Product packaging for (-)-Mandelic acid(Cat. No.:CAS No. 611-71-2)

(-)-Mandelic acid

カタログ番号: B1675949
CAS番号: 611-71-2
分子量: 152.15 g/mol
InChIキー: IWYDHOAUDWTVEP-SSDOTTSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(R)-mandelic acid is the (R)-enantiomer of mandelic acid. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a (R)-mandelate. It is an enantiomer of a (S)-mandelic acid.
(r)-Mandelic acid has been reported in Pisolithus tinctorius, Pisolithus arhizus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B1675949 (-)-Mandelic acid CAS No. 611-71-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYDHOAUDWTVEP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046523
Record name D-(-)-Mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-71-2
Record name (-)-Mandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Mandelic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-(-)-Mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2-hydroxy-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANDELIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPL7YW1M9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-mandelic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of (-)-Mandelic Acid from Bitter Almonds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (-)-mandelic acid, a valuable chiral building block in the pharmaceutical industry, utilizing bitter almonds (Prunus dulcis var. amara) as a natural starting material. The process leverages the enzymatic hydrolysis of amygdalin, a cyanogenic glycoside abundant in bitter almonds, to yield mandelonitrile, which is subsequently converted to the target enantiomerically pure acid. This document details the biosynthetic pathway of amygdalin, enzymatic and chemical conversion methodologies, and protocols for chiral resolution. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and implementation in a research and development setting.

Introduction

This compound, or (S)-mandelic acid, is a crucial chiral intermediate in the synthesis of numerous pharmaceuticals, including antibiotics and antitumor agents. Its production through enantioselective methods is of significant interest. Bitter almonds present a renewable and natural source for the synthesis of mandelic acid precursors. They contain high concentrations of amygdalin, which can be enzymatically hydrolyzed to produce mandelonitrile, the direct precursor to mandelic acid.[1][2] This guide outlines the scientific principles and experimental procedures for the efficient and stereoselective synthesis of this compound from this botanical source.

Biosynthesis of Amygdalin in Bitter Almonds

The accumulation of amygdalin in bitter almonds is a result of a multi-step enzymatic pathway originating from the amino acid L-phenylalanine. This process is catalyzed by a series of enzymes, primarily belonging to the cytochrome P450 and UDP-glucosyltransferase families. The key steps are:

  • Conversion of L-phenylalanine to mandelonitrile: This initial conversion is catalyzed by two cytochrome P450 enzymes, PdCYP79D16 and PdCYP71AN24.[3][4][5]

  • Formation of prunasin: Mandelonitrile is then glucosylated by UDP-glucosyltransferase to form prunasin.[2][6]

  • Formation of amygdalin: A second glucose molecule is added to prunasin, a reaction catalyzed by specific glucosyltransferases (PdUGT94AF1 and PdUGT94AF2), to yield amygdalin.[3][4][5]

This biosynthetic pathway is predominantly active in the tegument and cotyledons of the bitter almond kernel during its development.[3]

Amygdalin_Biosynthesis L_Phe L-Phenylalanine Mandelonitrile Mandelonitrile L_Phe->Mandelonitrile PdCYP79D16 PdCYP71AN24 Prunasin Prunasin Mandelonitrile->Prunasin UDP-glucosyltransferase Amygdalin Amygdalin Prunasin->Amygdalin PdUGT94AF1 PdUGT94AF2 Amygdalin_Hydrolysis Amygdalin Amygdalin Prunasin Prunasin Amygdalin->Prunasin Amygdalin Hydrolase Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile Prunasin Hydrolase Benzaldehyde_HCN Benzaldehyde + HCN Mandelonitrile->Benzaldehyde_HCN Mandelonitrile Lyase Overall_Workflow cluster_extraction Extraction & Hydrolysis cluster_synthesis Synthesis of this compound Bitter_Almonds Bitter Almonds Amygdalin_Extract Aqueous Amygdalin Extract Bitter_Almonds->Amygdalin_Extract Maceration in Water Mandelonitrile_Racemic Racemic Mandelonitrile Amygdalin_Extract->Mandelonitrile_Racemic Endogenous β-glucosidases Enzymatic_Hydrolysis Enantioselective Enzymatic Hydrolysis (Nitrilase) Mandelonitrile_Racemic->Enzymatic_Hydrolysis Chemical_Hydrolysis Chemical Hydrolysis (e.g., HCl) Mandelonitrile_Racemic->Chemical_Hydrolysis Final_Product This compound Enzymatic_Hydrolysis->Final_Product Racemic_MA Racemic Mandelic Acid Chemical_Hydrolysis->Racemic_MA Chiral_Resolution Chiral Resolution Racemic_MA->Chiral_Resolution Chiral_Resolution->Final_Product

References

Engineering Nature's Blueprint: A Technical Guide to (-)-Mandelic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Mandelic acid, a chiral α-hydroxy acid, is a critical building block in the pharmaceutical industry, primarily for the synthesis of semisynthetic penicillins, cephalosporins, and other valuable drugs. Traditional chemical synthesis routes often involve hazardous reagents and produce racemic mixtures, necessitating costly and inefficient resolution steps. In contrast, biotechnological production through microbial fermentation and enzymatic catalysis offers a sustainable, stereoselective, and environmentally benign alternative. This technical guide provides an in-depth overview of the core biosynthetic pathways for this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Core Biosynthetic Strategies

The biosynthesis of this compound can be broadly categorized into two main approaches: de novo synthesis from simple carbon sources in engineered microorganisms and biocatalytic conversion of precursor molecules.

De Novo Biosynthesis from Glucose

Metabolic engineering of platform organisms like Escherichia coli and Saccharomyces cerevisiae has enabled the production of this compound directly from glucose.[1][2][3][4] This strategy involves the heterologous expression of key enzymes and the optimization of native metabolic pathways to channel carbon flux towards the desired product.

A common strategy involves leveraging the shikimate pathway to produce phenylpyruvate, a key precursor to mandelic acid.[1][2] The introduction of a hydroxymandelate synthase (HmaS) from organisms like Amycolatopsis orientalis allows for the conversion of phenylpyruvate to (S)-mandelic acid.[4][5] To achieve the desired (R)-enantiomer, a multi-enzyme cascade can be introduced, including a hydroxymandelate oxidase (Hmo) and a D-mandelate dehydrogenase (DMD).[4]

Biocatalytic Conversion of Precursors

This approach utilizes whole cells or purified enzymes to convert specific precursors into this compound. Common starting materials include styrene, L-phenylalanine, and mandelonitrile.

  • From Styrene: An artificial enzyme cascade involving a styrene monooxygenase (SMO), an epoxide hydrolase (StEH), and an alditol oxidase (AldO) can convert styrene to (R)-mandelic acid.[6][7][8][9]

  • From L-Phenylalanine: By incorporating a phenylalanine ammonia lyase (PAL) and a phenylacrylic acid decarboxylase (PAD) into the styrene conversion pathway, L-phenylalanine can be channeled towards the synthesis of (R)-mandelic acid.[6][8]

  • From Mandelonitrile: The enantioselective hydrolysis of racemic mandelonitrile using nitrilases is a well-established method for producing (R)-(-)-mandelic acid.[10][11][12] This process often takes advantage of dynamic kinetic resolution, where the unreacted (S)-mandelonitrile spontaneously racemizes, allowing for theoretical yields approaching 100%.[13][14] Another route involves the use of (R)-specific oxynitrilases (hydroxynitrile lyases) to synthesize (R)-mandelonitrile from benzaldehyde and cyanide, followed by hydrolysis.[15]

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data from various biosynthetic studies, providing a comparative overview of the different production strategies.

Table 1: De Novo Biosynthesis of Mandelic Acid from Glucose

OrganismKey Enzymes ExpressedProductTiter (g/L)Enantiomeric Excess (ee)Reference
Escherichia coliHydroxymandelate synthase (HmaS)(S)-Mandelic Acid0.74>99%[4]
Escherichia coliHmaS, Hydroxymandelate oxidase (Hmo), D-mandelate dehydrogenase (DMD)(R)-Mandelic Acid0.68>99%[4]
Escherichia coliEngineered shikimate pathway, HMAS from Actinosynnema mirumMandelic Acid9.58Not Specified[1][3][16]
Saccharomyces cerevisiaeEngineered aromatic amino acid pathway, HmaS from Amycolatopsis orientalisMandelic Acid0.236Not Specified[2]

Table 2: Biocatalytic Conversion to (R)-(-)-Mandelic Acid

PrecursorBiocatalystProductTiter (g/L)Enantiomeric Excess (ee)Reference
(R,S)-MandelonitrileRecombinant E. coli expressing nitrilase from Burkholderia cenocepacia(R)-(-)-Mandelic Acid35097.4%[10]
StyreneEngineered E. coli with a three-enzyme cascade(R)-Mandelic Acid1.52>99%[6][7][8][9]
L-PhenylalanineEngineered E. coli with a five-enzyme cascade(R)-Mandelic Acid0.913>99%[6][8]
GlycerolCo-culture of engineered E. coli strains(R)-Mandelic Acid0.760>99%[6][8]
GlucoseCo-culture of engineered E. coli strains(R)-Mandelic Acid0.455>99%[6][8]

Key Biosynthetic Pathways and Experimental Workflows

Visual representations of the core biosynthetic pathways and a generalized experimental workflow for microbial production are provided below.

de_novo_mandelic_acid Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Glycolysis Phenylpyruvate Phenylpyruvate Shikimate_Pathway->Phenylpyruvate Aromatic Amino Acid Biosynthesis S_MA (S)-Mandelic Acid Phenylpyruvate->S_MA Hydroxymandelate Synthase (HmaS) Phenylglyoxylate Phenylglyoxylate S_MA->Phenylglyoxylate Hydroxymandelate Oxidase (Hmo) R_MA (R)-Mandelic Acid Phenylglyoxylate->R_MA D-Mandelate Dehydrogenase (DMD) biocatalytic_routes Styrene Styrene Styrene_Oxide Styrene Oxide Styrene->Styrene_Oxide Styrene Monooxygenase (SMO) Phenylethanediol (R)-1,2-Phenylethanediol Styrene_Oxide->Phenylethanediol Epoxide Hydrolase (StEH) Mandelaldehyde (R)-Mandelaldehyde Phenylethanediol->Mandelaldehyde Alditol Oxidase (AldO) R_MA_styrene (R)-Mandelic Acid Mandelaldehyde->R_MA_styrene Alditol Oxidase (AldO) L_Phe L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phe->trans_Cinnamic_Acid Phenylalanine Ammonia Lyase (PAL) Styrene_from_Phe Styrene trans_Cinnamic_Acid->Styrene_from_Phe Phenylacrylic Acid Decarboxylase (PAD) Styrene_from_Phe->R_MA_styrene SMO, StEH, AldO Cascade Benzaldehyde Benzaldehyde Mandelonitrile (R,S)-Mandelonitrile Benzaldehyde->Mandelonitrile + HCN (chemical or enzymatic) R_MA_nitrilase (R)-Mandelic Acid Mandelonitrile->R_MA_nitrilase Enantioselective Nitrilase experimental_workflow Strain_Construction Strain Construction (Gene Cloning, Integration) Fermentation Fermentation/ Biotransformation Strain_Construction->Fermentation Cell_Harvest Cell Harvest/ Supernatant Collection Fermentation->Cell_Harvest Extraction Product Extraction Cell_Harvest->Extraction Purification Purification Extraction->Purification Analysis Analysis (HPLC, etc.) Purification->Analysis

References

(-)-Mandelic acid enantiomers and racemic mixtures

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (-)-Mandelic Acid Enantiomers and Racemic Mixtures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, its enantiomers ((R)- and (S)-mandelic acid), and its racemic form. Mandelic acid, a chiral α-hydroxy acid, is a critical building block in the synthesis of many pharmaceuticals and serves as a valuable chiral resolving agent.[1][2] Understanding the distinct properties and behaviors of its enantiomers is paramount for applications in drug development, asymmetric synthesis, and analytical chemistry.

Core Concepts: Enantiomers and Racemic Mixtures

Mandelic acid possesses a chiral center at the α-carbon, leading to the existence of two non-superimposable mirror images known as enantiomers: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. A 50:50 mixture of these two enantiomers is referred to as a racemic mixture or (±)-mandelic acid. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit different interactions with other chiral molecules and rotate plane-polarized light in equal but opposite directions.[3][4] This differentiation is crucial in biological systems where receptors and enzymes are chiral, often leading to one enantiomer being therapeutically active while the other may be inactive or even cause adverse effects.[5]

Quantitative Data Summary

The distinct physical properties of mandelic acid enantiomers and their racemic mixture are summarized below. These values are critical for their identification, characterization, and separation.

Property(±)-Mandelic Acid (Racemic)(R)-(-)-Mandelic Acid(S)-(+)-Mandelic Acid
Melting Point (°C) 120–122[5]131–134[5][6]131-134
Specific Rotation ([α]D) -154° to -160°[7]+154° to +160°
Molecular Formula C₈H₈O₃C₈H₈O₃C₈H₈O₃
Molar Mass ( g/mol ) 152.15152.15152.15

Experimental Protocols

The separation of mandelic acid enantiomers is a common and critical procedure in both academic and industrial settings. Below are detailed methodologies for common resolution and analytical techniques.

Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[4] A widely used resolving agent for mandelic acid is (1R,2S)-(-)-ephedrine.[5][6]

Protocol: Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine

  • Diastereomeric Salt Formation:

    • Dissolve (±)-mandelic acid and a molar equivalent of (1R,2S)-(-)-ephedrine in 95% ethanol.

    • Allow the solution to stand at room temperature. The diastereomeric salt, [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate], will preferentially precipitate out of the solution.[6]

    • Collect the precipitate by vacuum filtration.

  • Recrystallization for Purification:

    • To improve the purity of the diastereomeric salt, recrystallize it from a minimal amount of hot methanol.[5]

    • Allow the solution to cool slowly to room temperature to form high-purity crystals.

    • Collect the purified crystals by vacuum filtration. The melting point of the recrystallized salt should be approximately 168–170 °C.[6]

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add 6 M HCl to neutralize the ephedrine and liberate the (R)-(-)-mandelic acid.[6]

    • Extract the aqueous solution with an organic solvent such as tert-butyl methyl ether (TBME).

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield solid (R)-(-)-mandelic acid.[6]

  • Analysis:

    • Determine the melting point of the recovered (R)-(-)-mandelic acid (expected: 132–134 °C).[6]

    • Measure the specific rotation using a polarimeter to determine the optical purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining enantiomeric excess. This method often utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol: HPLC Analysis of Mandelic Acid Enantiomers

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, vacuum degasser, column oven, UV detector, and autosampler.[8]

  • Chiral Column:

    • A CHIRALPAK® IC column (250 mm × 4.6 mm, 5 µm) is effective for the baseline resolution of mandelic acid enantiomers.[8]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[8]

    • Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape for these acidic compounds.[8]

    • Filter the mobile phase through a 0.45 µm filter and degas it ultrasonically before use.[9]

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min.[9]

    • Column Temperature: 25 °C.[9]

    • Detection Wavelength: 220 nm.[9]

    • Injection Volume: 10-20 µL.[8][9]

  • Analysis:

    • Inject a standard solution of racemic mandelic acid to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution and integrate the peak areas to calculate the enantiomeric excess (% ee).

Gas Chromatography (GC) Analysis

GC can also be used for the chiral separation of mandelic acid enantiomers, but it requires derivatization to increase the volatility and thermal stability of the analyte.[1][10]

Protocol: GC Analysis of Mandelic Acid Enantiomers

  • Derivatization (Esterification):

    • Dissolve the mandelic acid sample in an alcohol, such as isopropanol.

    • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

    • Heat the mixture to form the corresponding isopropyl esters.[1]

    • For enhanced sensitivity with an electron-capture detector (ECD), a subsequent derivatization of the hydroxyl group with pentafluoropropionic anhydride can be performed.[1]

  • Instrumentation:

    • A gas chromatograph equipped with a flame ionization detector (FID) or an electron-capture detector (ECD).

    • A chiral capillary column, such as a CP Chirasil-Dex-CB column.[1]

  • Chromatographic Conditions:

    • The specific temperature program and carrier gas flow rate will depend on the column and the specific derivative being analyzed. These parameters should be optimized to achieve baseline separation of the enantiomeric derivatives.

  • Analysis:

    • Inject the derivatized sample into the GC.

    • Identify the peaks corresponding to the (R) and (S) enantiomer derivatives based on their retention times.

    • Quantify the enantiomers by integrating the peak areas.

Visualizations

Bacterial Mandelic Acid Degradation Pathway

In some bacteria, such as Pseudomonas putida, mandelic acid is metabolized through a specific enzymatic pathway. This pathway is of interest for biotechnological applications, including biocatalysis and the synthesis of chiral compounds.[11][12]

Mandelic_Acid_Degradation_Pathway cluster_racemization Racemization cluster_degradation Degradation Pathway S_MA (S)-Mandelic Acid R_MA (R)-Mandelic Acid S_MA->R_MA Mandelate Racemase SMDH S-Mandelate Dehydrogenase Benzoylformate Benzoylformate SMDH->Benzoylformate BFD Benzoylformate Decarboxylase Benzaldehyde Benzaldehyde BFD->Benzaldehyde BDH Benzaldehyde Dehydrogenase Benzoic_Acid Benzoic Acid BDH->Benzoic_Acid

Caption: Bacterial degradation pathway of mandelic acid in Pseudomonas putida.

Experimental Workflow for Chiral Resolution

The logical flow of a classical chiral resolution experiment involves several key stages, from the initial racemic mixture to the final, purified enantiomer.

Chiral_Resolution_Workflow Racemic_MA (±)-Mandelic Acid (Racemic Mixture) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-MA-(R,S)-Ephedrine & (S)-MA-(R,S)-Ephedrine) Racemic_MA->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., (1R,2S)-(-)-Ephedrine) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomer (Precipitate) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomer (in Filtrate) Crystallization->More_Soluble_Salt Acidification Acidification (e.g., HCl) Less_Soluble_Salt->Acidification Pure_Enantiomer Pure (R)-(-)-Mandelic Acid Acidification->Pure_Enantiomer Recovered_Agent Recovered Resolving Agent Acidification->Recovered_Agent Chiral_Analysis_Logic cluster_mixture Racemic Mixture cluster_enantiomers Enantiomers cluster_techniques Analytical Techniques Racemic_MA (±)-Mandelic Acid R_MA (R)-(-)-Mandelic Acid Racemic_MA->R_MA composed of S_MA (S)-(+)-Mandelic Acid Racemic_MA->S_MA composed of HPLC Chiral HPLC R_MA->HPLC separated by GC Chiral GC (after derivatization) R_MA->GC separated by Polarimetry Polarimetry R_MA->Polarimetry quantified by (optical activity) S_MA->HPLC separated by S_MA->GC separated by S_MA->Polarimetry quantified by (optical activity)

References

Spectroscopic Characterization of (-)-Mandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

Introduction

(-)-Mandelic acid, or (R)-Mandelic acid, is an aromatic alpha-hydroxy acid widely utilized in the pharmaceutical industry as a key chiral building block for synthesizing various optically active drugs, including penicillins and cephalosporins.[1][2] Its antibacterial properties also make it a valuable component in dermatological formulations.[1][2] Given its importance, rigorous characterization of its structure and stereochemical purity is critical for quality control and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering detailed experimental protocols and reference data for researchers and scientists.

The characterization of a chiral molecule like this compound is a multi-step process that involves confirming its chemical structure and assessing its enantiomeric purity. A typical workflow integrates several spectroscopic methods to provide orthogonal data, ensuring a complete and accurate analysis.

cluster_workflow General Spectroscopic Workflow for the Characterization of this compound Sample Sample Receipt This compound Initial_ID Initial Identification & Purity Screening Sample->Initial_ID Techniques: FTIR, UV-Vis Struct_Elucid Detailed Structural Elucidation Initial_ID->Struct_Elucid Techniques: ¹H NMR, ¹³C NMR, MS Chiral_Purity Enantiomeric Purity Assessment Struct_Elucid->Chiral_Purity Technique: Chiral NMR Spectroscopy Report Final Characterization Report Chiral_Purity->Report

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts of this compound are highly dependent on the solvent used. Below are reference data in common deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) in DMSO-d₆ (400 MHz)[3]Chemical Shift (δ) in H₂O (500 MHz)[4]Multiplicity
Phenyl (C₆H₅)~7.25-7.457.35 - 7.50Multiplet
Methine (α-H)~5.05.12Singlet/Doublet
Hydroxyl (α-OH)VariesNot observedBroad Singlet
Carboxyl (COOH)VariesNot observedBroad Singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentTheoretical Chemical Shift (δ)[5]Notes
Carbonyl (C=O)~174.5Sensitive to solvent and pH
Phenyl (C-ipso)~140.8Carbon attached to the chiral center
Phenyl (C-ortho, meta, para)~127-129Multiple peaks expected
Methine (α-C)~73.5Carbon of the chiral center
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A higher number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

For determining enantiomeric excess, a chiral solvating agent (CSA) like (R)-VAPOL-PA can be added to the NMR sample.[6] This induces chemical shift non-equivalence between the enantiomers, allowing for their quantification by integrating the separated proton signals.[6][7]

cluster_chiral_nmr Chiral Purity Assessment via NMR Racemic Racemic or Enantioenriched Sample Add_CSA Add Chiral Solvating Agent (CSA) Racemic->Add_CSA NMR_Acq ¹H NMR Acquisition Add_CSA->NMR_Acq Split_Signals Observe Diastereomeric Complexes (Split Signals) NMR_Acq->Split_Signals Integrate Integrate Signals & Calculate ee% Split_Signals->Integrate

References

(-)-Mandelic acid solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of (-)-Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The information presented herein is intended to support research, development, and formulation activities by providing key solubility data, outlining experimental methodologies for its determination, and illustrating the factors that influence its dissolution.

Introduction to this compound

This compound, also known as (R)-(-)-Mandelic acid, is an aromatic alpha-hydroxy acid (AHA). It is a white crystalline solid with the chemical formula C₈H₈O₃.[1][2] Due to the presence of a chiral center, it exists as two enantiomers, (R)- and (S)-, and a racemic mixture.[3] this compound is a key chiral building block in the synthesis of various pharmaceuticals, including penicillins and cephalosporins.[4][5] Its antibacterial properties also lead to its use in dermatological formulations and as a urinary antiseptic.[2][4] A thorough understanding of its solubility is critical for its application in organic synthesis, drug formulation, and purification processes.

Solubility Data

This compound is partly soluble in water and demonstrates high solubility in polar organic solvents.[4][6] Its solubility is significantly influenced by temperature, with solubility increasing as temperature rises.[1][7][8] The quantitative solubility data in various solvents are summarized in the tables below.

Table 1: Solubility of this compound in Water
Temperature (°C)Solubility ( g/100 mL)Reference
2015.0[9]
2417.25[2]
25~11.0[4][5][10]
Not Specified15.87[3][11]
Table 2: Solubility of this compound in Organic Solvents
SolventTemperature (°C)SolubilityUnitReference
EthanolNot SpecifiedFreely Soluble-[4][5]
EthanolNot Specified~3.0 g/100 mL[12]
IsopropanolNot SpecifiedFreely Soluble-[4][5]
Diethyl EtherNot SpecifiedSoluble-[2][11]
MethanolNot SpecifiedMore soluble than in water-[1]
Dimethylformamide (DMF)Not Specified~3.0 g/100 mL[12]
Dimethyl Sulfoxide (DMSO)Not Specified~2.0 g/100 mL[12]
ChloroformNot SpecifiedLess Soluble-[2]
Petroleum EtherNot SpecifiedInsoluble-[2]
(S)-methyl lactate25~38.1 g/100g solvent[13]
(S)-propyl lactate25~25.2 g/100g solvent[13]
(S)-butyl lactate25~20.3 g/100g solvent[13]

Note: The term "Freely Soluble" generally implies a solubility of 1 part solute in 1 to 10 parts solvent.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The data presented in this guide are derived from established methodologies, primarily the isothermal equilibrium method and nonisothermal techniques.

Isothermal Shake-Flask Method

The most common technique for solubility measurement is the isothermal shake-flask (or stirred-flask) method.[14]

  • Preparation : An excess amount of solid this compound is added to a known volume of the solvent in a sealed vessel, such as a jacketed glass reactor or a flask in a thermostated shaker bath.

  • Equilibration : The mixture is agitated (stirred or shaken) at a constant temperature for a sufficient duration (typically 24 hours or more) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[15]

  • Phase Separation : After equilibration, agitation is stopped, and the suspension is allowed to stand, permitting the excess solid to sediment.

  • Sampling : A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved solid particles from being collected.

  • Analysis : The concentration of this compound in the filtered sample is determined using a validated analytical technique. Common methods include:

    • Gravimetric Analysis : A known mass or volume of the saturated solution is evaporated to dryness, and the mass of the residual solute is measured.[14]

    • High-Performance Liquid Chromatography (HPLC) : The solution is appropriately diluted and analyzed by HPLC with UV detection to determine the precise concentration.[15]

Nonisothermal Method (Differential Scanning Calorimetry - DSC)

An alternative method involves the use of Differential Scanning Calorimetry (DSC).[8]

  • Preparation : A sample containing a known mass ratio of this compound and the solvent is prepared in a sealed DSC pan, with an excess of the solid solute.

  • Heating Program : The sample is subjected to a linear heating program at a slow, controlled rate (e.g., 1 K/min).[8]

  • Detection : The instrument records the heat flow into the sample. The end of the dissolution process is marked by the end of the melting/dissolution endotherm. This temperature corresponds to the saturation temperature for the specific composition prepared.

  • Data Interpretation : By running multiple samples with different compositions, a temperature-solubility curve can be constructed.

Visualizations: Workflows and Relationships

To better illustrate the processes and principles involved, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent in a sealed vessel A->B C Agitate at constant temperature (e.g., 24h) B->C D Stop agitation and allow solids to settle C->D E Withdraw supernatant through a particle filter D->E F Analyze concentration (e.g., HPLC, Gravimetric) E->F G Determine Solubility Value at specified temperature F->G G Sol This compound Solubility Temp Temperature Temp->Sol Increases with temperature rise Temp_exp Endothermic dissolution process Temp->Temp_exp Pol Solvent Polarity Pol->Sol Higher in polar organic solvents Pol_exp Hydrogen bonding capability Pol->Pol_exp pH pH of Aqueous Solution pH->Sol Increases in basic conditions pH_exp Formation of soluble mandelate salt pH->pH_exp

References

The Indispensable Role of (-)-Mandelic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(-)-Mandelic acid, a versatile chiral alpha-hydroxy acid, serves as a critical building block and resolving agent in the synthesis of a wide array of pharmaceutical compounds. Its unique structural properties and the high demand for enantiomerically pure drugs have cemented its importance in the pharmaceutical industry. This guide provides a comprehensive overview of the applications of this compound, detailing its use as a precursor in the synthesis of various drug classes, and outlines key experimental protocols and quantitative data for researchers and scientists in drug development.

The Significance of Chirality and this compound

Mandelic acid, with its chiral center at the alpha-carbon, exists as two enantiomers: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. In pharmaceutical applications, the biological activity of a drug is often associated with a specific enantiomer, while the other may be inactive or even cause undesirable side effects. This underscores the necessity of producing single-enantiomer drugs.[1][2] this compound and its derivatives are instrumental in achieving this stereochemical precision, serving both as chiral starting materials and as effective resolving agents for racemic mixtures.[3][4]

Methods for Obtaining Enantiopure this compound

The production of enantiomerically pure this compound is a crucial first step. Several methods are employed, with chiral resolution and biocatalytic synthesis being the most prominent.

Chiral Resolution of Racemic Mandelic Acid

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemic acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by methods such as fractional crystallization.[4][5]

A common method involves the use of a chiral base, such as (1R,2S)-(-)-ephedrine, to resolve racemic mandelic acid. The diastereomeric salts formed are (R)-mandelic acid-(1R,2S)-ephedrine and (S)-mandelic acid-(1R,2S)-ephedrine. Due to their different solubilities, one diastereomer can be selectively crystallized. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically pure mandelic acid.[5]

Experimental Protocol: Resolution of (±)-Mandelic Acid with (1R,2S)-(−)-Ephedrine [5]

  • Salt Formation: Dissolve racemic mandelic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of (1R,2S)-(−)-ephedrine to the solution.

  • Crystallization: Allow the solution to cool, inducing the crystallization of one of the diastereomeric salts. The less soluble salt, typically the (R)-(-)-mandelic acid salt, will precipitate out.

  • Isolation: Isolate the crystallized salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Recrystallize the salt from a suitable solvent to improve diastereomeric purity.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure (R)-(-)-mandelic acid.

  • Extraction and Isolation: Extract the (R)-(-)-mandelic acid with an organic solvent (e.g., diethyl ether), dry the organic layer, and evaporate the solvent to obtain the purified product.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis for producing enantiopure mandelic acid.[1][6] These processes utilize enzymes, such as nitrilases, lipases, and dehydrogenases, which can exhibit high stereoselectivity.[7][8]

One common biocatalytic route involves the hydrolysis of racemic mandelonitrile. A nitrilase enzyme can selectively hydrolyze one enantiomer of mandelonitrile to the corresponding mandelic acid, leaving the other enantiomer unreacted.[7][9] For instance, (R)-mandelic acid can be produced from racemic mandelonitrile with high enantiomeric excess.[7]

This compound as a Precursor in Drug Synthesis

This compound and its derivatives are pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs) across various therapeutic categories.

Antibiotics: Semisynthetic Penicillins and Cephalosporins

D-(-)-Mandelic acid is a key intermediate in the preparation of semisynthetic penicillins and cephalosporins.[6][10][11] The mandelamido side chain at the 7-position of the cephalosporin nucleus imparts favorable antibacterial properties.[12] Cefamandole is a notable example of a broad-spectrum cephalosporin antibiotic derived from D-(-)-mandelic acid.[13]

Table 1: Examples of Antibiotics Synthesized from this compound Derivatives

Drug NamePrecursorTherapeutic ClassKey Synthetic Step
CefamandoleD-(-)-Mandelic acidCephalosporin AntibioticAcylation of 7-aminocephalosporanic acid
AmpicillinD-(-)-Phenylglycine (related structure)Penicillin AntibioticAcylation of 6-aminopenicillanic acid[14][15]
AmoxicillinD-(-)-p-Hydroxyphenylglycine (related structure)Penicillin AntibioticAcylation of 6-aminopenicillanic acid[14][15]

dot

Synthesis_of_Semisynthetic_Beta_Lactams Mandelic_Acid This compound or derivative Activated_Acid Activated Acid (e.g., Acid Chloride) Mandelic_Acid->Activated_Acid Activation Penicillin Semisynthetic Penicillin Activated_Acid->Penicillin Cephalosporin Semisynthetic Cephalosporin Activated_Acid->Cephalosporin Beta_Lactam_Core β-Lactam Core Nucleus (6-APA or 7-ACA) Beta_Lactam_Core->Penicillin Acylation Beta_Lactam_Core->Cephalosporin Acylation

Caption: Synthetic pathway to semisynthetic β-lactam antibiotics.

Antithrombotic Agents: Clopidogrel

(R)-2-Chloromandelic acid, a derivative of (R)-mandelic acid, is a crucial precursor for the synthesis of the widely used antithrombotic drug, clopidogrel.[1][7] Clopidogrel functions by irreversibly inhibiting the P2Y12 receptor on platelets.[1]

Urological Drugs: (S)-Oxybutynin

(S)-Mandelic acid is a key precursor in the synthesis of (S)-Oxybutynin, a medication used to treat overactive bladder by reducing muscle spasms.[1][16]

Other Pharmaceutical Applications

The utility of this compound extends to various other drug classes:

  • Ophthalmic Agents: Mandelic acid is a precursor to homatropine, an anticholinergic medication used to dilate the pupils.[17]

  • Vasodilators: Cyclandelate, a vasodilator, is an ester of mandelic acid.[17]

  • Stimulants: Enantiopure (R)-Pemoline, a stimulant, can be prepared chemoenzymatically from racemic mandelic acid.[7]

  • Antiviral Agents: A mandelic acid condensation polymer, known as SAMMA, has shown promise as a microbicide for preventing the entry of HIV and Herpes Simplex Virus.[18][19][20]

Table 2: Diverse Pharmaceutical Applications of this compound

Drug/CompoundPrecursorTherapeutic Class
Clopidogrel(R)-2-Chloromandelic acidAntithrombotic[1][7]
(S)-Oxybutynin(S)-Mandelic acidUrological[1][16]
HomatropineMandelic acidOphthalmic[17]
CyclandelateMandelic acidVasodilator[17]
(R)-Pemoline(R)-Mandelic acidStimulant[7]
SAMMAMandelic acidAntiviral[18][19]

Experimental Workflows and Logical Relationships

The journey from racemic mandelic acid to a final enantiopure pharmaceutical product involves several key stages, as illustrated in the following workflow.

dot

Experimental_Workflow Racemic_MA Racemic Mandelic Acid Resolution Chiral Resolution Racemic_MA->Resolution Biocatalysis Biocatalytic Synthesis Racemic_MA->Biocatalysis Enantiopure_MA This compound (Enantiopure) Resolution->Enantiopure_MA Biocatalysis->Enantiopure_MA Derivatization Chemical Derivatization (e.g., Halogenation) Enantiopure_MA->Derivatization Intermediate Chiral Intermediate Derivatization->Intermediate Coupling Coupling Reaction Intermediate->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API

References

The Cornerstone of Chirality: A Technical Guide to (-)-Mandelic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the principle of chirality is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of chirality's significance, focusing on the versatile applications of (-)-Mandelic acid as a pivotal tool in the synthesis and resolution of chiral compounds.

The Imperative of Chirality in Pharmaceutical Science

The biological systems of the human body are inherently chiral. Enzymes, receptors, and other protein targets are composed of L-amino acids, creating a stereospecific environment. Consequently, the interaction of a chiral drug with its biological target is highly dependent on its three-dimensional orientation. One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive or, in some notorious cases, responsible for adverse effects.

The thalidomide tragedy of the 1960s, where the (S)-enantiomer was found to be teratogenic while the (R)-enantiomer possessed the desired sedative properties, serves as a stark reminder of the importance of stereochemistry in drug design.[1] This and other examples have led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which now require the characterization and testing of individual enantiomers of a chiral drug.[2] This has propelled the development of single-enantiomer drugs, a trend that continues to dominate the pharmaceutical industry.[3][4]

This compound: A Chiral Workhorse

Mandelic acid (C₆H₅CH(OH)CO₂H) is an aromatic alpha-hydroxy acid that exists as a pair of enantiomers: (+)-(S)-Mandelic acid and (-)-(R)-Mandelic acid.[5] this compound, in particular, has emerged as a valuable and cost-effective chiral resolving agent and a versatile chiral building block in asymmetric synthesis.[6]

Physicochemical Properties
PropertyValue
IUPAC Name(2R)-2-hydroxy-2-phenylacetic acid[7]
Synonyms(R)-(-)-Mandelic acid, D-Mandelic acid[7]
Molecular FormulaC₈H₈O₃[5]
Molar Mass152.15 g/mol [5]
Melting Point132-135 °C[5]
AppearanceWhite crystalline powder[5]
SolubilitySoluble in water and polar organic solvents[5]

Applications of this compound in Drug Development

The primary applications of this compound in the pharmaceutical industry are centered around its ability to facilitate the separation and synthesis of single-enantiomer compounds.

Chiral Resolution of Racemic Amines

Classical chiral resolution via the formation of diastereomeric salts is a widely used industrial method for separating enantiomers.[8] this compound, being an optically pure acid, can react with a racemic mixture of a basic compound, such as an amine, to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Logical Workflow: Classical Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer Racemic_Amine Racemic Amine ((R)-Amine + (S)-Amine) Mix Mixing and Dissolution Racemic_Amine->Mix Mandelic_Acid (-)-(R)-Mandelic Acid (Resolving Agent) Mandelic_Acid->Mix Solvent Suitable Solvent Solvent->Mix Crystallization Fractional Crystallization Mix->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble Less Soluble Diastereomeric Salt ((R)-Amine / this compound) Filtration->Less_Soluble Solid More_Soluble More Soluble Diastereomeric Salt ((S)-Amine / this compound) in Mother Liquor Filtration->More_Soluble Liquid Acidification Acidification/Basification Less_Soluble->Acidification Extraction Solvent Extraction Acidification->Extraction Pure_Enantiomer Pure (R)-Amine Extraction->Pure_Enantiomer Recovered_Agent Recovered this compound Extraction->Recovered_Agent

A generalized workflow for chiral resolution.

The efficiency of chiral resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) of the resolved enantiomer. The following table summarizes the resolution of various racemic amines using this compound.

Racemic AmineResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)
(±)-1-PhenylethylamineThis compoundEthanol->95
(±)-2-Amino-1-butanolThis compoundMethanol-87-95 (after recrystallization)
(±)-Phenylalanine methyl esterThis compoundMethanol78-9085
Asymmetric Synthesis

This compound and its derivatives can also be employed as chiral auxiliaries or starting materials in asymmetric synthesis. In this approach, the chirality of the mandelic acid moiety is transferred to the target molecule during the course of the reaction, leading to the preferential formation of one enantiomer. This method is often more efficient than classical resolution as it can theoretically yield 100% of the desired enantiomer.

Experimental Protocols

Chiral Resolution of (±)-1-Phenylethylamine using this compound

This protocol describes a classic example of diastereomeric salt resolution.

Materials:

  • (±)-1-Phenylethylamine

  • This compound

  • Methanol

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid

Procedure:

  • Salt Formation: Dissolve (±)-1-phenylethylamine in methanol in a flask. In a separate flask, dissolve an equimolar amount of this compound in a minimum amount of hot methanol.

  • Slowly add the hot this compound solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Separation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Amine: Suspend the collected crystals in water and add 10% sodium hydroxide solution until the mixture is basic.

  • Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.

  • Dry the ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the optically enriched amine.

  • The enantiomeric excess of the product can be determined by polarimetry or chiral chromatography.

Signaling Pathways and Metabolic Relevance

While not a signaling molecule itself, mandelic acid is involved in metabolic pathways, most notably in the breakdown of xenobiotics like styrene.

Styrene Metabolism

Styrene, a common industrial chemical, is metabolized in the body to mandelic acid, which is then excreted in the urine. The metabolic pathway involves several enzymatic steps.

Styrene Metabolic Pathway

The following diagram illustrates the major metabolic pathway of styrene to mandelic acid.

G Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide Cytochrome P450 StyreneGlycol Styrene glycol StyreneOxide->StyreneGlycol Epoxide hydrolase MandelicAcid Mandelic Acid StyreneGlycol->MandelicAcid Alcohol/Aldehyde dehydrogenase PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Mandelate dehydrogenase G RMandelicAcid (R)-Mandelic Acid SMandelicAcid (S)-Mandelic Acid RMandelicAcid->SMandelicAcid Mandelate racemase Benzoylformate Benzoylformate SMandelicAcid->Benzoylformate (S)-Mandelate dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate decarboxylase Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde dehydrogenase CentralMetabolism Central Metabolism Benzoate->CentralMetabolism

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using (-)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to drugs with improved efficacy and safety. One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. (-)-Mandelic acid, a readily available and relatively inexpensive chiral carboxylic acid, is widely employed for the resolution of racemic amines.[1][2]

This document provides detailed application notes and protocols for the chiral resolution of racemic amines using this compound. The principle of this method lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, such as this compound, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3] Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomer of the amine.

Data Presentation

The following table summarizes quantitative data from various examples of chiral resolution of racemic amines using mandelic acid and its derivatives. This allows for a clear comparison of the effectiveness of the resolution under different conditions.

Racemic AmineResolving AgentSolvent(s)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)Reference
1-PhenylethylamineD-(-)-O-acetylmandelic acidToluene96 (amide)99CN104152526A[4]
Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol78-9072-85 (first cycle), 87-95 (second cycle)(NIH)[5]
2-Amino-1-butanolPEGylated-(R)-mandelic acidMethanol8681(NIH)[5]
1-PhenylethylaminePEGylated-(R)-mandelic acidMethanol8283(NIH)[5]
D,L-alpha-phenethylamineDthis compoundWater/Acetic AcidHighHigh(Google Patents)[6]

Experimental Protocols

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine

This protocol describes a general method for the chiral resolution of a racemic amine using this compound via diastereomeric salt crystallization.

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., methanol, ethanol, water, or a mixture)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filter paper

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent. b. In a separate flask, dissolve an equimolar amount of this compound in the same solvent. c. Slowly add the this compound solution to the amine solution with stirring. d. The mixture may be heated gently to ensure complete dissolution. e. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. f. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.

  • Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. c. The salt can be recrystallized from a suitable solvent to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step until a constant value is achieved.[1]

  • Liberation of the Enantiomerically Enriched Amine: a. Suspend the crystalline diastereomeric salt in water. b. Add an aqueous solution of a strong base, such as 2 M NaOH, until the pH is basic (pH > 10) to liberate the free amine. c. Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times. d. Combine the organic extracts and dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄. e. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by ¹H NMR Spectroscopy

The enantiomeric excess of the resolved amine can be determined by converting it into a pair of diastereomers with a chiral derivatizing agent and analyzing the resulting ¹H NMR spectrum. Optically active mandelic acid analogues can also be used as chiral solvating agents for direct ¹H NMR determination of the enantiomeric composition of some amines.[7]

Materials:

  • Enantiomerically enriched amine sample

  • Chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • ¹H NMR spectrometer

Procedure:

  • Sample Preparation (with Derivatizing Agent): a. In a clean, dry NMR tube, dissolve a known amount of the amine sample in a suitable deuterated solvent. b. Add a slight excess of the chiral derivatizing agent. c. Allow the reaction to proceed to completion.

  • ¹H NMR Analysis: a. Acquire the ¹H NMR spectrum of the diastereomeric mixture. b. Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. c. Integrate the two signals. The enantiomeric excess can be calculated using the following formula: e.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

Visualizations

experimental_workflow cluster_preparation Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation of Free Amine racemic_amine Racemic Amine (R-Amine + S-Amine) dissolution Dissolve in Solvent racemic_amine->dissolution mandelic_acid This compound mandelic_acid->dissolution mixing Mix Solutions dissolution->mixing crystallization Cool to Crystallize mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (R-Amine)-(-)-Mandelate) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in (S-Amine)-(-)-Mandelate) filtration->mother_liquor Liquid basification Add Base (e.g., NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation resolved_amine Enantiomerically Enriched Amine (e.g., R-Amine) evaporation->resolved_amine

Caption: Experimental workflow for chiral resolution.

logical_relationship cluster_diastereomers Formation of Diastereomeric Salts racemic_mixture Racemic Amine (R-Amine & S-Amine) diastereomer1 (R-Amine)-(S-Mandelate) racemic_mixture->diastereomer1 diastereomer2 (S-Amine)-(S-Mandelate) racemic_mixture->diastereomer2 resolving_agent This compound (S-Mandelic Acid) resolving_agent->diastereomer1 resolving_agent->diastereomer2 separation Different Solubilities diastereomer1->separation diastereomer2->separation crystallization Fractional Crystallization separation->crystallization

Caption: Principle of diastereomeric salt formation.

References

Application Notes and Protocols: The Role of (-)-Mandelic Acid in the Synthesis of Semi-Synthetic Penicillins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of (-)-mandelic acid as a chiral precursor in the synthesis of semi-synthetic penicillins, with a primary focus on Ampicillin. The methodologies outlined emphasize enzymatic synthesis, a greener alternative to traditional chemical routes.

Introduction

Semi-synthetic penicillins are a cornerstone of antibacterial therapy. Their synthesis involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with various side chains, which dictates the antibacterial spectrum and pharmacological properties of the resulting antibiotic. This compound, a chiral α-hydroxy acid, is a crucial starting material for the synthesis of D-(-)-phenylglycine, the side chain precursor for ampicillin, one of the most widely used semi-synthetic penicillins.[1][2] The use of the specific enantiomer, (R)-(-)-mandelic acid, is critical for the synthesis of the biologically active form of ampicillin.[2][3]

The traditional chemical synthesis of ampicillin is often associated with the use of hazardous reagents, extreme temperatures, and the need for protecting groups, leading to significant environmental concerns.[1][4] In contrast, enzymatic synthesis, primarily utilizing penicillin G acylase (PGA), offers a more sustainable and efficient alternative, operating under mild conditions in aqueous media.[4]

This application note will detail the enzymatic conversion of a this compound derivative, specifically D-(-)-phenylglycine methyl ester (PGME), to ampicillin.

Overall Synthesis Workflow

The synthesis of ampicillin from this compound can be conceptualized in two main stages:

  • Conversion of this compound to a D-Phenylglycine Derivative: This involves the transformation of the hydroxyl group of mandelic acid to an amino group with the correct stereochemistry.

  • Enzymatic Acylation of 6-APA: The resulting D-phenylglycine derivative, often activated as an ester or amide, is then coupled with 6-aminopenicillanic acid (6-APA) using penicillin G acylase.

Below is a graphical representation of the overall workflow.

G cluster_0 Stage 1: Side Chain Precursor Synthesis cluster_1 Stage 2: Enzymatic Penicillin Synthesis This compound This compound D-Phenylglycine D-Phenylglycine This compound->D-Phenylglycine Enzymatic Amination D-Phenylglycine Methyl Ester (PGME) D-Phenylglycine Methyl Ester (PGME) D-Phenylglycine->D-Phenylglycine Methyl Ester (PGME) Esterification Ampicillin Ampicillin D-Phenylglycine Methyl Ester (PGME)->Ampicillin Penicillin G Acylase 6-Aminopenicillanic Acid (6-APA) 6-Aminopenicillanic Acid (6-APA) 6-APA 6-APA 6-APA->Ampicillin

Figure 1: Overall workflow for Ampicillin synthesis.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ampicillin from D-(-)-Phenylglycine Methyl Ester (PGME) and 6-APA

This protocol describes the kinetically controlled synthesis of ampicillin catalyzed by immobilized penicillin G acylase.

Materials:

  • Immobilized Penicillin G Acylase (E.C. 3.5.1.11) from Escherichia coli

  • 6-Aminopenicillanic acid (6-APA)

  • D-(-)-Phenylglycine methyl ester (PGME)

  • Phosphate buffer (0.1 M)

  • Hydrochloric acid (2N)

  • Sodium hydroxide (2N)

Equipment:

  • Jacketed glass reactor with overhead stirrer and pH probe

  • Thermostatic water bath

  • pH meter and controller

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a 50 mL solution of 0.1 M phosphate buffer and adjust the pH to 6.5 using 2N HCl or 2N NaOH.

  • Add 100 mM of 6-APA and 300 mM of PGME to the buffer solution in the reactor.

  • Equilibrate the reaction mixture to 35°C using the thermostatic water bath.

  • Initiate the reaction by adding 15 U/100 µg of immobilized penicillin G acylase.

  • Maintain the pH at 6.5 throughout the reaction by the controlled addition of 2N HCl using a pH controller.

  • Maintain constant stirring at 200 rpm.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of ampicillin, 6-APA, and PGME by HPLC.

  • The reaction is typically monitored for up to 2 hours, as prolonged reaction times can lead to the hydrolysis of the synthesized ampicillin.[5]

Data Presentation

The efficiency of the enzymatic synthesis of ampicillin is influenced by various parameters, including substrate molar ratio, temperature, and pH. The following tables summarize key quantitative data from relevant studies.

Table 1: Effect of Substrate Molar Ratio on Ampicillin Synthesis

6-APA (mM)PGME (mM)Molar Ratio (6-APA:PGME)Temperature (°C)pHMaximum Yield (%)Reference
1003001:3356.5Not specified[5]
501501:3256.0Not specified[4]
501501:3256.5Not specified[4]

Table 2: Influence of pH and Temperature on Ampicillin Synthesis

pHTemperature (°C)Substrate Ratio (6-APA:PGME)Enzyme SourceObservationsReference
5.5 - 6.5251:3E. coli CLEAOptimum pH range for synthesis activity.[4]
6.0251:3E. coli CLEAHigher ampicillin production compared to pH 7.0.[4]
6.5351:3Immobilized E. coliConditions for high selectivity.[5]

Signaling Pathways and Logical Relationships

The enzymatic synthesis of ampicillin involves a key intermediate, the acyl-enzyme complex. The acyl donor (PGME) first binds to the penicillin G acylase, forming this complex. The complex can then react with the nucleophile (6-APA) to form ampicillin or undergo hydrolysis in the presence of water. This competitive reaction pathway is crucial in optimizing the yield of the desired product.

G PGME D-(-)-Phenylglycine Methyl Ester (PGME) AcylEnzyme Acyl-Enzyme Complex PGME->AcylEnzyme Binds to PGA Penicillin G Acylase (PGA) Ampicillin Ampicillin AcylEnzyme->Ampicillin Reacts with Hydrolysis Hydrolysis (Side Reaction) AcylEnzyme->Hydrolysis Reacts with SixAPA 6-Aminopenicillanic Acid (6-APA) SixAPA->Ampicillin Ampicillin->PGA Releases Methanol Methanol Hydrolysis->PGA Releases Water Water Water->Hydrolysis

Figure 2: Key reaction pathway in enzymatic ampicillin synthesis.

Conclusion

The use of this compound as a chiral precursor for the synthesis of D-(-)-phenylglycine derivatives is a critical step in the production of semi-synthetic penicillins like ampicillin. The subsequent enzymatic acylation of 6-APA using penicillin G acylase represents a significant advancement over traditional chemical methods, offering improved sustainability and efficiency. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and enzyme engineering hold the potential to further enhance the industrial viability of these green synthetic routes.

References

Application Note: Chiral Resolution of Racemic Bases using (-)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals. Many bioactive molecules are chiral, with enantiomers often exhibiting different pharmacological and toxicological profiles.[1][2] One of the most established and cost-effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[2][3][4] (-)-Mandelic acid is a widely used chiral acid for the resolution of racemic bases due to its availability, low cost, and effectiveness in forming crystalline diastereomeric salts with a range of amines.[2][4][5]

Principle of Resolution: The fundamental principle behind this technique lies in the reaction of a racemic base (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure resolving agent, in this case, this compound. This acid-base reaction forms a mixture of two diastereomeric salts.

  • (R)-Base + this compound → (R)-Base-(-)-Mandelic Acid Salt

  • (S)-Base + this compound → (S)-Base-(-)-Mandelic Acid Salt

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility in a given solvent.[2][4] This difference allows for the separation of the less soluble diastereomeric salt from the more soluble one by fractional crystallization. Once the less soluble salt is isolated, the pure enantiomer of the base can be recovered by treatment with a strong base to break the salt. The resolving agent can then be recovered and potentially reused.

Quantitative Data on Resolution Efficacy

The efficiency of chiral resolution is typically measured by the yield and the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product. The following table summarizes data from various studies using mandelic acid or its derivatives as resolving agents.

Racemic Base ResolvedResolving AgentSolvent(s)YieldDiastereomeric/Enantiomeric ExcessReference
1-PhenylethylaminePEGylated-(R)-Mandelic AcidMethanol82%88% ee (after 2 cycles)--INVALID-LINK--[6]
2-Amino-1-butanolPEGylated-(R)-Mandelic AcidMethanol78%87% ee (after 2 cycles)--INVALID-LINK--[6]
Phenylalanine methyl esterPEGylated-(R)-Mandelic AcidMethanol90%95% ee (after 2 cycles)--INVALID-LINK--[6]
Mandelic Acid(R)-1-PhenylethanamineMethanol/scCO₂N/A62% de[Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid
D,L-alpha-phenethylamineDthis compoundWater93-94%High enantiomeric purity--INVALID-LINK--[7]

Visualizing the Resolution Process

The logical flow of separating enantiomers via diastereomeric salt formation is a key concept.

G cluster_start Initial Mixture cluster_reaction Diastereomer Formation cluster_separation Separation (Fractional Crystallization) cluster_recovery Enantiomer Recovery racemic_base Racemic Base (R-Base + S-Base) salts Diastereomeric Salts (R-Base • S-Acid) (S-Base • S-Acid) racemic_base->salts Reaction in Suitable Solvent resolving_agent This compound (S-Acid) resolving_agent->salts less_soluble Less Soluble Salt (e.g., R-Base • S-Acid) (Solid Crystals) salts->less_soluble Crystallization & Filtration more_soluble More Soluble Salt (e.g., S-Base • S-Acid) (in Mother Liquor) salts->more_soluble pure_r Pure R-Base less_soluble->pure_r Basification (e.g., NaOH) & Extraction pure_s Pure S-Base more_soluble->pure_s Basification (e.g., NaOH) & Extraction

Caption: Chemical resolution of a racemic base using this compound.

Detailed Experimental Protocol

This protocol provides a general methodology for the resolution of a racemic amine using this compound. The specific solvent, temperature, and molar ratios may require optimization for different substrates.

Materials:

  • Racemic base (e.g., (±)-1-phenylethylamine)

  • This compound

  • Solvent (e.g., Methanol, Ethanol, Water, or mixtures)

  • Aqueous Sodium Hydroxide (NaOH), 2M

  • Organic extraction solvent (e.g., Diethyl ether, Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (flasks, beakers, funnel)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Polarimeter or Chiral HPLC for analysis

Workflow Overview:

G A 1. Dissolution Dissolve racemic base and 0.5-1.0 eq. of this compound in a minimal amount of hot solvent. B 2. Crystallization Allow solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization. A->B C 3. Isolation Collect the crystalline diastereomeric salt by vacuum filtration. Wash with a small amount of cold solvent. B->C D 4. (Optional) Recrystallization To improve purity, recrystallize the salt from a minimal amount of hot solvent. C->D Optional Purity Boost E 5. Liberation of Free Base Suspend the salt in water and add 2M NaOH until the solution is basic (pH > 11). C->E Proceed Directly D->E F 6. Extraction Extract the liberated enantiopure base into an organic solvent (e.g., diethyl ether) multiple times. E->F G 7. Drying and Concentration Dry the combined organic layers over MgSO₄, filter, and remove the solvent under reduced pressure. F->G H 8. Analysis Determine the enantiomeric excess (ee%) of the final product using polarimetry or chiral HPLC. G->H

Caption: General experimental workflow for chiral resolution.

Step-by-Step Procedure:

  • Diastereomeric Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic base (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., methanol).

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalents) in the same solvent, heating gently if necessary. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to higher optical purity in the first crop of crystals.

    • Add the mandelic acid solution to the solution of the base and stir.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • To maximize the yield, place the flask in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of the ice-cold solvent to remove any adhering mother liquor which contains the more soluble diastereomer.

    • Dry the crystals. At this stage, the diastereomeric purity can be assessed. For higher purity, a recrystallization step is often necessary.[1][2]

  • Liberation of the Enantiopure Base:

    • Transfer the crystalline diastereomeric salt to a separatory funnel or flask.

    • Add water and then add a 2M aqueous solution of a strong base (like NaOH) dropwise until the solution is strongly basic (check with pH paper). This will convert the amine salt back to the free base.

  • Extraction and Purification:

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 20 mL).

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the resolved, enantiomerically enriched base.

  • Analysis:

    • Determine the optical purity (enantiomeric excess) of the product by measuring its specific rotation with a polarimeter and comparing it to the literature value for the pure enantiomer.

    • Alternatively, and more accurately, use chiral chromatography (HPLC or GC) to determine the ee%.

References

Application Note: Determination of (-)-Mandelic Acid in Urine by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mandelic acid (MA) is a key biological marker for exposure to styrene and ethylbenzene. The analysis of its specific enantiomers, such as (-)-Mandelic acid, is crucial for toxicological and metabolic studies. This application note provides a detailed high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantitative determination of this compound in human urine. The described protocol offers a selective and sensitive approach suitable for clinical and research laboratories.

Principle

This method involves the extraction of this compound from a urine matrix, followed by chiral separation and quantification using a reversed-phase HPLC system with a UV detector. The sample preparation utilizes microextraction by packed sorbent (MEPS), a rapid and efficient technique for analyte enrichment and interference removal. Chiral resolution is achieved using a specialized chiral stationary phase column, allowing for the specific measurement of the (-)-enantiomer.

Experimental Protocols

Sample Preparation: Microextraction by Packed Sorbent (MEPS)

This protocol is adapted from a method utilizing molecularly imprinted polymers (MIPs) for selective extraction.[1][2]

a. Materials:

  • Urine sample

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Deionized water

  • MEPS syringe with a MIP sorbent selective for mandelic acid

b. Procedure:

  • Centrifuge the urine sample at 4000 rpm for 5 minutes to remove particulate matter.[3]

  • Adjust the pH of the urine sample to the optimal level for MIP binding (as determined by validation, typically acidic).

  • Conditioning the MEPS sorbent: Draw and discard 200 µL of methanol, followed by 200 µL of deionized water through the MEPS cartridge.

  • Sample Loading: Draw 500 µL of the pre-treated urine sample into the MEPS syringe.

  • Washing: Discard the sample and wash the sorbent with 200 µL of a solution of deionized water and methanol to remove interferences. The exact ratio should be optimized.

  • Elution: Elute the retained this compound by drawing 100 µL of a methanol and acetic acid mixture (e.g., 9:1 v/v) into the syringe.

  • The eluate is now ready for injection into the HPLC system.

HPLC-UV Analysis

The following HPLC parameters are a composite based on typical chiral separation methods for mandelic acid and its derivatives.[4][5]

a. Instrumentation:

  • HPLC system with an isocratic pump

  • UV/VIS detector

  • Chiral stationary phase column (e.g., CHIRALPAK® IC or a custom-packed MIP column)[2][4]

  • Data acquisition and processing software

b. Chromatographic Conditions:

  • Column: Chiral stationary phase, e.g., CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A mixture of n-hexane, a polar modifier (isopropanol or ethanol), and an acidic additive (e.g., 0.1% Trifluoroacetic acid - TFA). The exact ratio needs to be optimized for baseline separation of the enantiomers. For example, n-hexane:isopropanol:TFA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • UV Detection Wavelength: 230 nm[4]

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC-UV methods for mandelic acid determination in urine. Note that these values can vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical ValueReference
Linearity Range0.2 - 20 µg/mL[1]
Correlation Coefficient (R²)> 0.999[1]
Limit of Detection (LOD)0.06 µg/mL[1]
Limit of Quantification (LOQ)0.2 µg/mL[1]
Intra-day Precision (%RSD)3.6 - 4.7%[1]
Inter-day Precision (%RSD)3.8 - 5.1%[1]
Accuracy-8.4 to -11.1%[1]
Extraction Recovery> 88.8%[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation (4000 rpm, 5 min) Urine_Sample->Centrifugation pH_Adjustment pH Adjustment Centrifugation->pH_Adjustment MEPS_Extraction MEPS Extraction (Conditioning, Loading, Washing) pH_Adjustment->MEPS_Extraction Elution Elution MEPS_Extraction->Elution HPLC_Injection Injection into HPLC Elution->HPLC_Injection Chiral_Separation Chiral Separation on Column HPLC_Injection->Chiral_Separation UV_Detection UV Detection at 230 nm Chiral_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Result_Reporting Result Reporting (this compound Concentration) Peak_Integration->Result_Reporting

Caption: Workflow for this compound Determination in Urine.

References

Application Notes and Protocols for Chemical Peels with High Concentrations of (-)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Mandelic acid, an alpha-hydroxy acid (AHA) derived from bitter almonds, is a well-established agent for chemical peeling. Its larger molecular size compared to other AHAs, such as glycolic acid, allows for slower, more uniform penetration into the epidermis, resulting in a lower incidence of irritation.[1] This characteristic makes it a suitable agent for a wide range of skin types. High concentrations of mandelic acid are utilized in clinical and research settings to address conditions such as acne vulgaris, hyperpigmentation, and photoaging. These protocols provide a detailed framework for the safe and effective application of high-concentration mandelic acid peels for research and development purposes.

Mechanism of Action

Mandelic acid's primary mechanism of action is chemexfoliation, which involves the disruption of intercellular bonds between corneocytes in the stratum corneum. This leads to the shedding of the outer layer of the epidermis, promoting cellular turnover and the regeneration of a healthier, more youthful-appearing skin surface. Additionally, mandelic acid exhibits antibacterial properties, which contribute to its efficacy in treating inflammatory acne. It also influences melanin production, which can help to reduce hyperpigmentation.

Quantitative Data Summary

The following table summarizes key parameters for high-concentration mandelic acid peels based on published studies.

ConcentrationpHApplication TimeStudy Population/IndicationKey FindingsReference
30% Mandelic Acid Not Specified~10 minutesPatients with periorbital melanosisEffective in treating periorbital melanosis.[2]
40% Mandelic Acid 1.5Not Specified (Series of 6 weekly treatments)Caucasian females with dry, dehydrated skin, erythema, or pigmentation disordersStatistically significant improvement in skin moisturization and erythema.[3]
40% Mandelic Acid Not Specified2 minutesPatients with mild-to-moderate acne vulgarisBetter safety and tolerability compared to 30% salicylic acid peel, with comparable efficacy.[4][5]
50% Mandelic Acid Not SpecifiedUp to 5 minutesPatients with photoaged skin, acne, or abnormal pigmentationImprovement in fine wrinkles, skin texture, acne, and pigmentation.[6]

Experimental Protocols

Pre-Peel Protocol (Priming Phase - 2 weeks prior to peel)

A pre-peel regimen is recommended to enhance the efficacy of the chemical peel and minimize the risk of adverse events.[7]

  • Cleansing: Instruct subjects to cleanse the treatment area twice daily with a gentle, pH-balanced cleanser.

  • Topical Retinoids: Application of a topical retinoid (e.g., 0.025% tretinoin) in the evening can help to thin the stratum corneum and promote more uniform peel penetration.[7]

  • Tyrosinase Inhibitors: For subjects with a history of or predisposition to hyperpigmentation, a tyrosinase inhibitor (e.g., 2-4% hydroquinone, kojic acid, or azelaic acid) should be applied to the treatment area.[7]

  • Sun Protection: Broad-spectrum sunscreen with an SPF of 30 or higher must be applied daily.

  • Discontinuation of Certain Products: Subjects should discontinue the use of any exfoliating products or procedures (e.g., scrubs, other chemical exfoliants) at least one week prior to the peel.

Peel Application Protocol

Materials:

  • High concentration this compound solution (e.g., 30%, 40%, or 50%)

  • Gentle skin cleanser

  • Degreasing solution (e.g., isopropyl alcohol or acetone)

  • Gauze pads or cotton applicators

  • Small glass or ceramic dish

  • Timer

  • Neutralizing solution (e.g., 10-15% sodium bicarbonate in water)

  • Cool water

  • Post-peel moisturizer

  • Broad-spectrum sunscreen

Procedure:

  • Subject Preparation:

    • Ensure the subject has followed the pre-peel protocol.

    • Obtain informed consent and document baseline skin condition with photography.

    • Cleanse the treatment area thoroughly with a gentle cleanser to remove any makeup, oil, or debris.

    • Degrease the skin with a suitable agent on a gauze pad to ensure even penetration of the peel solution.

  • Peel Application:

    • Pour a small amount of the mandelic acid solution into a dish.

    • Using a gauze pad or cotton applicator, apply a uniform layer of the solution to the treatment area. Application should be systematic, starting with the forehead and moving to the cheeks, nose, and chin.

    • Start the timer immediately after the first application.

    • Observe the skin for any signs of erythema or frosting. A mild tingling or warming sensation is normal.

  • Application Time and Neutralization:

    • The application time will vary depending on the concentration of mandelic acid and the subject's skin sensitivity. Refer to the table above for guidance. For example, a 40% mandelic acid peel may be applied for 2 minutes.[4]

    • Once the desired application time is reached, or if excessive erythema or frosting occurs, apply the neutralizing solution liberally to the treatment area using a fresh gauze pad. A slight increase in sensation may be felt for a few seconds upon neutralization.[8]

    • Thoroughly rinse the area with cool water to remove any residual acid and neutralizer.

Post-Peel Protocol
  • Immediate Post-Peel Care:

    • Gently pat the skin dry.

    • Apply a thin layer of a mild, non-occlusive moisturizer. In some clinical settings, a mild topical steroid (e.g., 0.05% desonide lotion) may be applied in a single application to reduce inflammation.[6]

    • Apply a broad-spectrum sunscreen.

  • Subject Instructions for Post-Peel Care (First 7 days):

    • Avoid sun exposure as much as possible and continue diligent use of broad-spectrum sunscreen.

    • Use a gentle cleanser and avoid any harsh or exfoliating products.

    • Keep the skin well-hydrated with a recommended moisturizer.

    • Do not pick or peel at any flaking skin.

    • Avoid strenuous exercise and excessive sweating for the first 24-48 hours.

Mandatory Visualizations

Experimental_Workflow_Mandelic_Acid_Peel cluster_pre_peel Pre-Peel Phase (2 Weeks) cluster_peel_procedure Peel Procedure Day cluster_post_peel Post-Peel Phase Subject_Screening Subject Screening & Informed Consent Priming_Regimen Initiate Priming Regimen: - Gentle Cleanser - Topical Retinoid - Tyrosinase Inhibitor (if indicated) - Broad-Spectrum Sunscreen Subject_Screening->Priming_Regimen Baseline_Assessment Baseline Assessment & Photography Priming_Regimen->Baseline_Assessment Skin_Preparation Skin Preparation: 1. Cleanse 2. Degrease Baseline_Assessment->Skin_Preparation Peel_Application Apply High-Concentration Mandelic Acid Solution Skin_Preparation->Peel_Application Monitoring Monitor Skin Response (Erythema, Frosting) Peel_Application->Monitoring Neutralization Neutralize with Sodium Bicarbonate Solution Monitoring->Neutralization Rinsing Rinse with Cool Water Neutralization->Rinsing Immediate_Care Immediate Post-Peel Care: - Moisturizer - Sunscreen Rinsing->Immediate_Care Follow_Up Follow-Up Assessments (e.g., 1, 2, 4 weeks) Immediate_Care->Follow_Up

Caption: Experimental workflow for a high-concentration mandelic acid chemical peel.

References

Application Notes and Protocols for the Formulation of Topical Skincare Products with (-)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

(-)-Mandelic acid, a larger-molecule alpha-hydroxy acid (AHA) derived from bitter almonds, is an increasingly prominent active ingredient in dermatological and cosmetic formulations. Its efficacy in treating skin conditions such as acne vulgaris, hyperpigmentation, and photoaging, coupled with a favorable profile for sensitive skin, makes it a compelling candidate for new product development.[1] Unlike smaller AHAs like glycolic acid, the larger molecular size of mandelic acid results in slower, more uniform epidermal penetration, reducing the likelihood of irritation.[1]

These application notes provide a comprehensive guide for the formulation, analysis, and clinical evaluation of topical skincare products containing this compound. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and an understanding of the underlying mechanisms of action.

II. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable, effective, and aesthetically pleasing topical formulations.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource(s)
Chemical Name (R)-(-)-2-Hydroxy-2-phenylacetic acid[2]
CAS Number 611-71-2[2]
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [2]
Appearance White to slightly yellow-beige crystalline powder, crystals, or flakes[2]
Melting Point 131-133 °C[2]
pKa 3.37 (at 25°C)[2]
pH (aqueous solution) 1 mM: 3.34; 10 mM: 2.75; 100 mM: 2.22[2]
Stability Stable under recommended storage conditions. Light sensitive. Incompatible with strong bases and strong oxidizing agents.[2]
Solubility

Table 2: Solubility Profile of this compound

SolventSolubility DescriptionNoteSource(s)
Water Partly soluble (approx. 11 g/100 mL at 25°C)Solubility increases with temperature.[2]
Ethanol Freely solubleA common solvent in cosmetic formulations.[2]
Isopropyl Alcohol Freely soluble[2]
Propylene Glycol SolubleA common humectant and solvent in topical products.[3]
Diethyl Ether Highly solubleNot typically used in skincare formulations.
Petroleum Ether Insoluble

III. Mechanism of Action in Skin

This compound exerts its therapeutic effects through several mechanisms, making it a versatile active for various skin concerns.

  • Exfoliation and Keratolysis: As an AHA, mandelic acid disrupts the intercellular bonds (corneodesmosomes) between keratinocytes in the stratum corneum. This action promotes the shedding of dead skin cells, leading to a smoother skin texture, improved radiance, and the unclogging of pores.[4]

  • Antibacterial Properties: Mandelic acid has demonstrated inherent antibacterial activity, which is particularly beneficial in the management of inflammatory acne by targeting Cutibacterium acnes.[5]

  • Hyperpigmentation Reduction: The mechanism for reducing hyperpigmentation is twofold. Firstly, by accelerating epidermal turnover, it helps to disperse existing melanin granules from the skin surface. Secondly, it is hypothesized to inhibit tyrosinase, the key enzyme in melanogenesis, thereby reducing the production of new melanin.

  • Stimulation of Collagen Synthesis: Like other AHAs, mandelic acid is believed to stimulate fibroblasts in the dermis to produce more collagen. This can lead to an improvement in the appearance of fine lines and wrinkles and an increase in skin firmness over time. This process is often mediated by signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway.

Signaling Pathway Diagrams

Exfoliation_Mechanism MandelicAcid This compound StratumCorneum Stratum Corneum MandelicAcid->StratumCorneum Penetrates Corneodesmosomes Corneodesmosomes (Intercellular Bonds) MandelicAcid->Corneodesmosomes Disrupts Corneocytes Corneocytes (Dead Skin Cells) Corneodesmosomes->Corneocytes Weakens Adhesion Desquamation Increased Desquamation (Shedding) Corneocytes->Desquamation

Figure 1: Mechanism of Exfoliation by this compound.

Collagen_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MandelicAcid This compound TGFB_Ligand TGF-β Ligand MandelicAcid->TGFB_Ligand May Upregulate TGFB_Receptor TGF-β Receptor (TβRI/TβRII) TGFB_Ligand->TGFB_Receptor Binds & Activates Smad23 Smad2/3 TGFB_Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 (Phosphorylated) Smad_Complex p-Smad2/3-Smad4 Complex pSmad23->Smad_Complex Binds with Smad4 Smad4 Gene_Transcription Gene Transcription Smad_Complex->Gene_Transcription Translocates & Initiates Collagen_mRNA Collagen mRNA Gene_Transcription->Collagen_mRNA Collagen Type I & III Collagen Production Collagen_mRNA->Collagen Translation

Figure 2: Hypothesized TGF-β/Smad Pathway for Collagen Synthesis.

IV. Formulation Guidelines

The formulation of products with this compound requires careful consideration of pH, vehicle type, and compatibility with other ingredients to ensure stability and efficacy while minimizing irritation potential.

Key Formulation Parameters
  • pH: The efficacy of AHAs is highly pH-dependent. For optimal bioavailability and activity, the final formulation pH should be maintained between 3.0 and 4.0.[6] A higher pH will result in the conversion of the acid to its salt form, reducing its exfoliative efficacy.

  • Concentration:

    • Leave-on Products (e.g., serums, creams, lotions): Typical concentrations range from 1% to 10%.[6][7] Formulations with 5% and 10% mandelic acid have been shown to be safe and effective for acne treatment.[7][8]

    • Rinse-off Products (e.g., chemical peels): Concentrations can be higher, ranging up to 45%, but these are intended for professional use with controlled application times.[9]

  • Vehicle Selection: this compound can be incorporated into various vehicles, including aqueous gels, serums, oil-in-water (O/W) emulsions (lotions and creams), and water-in-oil (W/O) emulsions. The choice depends on the desired skin feel, target skin type, and desired release profile.

    • Gels and Serums: Offer a light, non-greasy feel suitable for oily or acne-prone skin.

    • O/W Emulsions: Provide hydration and are suitable for normal to dry skin types.

    • W/O Emulsions: Create more occlusive and water-resistant films, suitable for very dry skin or protective barrier creams.

  • Ingredient Compatibility:

    • Compatible: Hyaluronic acid, other AHAs (in moderation), salicylic acid, antioxidants (e.g., ferulic acid, Vitamin C), and various humectants and emollients.[10]

    • Use with Caution: Retinoids can be used in the same routine but should be introduced gradually to avoid irritation.[4] Niacinamide is most effective at a higher pH (around 6.0), so formulating it with low-pH mandelic acid can be challenging and may reduce the efficacy of one or both ingredients.[10]

Example Formulations

The following are illustrative examples of formulations. The exact percentages of emulsifiers, thickeners, and preservatives may need to be optimized based on the specific raw materials used and desired final product characteristics.

Table 3: Example Formulation - 5% this compound Gel Serum

PhaseIngredient (INCI Name)Function% (w/w)
ADeionized WaterSolventq.s. to 100
APropanediolHumectant, Solvent3.00
AGlycerinHumectant2.00
BHydroxyethylcelluloseGelling Agent0.75
CThis compoundActive Ingredient5.00
CDeionized WaterSolvent10.00
DPhenoxyethanol (and) EthylhexylglycerinPreservative1.00
ESodium Hydroxide (10% solution)pH Adjusterq.s. to pH 3.5-4.0

Table 4: Example Formulation - 8% this compound O/W Cream

PhaseIngredient (INCI Name)Function% (w/w)
A (Water Phase)Deionized WaterSolventq.s. to 100
AGlycerinHumectant3.00
AXanthan GumStabilizer0.30
B (Oil Phase)Cetearyl Alcohol (and) Ceteareth-20Emulsifier4.00
BCaprylic/Capric TriglycerideEmollient5.00
BDimethiconeOcclusive, Emollient1.00
C (Cool-Down Phase)This compoundActive Ingredient8.00
CPropanediolSolvent5.00
CPhenoxyethanol (and) Caprylyl GlycolPreservative1.00
CSodium Hydroxide (10% solution)pH Adjusterq.s. to pH 3.5-4.0

V. Experimental Protocols

The following protocols provide a framework for the analytical and clinical evaluation of topical formulations containing this compound.

Protocol 1: Stability-Indicating HPLC Method for this compound in an O/W Cream

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound and the separation of its potential degradation products.

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in a cosmetic cream formulation.

2. Materials and Instrumentation:

  • HPLC system with UV detector (e.g., Agilent 1100/1200 series)[11]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)[12]

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Isocratic mixture of aqueous phosphoric acid (0.1%, pH adjusted to 2.5) and Acetonitrile (e.g., 80:20 v/v). The ratio should be optimized for ideal retention and separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 225 nm[1]

  • Injection Volume: 10 µL[11]

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the cream into a 50 mL centrifuge tube.

    • Add 20 mL of methanol, vortex for 5 minutes to disperse the cream.

    • Heat in a water bath at 60°C for 10 minutes to facilitate extraction, then cool to room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Forced Degradation Study:

  • To demonstrate specificity, subject the cream and a solution of the active to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

    • Thermal Degradation: 80°C for 48 hours.

    • Photodegradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if degradation peaks are resolved from the parent this compound peak.

6. Validation:

  • Validate the method according to ICH guidelines for Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Figure 3: Workflow for HPLC Stability-Indicating Method Development.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to assess the permeation of this compound from a topical formulation through a skin membrane.

1. Objective: To quantify the in vitro permeation rate and extent of this compound from a topical formulation through human or porcine skin.

2. Materials and Instrumentation:

  • Franz diffusion cells (vertical type) with a known diffusion area (e.g., 1.0 cm²)[14]

  • Circulating water bath set to 32°C[6]

  • Excised human or porcine ear skin[15]

  • Receptor fluid: Phosphate-buffered saline (PBS), pH 7.4, degassed[6]

  • HPLC system for analysis (as described in Protocol 1)

3. Experimental Procedure:

  • Skin Preparation: Thaw frozen skin. Excise a section and remove subcutaneous fat. Cut the skin to a size suitable for mounting on the Franz cells.

  • Cell Assembly:

    • Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[6]

    • Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the skin.[6]

    • Place the cells in the heating block/water bath maintained at 32°C and allow the system to equilibrate for 30 minutes.

  • Dosing: Accurately apply a finite dose of the formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.[6]

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor fluid via the sampling arm.[6]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[6]

  • Sample Analysis: Analyze the collected receptor fluid samples for this compound concentration using the validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. Plot this value against time. The slope of the linear portion of the curve represents the steady-state flux (Jss) in µg/cm²/h.

Protocol 3: Clinical Trial Protocol for Efficacy in Mild-to-Moderate Acne Vulgaris

This protocol provides a framework for a randomized, controlled clinical trial to evaluate the efficacy and tolerability of a topical this compound formulation.

1. Objective: To assess the efficacy and safety of a 5% this compound cream compared to a vehicle control in subjects with mild-to-moderate facial acne vulgaris over a 12-week period.

2. Study Design: A phase III, multi-center, randomized, double-blind, vehicle-controlled, parallel-group study.[7]

3. Population: Approximately 100 male and female subjects, aged 12-40 years, with a clinical diagnosis of mild-to-moderate acne.

4. Key Inclusion Criteria:

  • Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate) at baseline.[7]

  • Minimum of 20 inflammatory lesions (papules/pustules) and 25 non-inflammatory lesions (open/closed comedones) on the face.[7]

  • Willingness to refrain from using other topical or systemic acne treatments during the study.

5. Key Exclusion Criteria:

  • Severe or nodulocystic acne.

  • Use of systemic retinoids within the last 6 months.[15]

  • Known allergy to AHAs or any ingredient in the formulation.

  • Pregnancy or lactation.

6. Treatment Regimen:

  • Test Group: Apply a pea-sized amount of 5% this compound cream to the entire face once daily in the evening for 12 weeks.

  • Control Group: Apply a pea-sized amount of the vehicle cream to the entire face once daily in the evening for 12 weeks.

  • All subjects will be provided with a standard gentle cleanser and a broad-spectrum sunscreen for daily use.

7. Efficacy Assessments (at Baseline, Week 4, Week 8, and Week 12):

  • Primary Efficacy Endpoint:

    • Percentage change from baseline in total, inflammatory, and non-inflammatory lesion counts.[16]

  • Secondary Efficacy Endpoints:

    • Proportion of subjects with at least a 2-grade improvement in the IGA score from baseline and an IGA score of 'clear' (0) or 'almost clear' (1).[16]

    • Subject self-assessment questionnaires on skin improvement.

8. Safety and Tolerability Assessments:

  • Evaluation of local skin reactions (erythema, scaling, dryness, stinging/burning) at each visit using a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).

  • Recording of all adverse events (AEs).

VI. Quantitative Data Summary

The following tables summarize quantitative data from clinical studies evaluating the efficacy of mandelic acid on acne.

Table 5: Efficacy of Mandelic Acid Formulations in Treating Acne Vulgaris

Concentration & VehicleStudy DurationEfficacy OutcomeResultSource(s)
5% Mandelic Acid Cream2 monthsReduction in Pustules60% reduction[7]
Reduction in Seborrhea42% reduction[7]
10% Mandelic Acid Cream2 monthsReduction in Pustules61% reduction[7]
Reduction in Seborrhea37% reduction[7]
1% Mandelic Acid Cream (in combination)12 weeksReduction in Comedones65% reduction from baseline[15]
Reduction in Papules62% reduction from baseline[15]
Reduction in Pustules80% reduction from baseline[15]
45% Mandelic Acid Peel12 weeks (6 sessions)Improvement in Inflammatory LesionsSuperior to 30% Salicylic Acid[9]

VII. Conclusion

This compound is a well-tolerated and effective active ingredient for topical skincare formulations, with proven benefits for acne-prone and hyperpigmented skin. Successful product development hinges on careful control of formulation pH, appropriate vehicle selection, and rigorous stability testing. The protocols and data presented herein provide a robust framework for researchers and developers to create safe, stable, and efficacious products utilizing the unique advantages of this compound. Further research into its specific molecular pathways will continue to refine its application and unlock its full potential in dermatology.

References

Application Notes & Protocols for the Enzymatic Production of Optically Pure (-)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Optically pure (-)-mandelic acid, specifically (R)-(-)-mandelic acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins, cephalosporins, anti-obesity drugs, and antitumor agents.[1][2][3] Traditional chemical synthesis routes often involve harsh conditions, toxic reagents like cyanide, and produce racemic mixtures requiring costly and inefficient resolution steps.[4][5] Biocatalytic methods, particularly those employing enantioselective enzymes, offer a green and highly efficient alternative for the production of enantiomerically pure this compound.[2][4][5]

This document provides detailed application notes and experimental protocols for the enzymatic production of this compound using nitrilase enzymes, which catalyze the enantioselective hydrolysis of racemic mandelonitrile.

Core Principle: Dynamic Kinetic Resolution

The enzymatic production of (R)-(-)-mandelic acid from racemic (R,S)-mandelonitrile is a classic example of dynamic kinetic resolution. An (R)-enantioselective nitrilase selectively hydrolyzes the (R)-mandelonitrile to (R)-(-)-mandelic acid. The remaining (S)-mandelonitrile, which is chemically unstable, spontaneously racemizes back to (R,S)-mandelonitrile in the reaction mixture. This in-situ racemization continuously replenishes the (R)-substrate, theoretically allowing for a 100% yield of the desired (R)-enantiomer.[6][7]

Data Summary: Performance of Different Biocatalytic Systems

The following tables summarize quantitative data from various studies on the enzymatic production of (R)-(-)-mandelic acid, providing a comparative overview of different biocatalysts and reaction conditions.

Table 1: Performance of Whole-Cell Biocatalysts in Batch and Fed-Batch Systems

Biocatalyst (Enzyme Source)System TypeSubstrate Conc. (mM)Product Conc. (g/L)Yield (%)e.e. (%)Reference
Recombinant E. coli M15/BCJ2315 (Burkholderia cenocepacia J2315 Nitrilase)Monophasic Batch250-Complete Hydrolysis>95[8][9]
Recombinant E. coli M15/BCJ2315 (Burkholderia cenocepacia J2315 Nitrilase)Continuous Fed-Batch2900350~8097.4[8][9]
Recombinant E. coli BL21(DE3)/pET-Nit (Alcaligenes sp. Nitrilase)Aqueous Batch50064.8585.299[3]
Alcaligenes faecalis WT10Aqueous Batch20-Complete Hydrolysis>99[10]
Pseudomonas putidaLiquid Culture--High>93[11]
Microbacterium paraoxydansLiquid Culture--High>93[11]
Microbacterium liquefaciensLiquid Culture--High>93[11]

Table 2: Performance of Immobilized Biocatalysts

Biocatalyst (Enzyme Source)Immobilization MethodSystem TypeSubstrate Conc. (mM)Productivitye.e. (%)ReusabilityReference
Recombinant E. coli M15/BCJ2315 (B. cenocepacia Nitrilase)Catecholic Chitosan & Magnetic NanoparticlesBiphasic Batch100040.9 g L⁻¹ h⁻¹9515 cycles (aqueous), 6 batches (biphasic)[12]
Recombinant E. coli (Alcaligenes sp. Nitrilase)Diatomite/Glutaraldehyde/PolyethyleneimineRecirculating Packed Bed Reactor704.12 g L⁻¹ h⁻¹>9950 batches[1]

Experimental Protocols

Protocol 1: High-Density Fermentation of Recombinant E. coli for Whole-Cell Biocatalyst Production

This protocol is adapted from methodologies for producing recombinant E. coli expressing nitrilase.[3][9][13]

1. Culture Media Preparation:

  • Seed Medium (LB Medium): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl. Autoclave and add appropriate antibiotic post-cooling.
  • Fermentation Medium: 20 g/L Glucose, 10 g/L Yeast Extract, 20 g/L Tryptone, 5 g/L (NH₄)₂SO₄, 1.5 g/L KH₂PO₄, 3.5 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O. Adjust pH to 7.0. Autoclave and add antibiotic and trace elements solution post-cooling.

2. Inoculum Preparation:

  • Inoculate a single colony of recombinant E. coli into 50 mL of seed medium in a 250 mL flask.
  • Incubate at 37°C with shaking at 200 rpm for 8-12 hours.

3. High-Density Fermentation:

  • Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the seed culture (typically 5-10% v/v).
  • Maintain the following parameters:
  • Temperature: 37°C for initial growth.
  • pH: 7.0 (controlled with ammonia water, which also serves as a nitrogen source).
  • Dissolved Oxygen (DO): Maintain above 30% saturation by cascading agitation (200-800 rpm) and aeration rate (1-3 vvm).
  • Feed with a concentrated glucose solution (e.g., 500 g/L) to maintain a non-limiting glucose concentration.

4. Induction of Nitrilase Expression:

  • When the optical density at 600 nm (OD₆₀₀) reaches a high value (e.g., 20-40), lower the temperature to 30°C to improve protein folding.[13]
  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[9]
  • Continue fermentation for another 12-24 hours.

5. Cell Harvesting:

  • Harvest the cells by centrifugation (e.g., 8,000 x g for 15 min at 4°C).
  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
  • The resulting cell paste can be used directly as a whole-cell biocatalyst or stored at -80°C.

Protocol 2: Whole-Cell Biocatalysis for this compound Production (Fed-Batch Strategy)

This protocol is based on a high-yield fed-batch process.[8][9]

1. Reaction Setup:

  • Prepare a reaction mixture in a temperature-controlled reactor containing:
  • Recombinant E. coli whole-cell paste (e.g., 50 g dry cell weight / L).
  • Phosphate buffer (100 mM, pH 7.5-8.0).

2. Substrate Preparation:

  • Prepare a stock solution of racemic (R,S)-mandelonitrile. Due to substrate inhibition at high concentrations, a fed-batch approach is recommended.[8]

3. Fed-Batch Reaction:

  • Set the reactor temperature to 30-35°C with gentle stirring.
  • Periodically or continuously feed the mandelonitrile substrate into the reactor. The feeding rate should be controlled to keep the substrate concentration below the inhibitory level (e.g., <250 mM).[8]
  • Monitor the reaction progress by taking samples periodically.

4. Analysis:

  • Analyze the concentration of mandelic acid and mandelonitrile using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18).
  • Determine the enantiomeric excess (e.e.) of the this compound product using a chiral HPLC column.

5. Product Recovery:

  • After the reaction is complete, remove the cell catalyst by centrifugation or filtration.
  • Acidify the supernatant to pH 2.0 with HCl to precipitate the mandelic acid.
  • Recover the crude product by filtration.
  • Purify the (R)-(-)-mandelic acid by recrystallization from water or an appropriate organic solvent.[3]

Protocol 3: Immobilization of Recombinant E. coli in a Packed Bed Reactor

This protocol describes the immobilization and use of cells in a continuous reactor setup, adapted from Zhang et al. (2014).[1]

1. Cell Immobilization:

  • Mix wet recombinant E. coli cells with diatomite (DA) as a support material.
  • Add polyethyleneimine (PEI) solution and mix thoroughly.
  • Add glutaraldehyde (GA) as a cross-linking agent and continue mixing.
  • Wash the resulting immobilized cell particles extensively with buffer to remove unreacted reagents.

2. Packed Bed Reactor Setup:

  • Pack the immobilized cell particles into a glass column to create a packed bed reactor (PBR).
  • Prepare a substrate solution of 70 mM (R,S)-mandelonitrile in a buffer solution.[1]

3. Continuous Reaction:

  • Recirculate the substrate solution from a reservoir through the PBR at a controlled flow rate (e.g., 19 mL/min) and temperature (35°C).[1]
  • Monitor the conversion of mandelonitrile to mandelic acid in the reservoir over time using HPLC.

4. Reactor Operation and Stability:

  • After each batch reaction is complete, the substrate solution can be replaced, and the immobilized cells can be reused for multiple cycles. This setup has been shown to be stable for up to 50 batches.[1]

Visualizations

G cluster_0 Upstream Processing cluster_1 Biocatalysis cluster_2 Downstream Processing strain Recombinant E. coli Strain (with Nitrilase Gene) seed Seed Culture (Flask) strain->seed Inoculation ferm High-Density Fermentation (Bioreactor) seed->ferm Inoculation harvest Cell Harvesting & Washing (Centrifugation) ferm->harvest Harvest biocat Whole-Cell Biocatalyst harvest->biocat immob Immobilized Biocatalyst (Optional) biocat->immob Immobilization react Bioreactor (Batch / Fed-Batch / PBR) biocat->react Add Catalyst immob->react Add Catalyst sep Catalyst Separation (Centrifugation/Filtration) react->sep Reaction Mixture sub Racemic Mandelonitrile sub->react Add Substrate precip Acidification & Precipitation sep->precip purify Purification (Recrystallization) precip->purify product Optically Pure This compound purify->product

Caption: Experimental workflow for this compound production.

G RS_MN (R,S)-Mandelonitrile (Racemic Substrate) R_MN (R)-Mandelonitrile RS_MN->R_MN S_MN (S)-Mandelonitrile RS_MN->S_MN Enzyme Nitrilase (R-selective) R_MN->Enzyme Substrate Binding S_MN->R_MN Spontaneous Racemization Product (R)-(-)-Mandelic Acid (Optically Pure Product) Enzyme->Product Enzymatic Hydrolysis Ammonia Ammonia (NH3) Enzyme->Ammonia Byproduct Release

Caption: Biocatalytic pathway for this compound synthesis.

References

Reactive extraction method for separating (-)-Mandelic acid from aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, an aromatic alpha-hydroxy acid, is a valuable chiral building block in the pharmaceutical industry, particularly for the synthesis of antibiotics and other drugs. The biological activity of mandelic acid and its derivatives is often enantiomer-specific, making the separation of its racemic mixture to obtain pure enantiomers, such as (-)-mandelic acid, a critical process. Reactive extraction presents an efficient and scalable method for the separation and purification of carboxylic acids from aqueous solutions, including the challenging task of chiral resolution.

This document provides detailed application notes and protocols for the reactive extraction of this compound from aqueous solutions. It covers both the fundamental principles of reactive extraction for mandelic acid and advanced techniques for enantioselective separation.

Principles of Reactive Extraction

Reactive extraction enhances the partitioning of a solute from an aqueous phase to an organic phase by introducing an extractant into the organic phase. This extractant chemically interacts with the solute, forming a complex that is highly soluble in the organic diluent. For carboxylic acids like mandelic acid, basic extractants are commonly employed. The reaction can be generalized as follows:

HA (aq) + E (org) ⇌ HAE (org)

Where:

  • HA is the mandelic acid in the aqueous phase.

  • E is the extractant in the organic phase.

  • HAE is the acid-extractant complex formed in the organic phase.

The efficiency of the extraction is influenced by several factors, including the type and concentration of the extractant and diluent, the pH of the aqueous phase, temperature, and contact time.

I. Achiral Reactive Extraction of Mandelic Acid

This section details the general methodology for extracting mandelic acid from an aqueous solution without enantiomeric separation. This is a foundational step and can be adapted for chiral separations by incorporating a chiral selector.

Experimental Protocol: General Reactive Extraction

This protocol is based on the work by Kiriş et al.[1][2].

1. Materials:

  • Aqueous Phase: A solution of mandelic acid in distilled water (e.g., 0.74 mol/L).

  • Organic Phase:

    • Extractant: Tri-n-octylamine (TOA).

    • Diluent: Various options can be used, such as dimethyl phthalate (DMP), methyl isobutyl ketone (MIBK), 2-octanone, 1-octanol, toluene, octyl acetate, or n-pentane.

  • Equipment:

    • Erlenmeyer flasks.

    • Orbital shaker.

    • Centrifuge (optional, for phase separation).

    • Separatory funnels.

    • pH meter.

    • Analytical balance.

    • Titration apparatus or HPLC for concentration analysis.

2. Procedure:

  • Preparation of the Organic Phase: Prepare solutions of tri-n-octylamine (TOA) in the chosen diluent at various concentrations (e.g., 0.092, 0.183, 0.275, 0.366, and 0.458 mol/L)[3].

  • Extraction:

    • In an Erlenmeyer flask, mix equal volumes (e.g., 5 mL each) of the aqueous mandelic acid solution and the prepared organic phase[3].

    • Place the flask on an orbital shaker and agitate at a constant temperature (e.g., 298.15 K) for a sufficient time to reach equilibrium (e.g., 4 hours)[3].

  • Phase Separation:

    • After shaking, allow the mixture to stand for a period to ensure complete phase separation. Centrifugation can be used to accelerate this process.

    • Carefully separate the aqueous and organic phases using a separatory funnel.

  • Analysis:

    • Determine the concentration of mandelic acid remaining in the aqueous phase. This can be done by titration with a standard NaOH solution or by HPLC.

    • The concentration of mandelic acid in the organic phase can be calculated by mass balance.

  • Calculation of Extraction Parameters:

    • Distribution Coefficient (D): D = [HA]_org / [HA]_aq

    • Extraction Efficiency (E%): E% = (([HA]_initial_aq - [HA]_final_aq) / [HA]_initial_aq) * 100

    • Loading Factor (Z): Z = [HA]_org / [E]_initial_org

Data Presentation: Achiral Extraction Efficiency

The following table summarizes the extraction efficiency of mandelic acid using tri-n-octylamine in various diluents at 298.15 K.

DiluentTOA Concentration (mol/L)Distribution Coefficient (D)Extraction Efficiency (E%)
Dimethyl phthalate (DMP) 0.0921.8564.91
0.1834.3381.25
0.2759.0090.00
0.36624.0096.00
0.45852.5098.13
Methyl isobutyl ketone (MIBK) 0.0921.2254.95
0.1832.5772.00
0.2755.2584.00
0.36611.5092.00
0.45824.0096.00
2-Octanone 0.0921.5060.00
0.1833.0075.00
0.2756.6787.00
0.36616.0094.12
0.45849.0098.00
1-Octanol 0.0920.4430.67
0.1830.7843.80
0.2751.2254.95
0.3662.5772.00
0.4584.3381.25
Toluene 0.0920.6740.12
0.1831.5060.00
0.2753.0075.00
0.3665.2584.00
0.4589.0090.00

Data compiled from Kiriş et al.[3][4][5]

II. Enantioselective Reactive Extraction of this compound

To selectively extract this compound, a chiral selector is incorporated into the extraction system. This can be achieved through a "biphasic recognition" approach, where chiral selectors are present in either the organic or aqueous phase, or both, leading to the preferential formation of a diastereomeric complex with one of the enantiomers.

Experimental Protocol: Biphasic Recognition Chiral Extraction

This protocol is based on the work by Tang et al.[4].

1. Materials:

  • Aqueous Phase: Racemic mandelic acid solution, buffer solution to control pH (e.g., phosphate buffer).

  • Chiral Selector (Aqueous Phase): Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Organic Phase:

    • Chiral Selector (Organic Phase): O,O'-dibenzoyl-(2S,3S)-4-toluoyl-tartaric acid (D-(+)-DTTA).

    • Diluent: An appropriate organic solvent (e.g., 1-decanol).

  • Equipment: Same as for achiral extraction, with the addition of a chiral HPLC system for enantiomeric excess analysis.

2. Procedure:

  • Preparation of Phases:

    • Aqueous Phase: Prepare a solution of racemic mandelic acid and HP-β-CD in a buffer solution of a specific pH (e.g., pH 2.7)[4].

    • Organic Phase: Prepare a solution of D-(+)-DTTA in the organic diluent[4].

  • Extraction:

    • Combine equal volumes of the prepared aqueous and organic phases in a vessel.

    • Agitate the mixture at a controlled temperature until equilibrium is reached.

  • Phase Separation: Separate the aqueous and organic phases as described previously.

  • Analysis:

    • Determine the concentrations of both (R)- and (S)-mandelic acid in both phases using a chiral HPLC system.

  • Calculation of Enantioselective Parameters:

    • Distribution Coefficient for each enantiomer (D_R and D_S): Calculated as for the achiral extraction.

    • Enantioselectivity (α): α = D_R / D_S (or D_S / D_R, depending on which enantiomer is preferentially extracted). A value greater than 1 indicates successful chiral separation.

Data Presentation: Enantioselective Extraction

The following table presents data on the enantioselective extraction of mandelic acid enantiomers.

Chiral Selector SystempHTemperature (°C)Enantioselectivity (α)Notes
D-(+)-DTTA (organic) and HP-β-CD (aqueous)2.7Not specified1.527D-(+)-DTTA preferentially recognizes (R)-mandelic acid, while HP-β-CD has a stronger recognition for (S)-mandelic acid[4].
β-CD derivative (aqueous) in [bmim][PF6] ionic liquid2.551.74Preferential complexation with (R)-enantiomer in the aqueous phase[6].
L-tartarate (organic) and β-cyclodextrin (aqueous)2.3Not specified2.1Preferential extraction of D-mandelic acid into the organic phase[7].

Visualizations

Workflow for Reactive Extraction

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_separation Phase Separation & Analysis cluster_back_extraction Product Recovery (Back Extraction) prep_aq Prepare Aqueous Phase (Mandelic Acid Solution) mix Mix Aqueous and Organic Phases prep_aq->mix prep_org Prepare Organic Phase (Extractant in Diluent) prep_org->mix equilibrate Agitate to Reach Equilibrium mix->equilibrate separate Separate Aqueous and Organic Phases equilibrate->separate analyze_aq Analyze Aqueous Phase (e.g., Titration, HPLC) separate->analyze_aq analyze_org Analyze Organic Phase (by mass balance or HPLC) separate->analyze_org strip Contact Organic Phase with Stripping Agent (e.g., NaOH) separate->strip Loaded Organic Phase recover Recover Mandelic Acid from Stripping Solution strip->recover

Caption: General workflow for the reactive extraction of mandelic acid.

Principle of Enantioselective Reactive Extraction

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase MA_R (R)-Mandelic Acid CS Chiral Selector (CS) MA_R->CS Less Favorable Interaction MA_S (S)-Mandelic Acid (this compound) Complex_S [(S)-MA - CS] Complex MA_S->Complex_S Preferential Reaction CS->Complex_S

References

Troubleshooting & Optimization

Optimizing reaction conditions for (-)-Mandelic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the synthesis of (-)-mandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the enantioselective synthesis of this compound?

A1: The primary methods for synthesizing enantiomerically pure this compound include:

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases or nitrilases, to selectively react with one enantiomer of a racemic mixture of mandelic acid or its precursor, allowing for the separation of the desired (-)-enantiomer.

  • Asymmetric Catalysis: Chiral catalysts are used to stereoselectively convert a prochiral starting material to this compound, yielding a product with high enantiomeric excess.

  • Diastereomeric Crystallization: A racemic mixture of mandelic acid is reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different solubilities. The desired enantiomer is then recovered from the separated salt.[1][2][3]

Q2: How can I improve the enantiomeric excess (ee%) of my reaction?

A2: Improving the enantiomeric excess often involves careful optimization of reaction conditions. Key factors to consider include:

  • Catalyst/Enzyme Selection: The choice of chiral catalyst or enzyme is critical. Screening different catalysts or enzyme variants can lead to significant improvements in enantioselectivity.

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stereochemical outcome of the reaction.[4]

  • Substrate Concentration: In some cases, adjusting the substrate concentration can impact the enantiomeric excess.[5]

Q3: What are the common causes of low yield in this compound synthesis?

A3: Low yields can stem from several factors:

  • Incomplete Conversion: The reaction may not have proceeded to completion. This can be addressed by extending the reaction time, increasing the catalyst/enzyme loading, or optimizing other reaction parameters.

  • Byproduct Formation: Side reactions can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: The product may be unstable under the reaction or workup conditions.

  • Inefficient Purification: Significant product loss can occur during extraction, crystallization, or chromatography steps.

Q4: How can I effectively purify this compound to a high degree of enantiomeric purity?

A4: Purification of enantiomerically enriched mandelic acid typically involves:

  • Recrystallization: This is a common method to improve both chemical and optical purity.[6] The choice of solvent is crucial for effective purification.

  • Chromatography: Chiral high-performance liquid chromatography (HPLC) can be used to separate enantiomers and obtain highly pure this compound.[7]

  • Extraction: Liquid-liquid extraction can be used to remove impurities, but care must be taken to avoid product loss.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee%) 1. Suboptimal catalyst or enzyme. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Racemization of the product.[4] 5. Impurities in starting materials.[9]1. Screen a variety of chiral catalysts or enzymes. 2. Systematically vary the reaction temperature. Lower temperatures often favor higher ee%. 3. Test different solvents with varying polarities. 4. Analyze the product at different time points to check for racemization. Modify workup conditions to be milder if necessary. 5. Ensure the purity of all reagents and solvents.
Low Yield 1. Incomplete reaction. 2. Catalyst/enzyme deactivation. 3. Side reactions leading to byproducts. 4. Product loss during workup and purification.1. Increase reaction time or catalyst/enzyme loading. Monitor reaction progress by TLC or HPLC. 2. Ensure the catalyst or enzyme is handled and stored correctly. For enzymes, check for deactivation by the aldehyde starting material.[10] 3. Optimize reaction conditions (e.g., temperature, substrate addition rate) to minimize byproduct formation. 4. Optimize extraction and purification protocols to minimize losses.
Poor Crystallization/Precipitation 1. Solution is too dilute or too concentrated. 2. Incorrect solvent system. 3. Presence of impurities inhibiting crystallization.1. Adjust the concentration of the solution. 2. Screen different solvents or solvent mixtures for crystallization. 3. Purify the crude product further before attempting crystallization.
Inconsistent Results 1. Variation in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Moisture or air sensitivity of reagents.1. Use reagents from a consistent, high-quality source. 2. Maintain precise control over all reaction parameters (temperature, stirring speed, addition rates). 3. Use anhydrous solvents and perform reactions under an inert atmosphere if necessary.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic Mandelic Acid using Lipase

This protocol describes a typical procedure for the kinetic resolution of racemic mandelic acid via esterification catalyzed by a lipase.

Materials:

  • Racemic mandelic acid

  • Ethanol (anhydrous)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B)

  • Hexane (or another suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve racemic mandelic acid (1 equivalent) and ethanol (1.5 equivalents) in hexane.

  • Add immobilized lipase (e.g., 10% by weight of the mandelic acid).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining acid by chiral HPLC.

  • Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extract the reaction mixture with a saturated sodium bicarbonate solution to separate the unreacted this compound (as its sodium salt) from the produced ethyl (R)-mandelate.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield enantiomerically enriched this compound.

  • Determine the enantiomeric excess of the final product using chiral HPLC.

Data Presentation

Table 1: Effect of Temperature on Enzymatic Resolution of Mandelic Acid

Temperature (°C)Conversion (%)Enantiomeric Excess of this compound (ee%)
304895
405192
505585

Table 2: Effect of pH on Nitrilase-Catalyzed Hydrolysis of Mandelonitrile

pHYield of this compound (%)Enantiomeric Excess (ee%)
6.07596
7.08898
8.08295

Visualizations

Experimental_Workflow cluster_reaction Enzymatic Kinetic Resolution cluster_workup Workup & Separation cluster_analysis Purification & Analysis racemic_ma Racemic Mandelic Acid + Alcohol reaction_mixture Reaction Mixture racemic_ma->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture filter_enzyme Filter to remove Lipase reaction_mixture->filter_enzyme Reaction extraction Liquid-Liquid Extraction (aq. NaHCO3) filter_enzyme->extraction acidification Acidify Aqueous Layer (HCl) extraction->acidification Aqueous Layer final_extraction Extract with Organic Solvent extraction->final_extraction Organic Layer (contains (R)-ester) acidification->final_extraction drying Dry and Evaporate Solvent final_extraction->drying final_product This compound drying->final_product analysis Chiral HPLC Analysis final_product->analysis

Caption: Experimental workflow for the enzymatic kinetic resolution of racemic mandelic acid.

References

Improving the yield of (-)-Mandelic acid in microbial biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the microbial biotransformation for producing (R)-(-)-mandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial strategies for producing (R)-(-)-mandelic acid?

The most prevalent and industrially relevant strategy is the enantioselective hydrolysis of racemic mandelonitrile ((R,S)-mandelonitrile) using microbial cells that express a nitrilase enzyme.[1] This process is a dynamic kinetic resolution, where the nitrilase selectively converts (R)-mandelonitrile to (R)-(-)-mandelic acid. The unreacted (S)-(+)-mandelonitrile spontaneously racemizes to (R,S)-mandelonitrile under neutral or slightly alkaline conditions, allowing for a theoretical maximum yield approaching 100%.[1][2] Newer strategies also involve multi-enzyme cascade reactions to produce mandelic acid from renewable feedstocks like glucose, glycerol, or L-phenylalanine.[3][4]

Q2: Which enzymes and microorganisms are key to this biotransformation?

The key enzyme is an (R)-enantioselective nitrilase (EC 3.5.5.1), which directly hydrolyzes a nitrile to a carboxylic acid and ammonia.[5] While other enzymes like nitrile hydratases and amidases can be involved in nitrile metabolism, nitrilases are preferred for their direct conversion pathway.[5][6] Microorganisms known to harbor effective nitrilases include species from genera such as Alcaligenes, Pseudomonas, Rhodococcus, and various recombinant Escherichia coli strains engineered to express specific nitrilases.[1][7][8][9]

Q3: What are the common substrates used for (-)-mandelic acid production?

The most common substrate is racemic (R,S)-mandelonitrile .[5] In some setups, benzaldehyde and a cyanide source (like HCN or KCN) are used, which form mandelonitrile in situ.[9] For cascade biosynthesis routes, starting materials can include styrene, L-phenylalanine, glycerol, and glucose.[3]

Q4: What is the "Dynamic Kinetic Resolution" process in this context?

Dynamic Kinetic Resolution (DKR) is a powerful strategy to overcome the 50% yield limit of traditional kinetic resolutions. In this specific biotransformation:

  • An (R)-selective nitrilase specifically hydrolyzes (R)-mandelonitrile from the racemic mixture into (R)-(-)-mandelic acid.

  • The leftover (S)-mandelonitrile, which is not a substrate for the enzyme, is unstable under the reaction conditions (typically pH > 7.0).

  • This unreacted (S)-mandelonitrile rapidly and spontaneously racemizes back into the (R,S)-mandelonitrile mixture.

  • This newly formed (R)-mandelonitrile can then be acted upon by the enzyme. This simultaneous enzymatic reaction and racemization of the substrate allows for the theoretical conversion of the entire racemic substrate pool into a single, optically pure product.[1][2]

Biocatalytic Pathway for this compound Production

G cluster_reaction Biotransformation System cluster_enzyme Biocatalyst RS_MN (R,S)-Mandelonitrile (Substrate) R_MN (R)-Mandelonitrile RS_MN->R_MN Separation S_MN (S)-Mandelonitrile RS_MN->S_MN Separation R_MA (R)-(-)-Mandelic Acid (Product) R_MN->R_MA (R)-Selective Nitrilase S_MN->RS_MN Spontaneous Racemization (pH > 7.0) Enzyme Microbial Nitrilase

Caption: Dynamic kinetic resolution of mandelonitrile.

Troubleshooting Guide

Problem 1: Low Yield or Poor Substrate Conversion

Q: My biotransformation shows low conversion of mandelonitrile to this compound. What are the potential causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors. Systematically investigating the following areas is crucial.

  • Suboptimal Reaction Conditions: The enzyme's activity is highly sensitive to its environment.

    • pH: The optimal pH for nitrilase activity is often between 7.0 and 8.0. More importantly, a slightly alkaline pH (around 8.0) is generally required to facilitate the spontaneous racemization of the unreacted (S)-mandelonitrile, which is essential for achieving yields over 50%.[10]

    • Temperature: Most nitrilases used for this process have an optimal temperature between 30°C and 50°C.[10] Temperatures outside this range can significantly reduce enzyme activity and stability.

  • Enzyme Inactivation or Low Activity: The biocatalyst itself may be the limiting factor.

    • Poor Expression: If using a recombinant strain, ensure the induction protocol (inducer concentration, timing of addition) is optimized. A delayed inducer feeding strategy can sometimes lead to higher enzyme activity.[7][11]

    • Cell Viability: For whole-cell catalysis, the physiological state of the cells is important. Ensure cells are harvested at the correct growth phase and handled properly to maintain viability.

  • Substrate or Product Inhibition: High concentrations of mandelonitrile can be toxic to microbial cells and inhibitory to the nitrilase enzyme.[12] The product, mandelic acid, can also cause inhibition.

    • Solution: Implement a fed-batch strategy where the substrate is added gradually to maintain a low, non-inhibitory concentration. Alternatively, a two-phase aqueous-organic solvent system (e.g., water-toluene) can be used, where the organic phase acts as a reservoir for the substrate, slowly partitioning it into the aqueous phase where the reaction occurs.[12]

  • Mass Transfer Limitations: If using immobilized cells, the diffusion of the substrate into and the product out of the immobilization matrix (e.g., calcium alginate) can be a rate-limiting step.

    • Solution: Optimize bead size, cell loading within the beads, and agitation speed to enhance mass transfer without causing significant shear stress to the biocatalyst.[10]

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckConditions Verify Reaction Conditions (pH, Temp, Agitation) Start->CheckConditions CheckEnzyme Assess Enzyme Activity (Cell-free extract assay) CheckConditions->CheckEnzyme Optimal OptimizeConditions Optimize pH (7.5-8.5) & Temp (30-50°C) CheckConditions->OptimizeConditions Not Optimal CheckInhibition Test for Substrate/ Product Inhibition CheckEnzyme->CheckInhibition High Activity OptimizeExpression Optimize Culture/Induction Protocol CheckEnzyme->OptimizeExpression Low Activity ImplementStrategy Implement Fed-Batch or Two-Phase System CheckInhibition->ImplementStrategy Inhibition Detected Success Yield Improved CheckInhibition->Success No Inhibition OptimizeConditions->Success OptimizeExpression->Success ImplementStrategy->Success

Caption: A logical workflow for diagnosing low reaction yield.

Problem 2: Poor Enantioselectivity (Low e.e.)

Q: The enantiomeric excess (e.e.) of my this compound is lower than the desired >99%. What could be the cause?

A: Low enantiomeric excess indicates that either the enzyme's selectivity is compromised or that competing reactions are occurring.

  • Suboptimal pH: This is the most common reason. The dynamic kinetic resolution relies on the rapid racemization of the unreacted (S)-mandelonitrile. This racemization is slow at acidic or neutral pH and becomes significantly faster at a slightly alkaline pH (typically >7.5).[10] If the pH is too low, the (S)-mandelonitrile does not racemize quickly enough, and if there is any minor enzymatic or chemical hydrolysis of the (S)-enantiomer, the e.e. of the (R)-product will decrease.

  • Enzyme Characteristics: The chosen nitrilase may inherently have low enantioselectivity. While many nitrilases are highly selective, some can exhibit activity towards both enantiomers.[13] It is crucial to use a well-characterized, highly (R)-selective nitrilase.

  • Presence of Competing Enzymes: The host microorganism (if using a wild-type strain) might possess other non-selective hydrolases that can convert both (R)- and (S)-mandelonitrile, leading to a racemic or near-racemic mixture of mandelic acid. Using a clean host like E. coli for recombinant expression can mitigate this issue.

  • Byproduct Formation: Some nitrilases can produce mandelamide as a byproduct in addition to mandelic acid.[14] While this doesn't directly impact the e.e. of the acid, it lowers the overall efficiency and complicates downstream processing.

Problem 3: Poor Microbial Growth or Low Enzyme Expression

Q: I am observing low cell density or poor nitrilase activity in my microbial culture. How can I optimize this?

A: Maximizing the amount of active biocatalyst is essential for a productive biotransformation.

  • Culture Medium Optimization:

    • Carbon/Nitrogen Sources: Systematically optimize the carbon and nitrogen sources. For example, glycerol and yeast extract have been found to be effective for some strains.[2]

    • Inducer: The choice of inducer and its concentration are critical for nitrilase expression. For some native strains, nitriles like n-butyronitrile are effective inducers.[9] For recombinant E. coli with pET systems, IPTG is standard.

  • Induction Strategy:

    • Timing: The point at which the inducer is added during the growth phase can dramatically affect enzyme expression. Adding the inducer during the mid-log phase is a common starting point.

    • Delayed Feeding: A delayed inducer feeding strategy has been shown to result in hyper-induction of nitrilase, leading to a significant increase in enzyme activity.[11]

  • Fermentation Conditions:

    • Aeration and Agitation: Adequate oxygen supply and mixing are crucial for high-density cell growth.[1] These parameters must be optimized to ensure efficient oxygen transfer without causing excessive shear stress that could damage the cells.

    • pH Control: Maintaining the optimal pH for growth (usually around 7.0) in the bioreactor is vital.[2]

Data Presentation: Performance of Different Biocatalytic Systems

Table 1: Comparison of Microbial Systems for (R)-(-)-Mandelic Acid Production

Microorganism Biocatalyst Form Substrate (Conc.) Product Titer e.e. (%) Reference
Recombinant E. coli Whole Cells (R,S)-Mandelonitrile (500 mM) 64.85 g/L >99 [8]
Pseudomonas putida MTCC 5110 Immobilized Cells (R,S)-Mandelonitrile 1.95 g (preparative scale) 98.8 [7]
Recombinant E. coli Immobilized Cells (Toluene-Water System) (R,S)-Mandelonitrile (500 mM) 110.7 g (5 batches) 98.0 [12]
Alcaligenes faecalis ATCC 8750 Resting Cells (R,S)-Mandelonitrile 91% Yield 100 [9]
Engineered E. coli Coupled Whole Cells Glycerol 760 mg/L >99 [3][4]

| Geobacillus icigianus MAC VI | Whole Cells | (R,S)-Mandelonitrile | 8.4 g (batch reaction) | 74 |[11] |

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Biotransformation

  • Cell Preparation: Cultivate the microbial strain (e.g., recombinant E. coli) under optimal growth and induction conditions. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C) during the late-log or early-stationary phase.

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0) to remove residual medium components.

  • Reaction Setup: Resuspend the washed cell pellet in the same buffer to a desired final cell concentration (e.g., 20-50 g/L wet cell weight). Place the cell suspension in a temperature-controlled reaction vessel with agitation.

  • Substrate Addition: Start the reaction by adding (R,S)-mandelonitrile to the desired final concentration (e.g., 100 mM). For fed-batch processes, add the substrate incrementally over several hours.

  • Monitoring: Take samples periodically. Terminate the reaction in the sample by adding acid (e.g., 1 M HCl) and centrifuge to remove cells.

  • Analysis: Analyze the supernatant for substrate consumption and product formation using HPLC.

Protocol 2: Cell Immobilization in Calcium Alginate

  • Cell Preparation: Harvest and wash microbial cells as described in Protocol 1.

  • Mixing: Resuspend the cell pellet in a 2% (w/v) sodium alginate solution to achieve a final cell concentration of approximately 20 mg (dry cell weight) per mL of gel.

  • Bead Formation: Extrude the cell-alginate slurry dropwise into a gently stirred 0.2 M CaCl₂ solution using a syringe.

  • Curing: Allow the newly formed beads to harden in the CaCl₂ solution for at least 1-2 hours at 4°C.

  • Washing: Recover the beads by filtration and wash them thoroughly with distilled water or buffer to remove excess calcium chloride and un-entrapped cells.[10]

  • Storage: The immobilized biocatalyst can be stored in buffer at 4°C until use. Immobilization can improve catalyst stability and allows for easier reuse over multiple batches.[7][10]

Protocol 3: HPLC Analysis of Mandelic Acid

  • Sample Preparation: Centrifuge the reaction sample to pellet the cells. Filter the supernatant through a 0.22 µm filter.

  • Achiral Analysis (Quantification):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of water, methanol, and phosphoric acid (e.g., 60:40:0.1 v/v/v).[10]

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 210 nm.

    • Quantification: Determine the concentration of mandelonitrile and mandelic acid by comparing peak areas to a standard curve.

  • Chiral Analysis (Enantiomeric Excess):

    • Column: A chiral column such as Chiralcel OD-H.[10]

    • Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.2 v/v/v).[10]

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm.

    • Calculation: Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = ([R] - [S]) / ([R] + [S]) * 100, where [R] and [S] are the peak areas of the (R) and (S) enantiomers, respectively.

General Experimental Workflow

G A 1. Microbial Culture & Induction B 2. Cell Harvesting & Washing A->B C 3. Biotransformation (Whole-cell or Immobilized) B->C D 4. Sampling & Quenching C->D E 5. Separation (Centrifugation/Filtration) D->E F 6. HPLC Analysis (Quantification & e.e.) E->F G 7. Data Interpretation & Optimization F->G

Caption: Standard workflow from microbial culture to product analysis.

References

Challenges in the chemical synthesis of optically pure (-)-Mandelic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of optically pure (-)-Mandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining optically pure this compound?

The main challenges in synthesizing enantiopure this compound revolve around controlling stereoselectivity and achieving high enantiomeric excess (ee). Traditional chemical synthesis often yields a racemic mixture (an equal mixture of (+) and (-) enantiomers), which then requires resolution.[1][2] Key difficulties include:

  • Poor Stereoselectivity: Many synthetic routes produce both enantiomers, necessitating subsequent separation.[3]

  • Inefficient Resolution: Classical resolution methods can be low-yielding and require multiple recrystallizations to achieve high optical purity.[4][5]

  • Catalyst Performance: In asymmetric synthesis, the choice of catalyst is critical, and issues like impurity, improper activation, or degradation can lead to low enantiomeric excess.[6]

  • Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact the stereochemical outcome of the reaction.[6]

  • Product Racemization: The desired enantiomer may racemize under the reaction or workup conditions, reducing the optical purity.[6]

Q2: What are the common methods for producing optically pure this compound?

Several methods are employed to produce optically pure this compound, each with its own advantages and challenges:

  • Classical Chemical Resolution: This involves reacting a racemic mixture of mandelic acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.[4][7][8] Common resolving agents include chiral amines like α-methylbenzylamine and (-)-ephedrine.[7][8]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer of the mandelic acid or its derivative, allowing for the separation of the unreacted enantiomer.[9][10]

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer using a chiral catalyst or auxiliary. This can lead to high enantiomeric excess without the need for resolution.[11][12]

  • Co-crystallization: This technique involves the selective co-crystallization of one enantiomer with a chiral co-former, enabling its separation from the racemic mixture.[13][14]

Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?

Accurate determination of enantiomeric excess is crucial. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that employs a chiral stationary phase to separate the enantiomers.[6]

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives of mandelic acid, this technique also uses a chiral stationary phase.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their quantification.[6]

  • Polarimetry: This technique measures the optical rotation of the sample, which is proportional to the concentration of the chiral substance. While useful, it may be less accurate than chromatographic methods for determining high ee values.[8]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

Possible Causes & Solutions

CauseTroubleshooting Steps
Catalyst Issues Impure or improperly activated catalyst: Ensure the catalyst is of high purity and follow activation procedures meticulously. Incorrect catalyst loading: Optimize the catalyst loading; too little may result in low conversion and ee, while too much can sometimes be detrimental. Catalyst degradation: Store the catalyst under appropriate conditions (e.g., inert atmosphere, low temperature) and handle it quickly when setting up the reaction.[6]
Reagent and Solvent Purity Presence of impurities: Use high-purity, anhydrous solvents and reagents. Impurities can interfere with the catalyst's function.[6]
Suboptimal Reaction Conditions Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Experiment with a range of temperatures to find the optimum. Reaction Time: Monitor the reaction progress to determine the optimal time for achieving high ee and yield. Prolonged reaction times can sometimes lead to racemization.[6]
Substrate-Catalyst Mismatch Poor stereochemical recognition: The chosen chiral catalyst or ligand may not be suitable for mandelic acid synthesis. Consult the literature for catalysts known to be effective for this transformation.[6]
Product Racemization Unstable product: The desired this compound enantiomer might be racemizing under the reaction or workup conditions (e.g., acidic or basic conditions, elevated temperatures). Analyze the ee at different stages of the process to identify where the loss of optical purity occurs.
Problem 2: Poor Yield or Incomplete Separation in Classical Resolution

Possible Causes & Solutions

CauseTroubleshooting Steps
Incorrect Resolving Agent or Stoichiometry Suboptimal resolving agent: The choice of resolving agent is crucial. Common agents for mandelic acid include (-)-ephedrine and various chiral amines.[7][8] If one agent gives poor results, try another. Incorrect stoichiometry: The molar ratio of the resolving agent to the racemic mandelic acid can significantly affect the efficiency of diastereomeric salt formation and crystallization. Optimize this ratio.
Inappropriate Solvent System Solubility issues: The diastereomeric salts must have different solubilities in the chosen solvent for effective separation by crystallization. Experiment with different solvents or solvent mixtures to maximize this solubility difference.[7]
Suboptimal Crystallization Conditions Cooling rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers. Supersaturation: Control the level of supersaturation to avoid spontaneous nucleation of the more soluble diastereomer. Seeding the solution with a small crystal of the desired diastereomeric salt can be beneficial.[15]
Incomplete Liberation of the Enantiomer Inefficient workup: After separating the diastereomeric salt, the optically pure mandelic acid needs to be liberated, typically by treatment with an acid or base. Ensure complete reaction and efficient extraction of the final product.[16]

Experimental Protocols

Protocol 1: Resolution of (±)-Mandelic Acid using (-)-Ephedrine

This protocol is adapted from a procedure described for educational purposes and demonstrates a classical resolution technique.[8]

Materials:

  • (±)-Mandelic acid

  • (1R,2S)-(-)-Ephedrine

  • Ethanol

  • tert-Butyl methyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Formation of Diastereomeric Salt:

    • Dissolve (±)-mandelic acid in ethanol.

    • Add an equimolar amount of (1R,2S)-(-)-ephedrine to the solution.

    • Heat the mixture to dissolve the solids, then allow it to cool slowly to room temperature to crystallize the less soluble diastereomeric salt, (-)-ephedrine-(-)-mandelate.

    • Cool the mixture further in an ice bath to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash with cold ethanol.

  • Recrystallization of the Diastereomeric Salt:

    • To improve the purity of the diastereomeric salt, recrystallize it from a minimal amount of hot ethanol.

  • Liberation of this compound:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with HCl to protonate the mandelate anion.

    • Extract the this compound into an organic solvent like tert-butyl methyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the optically pure this compound.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the extraction can be basified with NaOH to recover the (-)-ephedrine.

Protocol 2: Enzymatic Resolution of (±)-Mandelic Acid via Transesterification

This protocol is based on the kinetic resolution of mandelic acid enantiomers using an immobilized lipase.[9]

Materials:

  • Racemic mandelic acid

  • Immobilized lipase (e.g., from Pseudomonas cepacia)

  • Vinyl acetate (acyl donor)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine racemic mandelic acid, vinyl acetate, and the immobilized lipase in the organic solvent.

    • A typical reaction mixture might consist of 20 mmol/L of (R, S)-mandelic acid, 120 mmol/L of vinyl acetate, and 30 mg of immobilized lipase in 2 mL of MTBE.[9]

  • Reaction Conditions:

    • Stir the mixture at a constant speed (e.g., 500 rpm) and maintain the temperature at a specific value (e.g., 55°C).[9]

    • Monitor the reaction progress over time (e.g., 18 hours).[9] The lipase will preferentially acylate the (+)-mandelic acid, leaving the desired this compound unreacted.

  • Workup and Separation:

    • After the reaction, separate the immobilized enzyme by filtration for potential reuse.

    • The reaction mixture will contain unreacted this compound and the ester of (+)-mandelic acid.

    • Separate these two components using techniques such as extraction or chromatography. For example, the acidic this compound can be extracted into an aqueous basic solution.

Data Presentation

Table 1: Comparison of Different Resolving Agents for Racemic Mandelic Acid Derivatives

Resolving AgentSubstrateSolventEnantiomeric Excess (ee)Reference
(D)-proline amide3-chloro,5-difluoro-methoxy mandelic acidEthyl acetate/water99.6%[7]
(L)-proline amide3-chloro,5-difluoro-methoxy mandelic acidDioxane92%[7]
(1R,2S)-(-)-Ephedrine(±)-Mandelic acidEthanolHigh (qualitative)[8]
Levetiracetam3-chloromandelic acidNot specified63%[13]

Table 2: Performance of Enzymatic Resolution of a Mandelic Acid Derivative

EnzymeSubstrateAcyl DonorSolventConversion (c)Enantiomeric Excess (eep)Reference
Immobilized Pseudomonas cepacia lipase(R, S)-4-chloromandelic acidVinyl acetateMTBE47.6%98.7%[9]

Visualizations

experimental_workflow_resolution cluster_salt_formation Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation of Enantiomer racemic_ma Racemic (±)-Mandelic Acid mix Mixing and Heating racemic_ma->mix resolving_agent Chiral Resolving Agent (e.g., (-)-Ephedrine) resolving_agent->mix solvent1 Solvent (e.g., Ethanol) solvent1->mix crystallization Cooling and Crystallization mix->crystallization filtration Vacuum Filtration crystallization->filtration crystals Crystals of Less Soluble Diastereomeric Salt filtration->crystals mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor acidification Acidification (e.g., HCl) crystals->acidification extraction Solvent Extraction acidification->extraction pure_ma Optically Pure This compound extraction->pure_ma troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Enantiomeric Excess (ee) Observed catalyst Catalyst Issues (Purity, Activity, Loading) start->catalyst reagents Reagent/Solvent Impurities start->reagents conditions Suboptimal Conditions (Temp, Time) start->conditions racemization Product Racemization start->racemization verify_catalyst Verify Catalyst Quality and Optimize Loading catalyst->verify_catalyst purify_reagents Purify Reagents and Use Anhydrous Solvents reagents->purify_reagents optimize_conditions Screen Reaction Temperature and Time conditions->optimize_conditions check_stability Analyze Product Stability Under Reaction/Workup Conditions racemization->check_stability end Improved Enantiomeric Excess verify_catalyst->end purify_reagents->end optimize_conditions->end check_stability->end

References

Minimizing side effects of (-)-Mandelic acid chemical peels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Mandelic acid chemical peels. The information is designed to help minimize side effects and ensure the successful execution of experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue Potential Cause(s) Recommended Action(s)
Higher than Expected Erythema or Irritation 1. Incorrect pH of the peel solution: The solution may be too acidic. 2. Overly aggressive pre-peel preparation: Excessive use of physical exfoliants or retinoids prior to the peel. 3. Incorrect application time: The peel was left on the skin for too long. 4. Subject has sensitive skin: Individual sensitivity can vary.[1]1. Verify and adjust pH: Ensure the pH of the mandelic acid solution is between 3.0 and 4.0 for optimal efficacy with minimal irritation.[2][3] Use a buffering agent like sodium lactate if necessary. 2. Review pre-peel protocol: Discontinue use of retinoids and other exfoliants at least 24-48 hours before the peel.[1] 3. Adhere to application time: For initial experiments, start with a shorter application time (e.g., 2-5 minutes) and gradually increase as tolerated in subsequent sessions.[4] 4. Patch test: Always perform a patch test on a small, inconspicuous area 24-48 hours before the full application to assess for any adverse reactions.[1]
Uneven Peeling or Inconsistent Results 1. Inconsistent application of the peel solution: Uneven distribution of the acid on the skin surface. 2. Variable skin thickness or oiliness: Different areas of the face may absorb the acid at different rates. 3. Inadequate skin preparation: Failure to properly degrease the skin before application.1. Standardize application technique: Use a consistent method of application, such as a gauze pad, and apply in a systematic manner (e.g., horizontal and then vertical strokes). 2. Ensure even skin preparation: Thoroughly cleanse and degrease the skin with a suitable agent (e.g., alcohol) before applying the peel to ensure uniform penetration. 3. Document and analyze: Meticulously document any variations in skin condition and application technique to identify potential sources of inconsistency.
Precipitation in the Peel Solution 1. Solubility issues: The concentration of mandelic acid may be too high for the chosen solvent. 2. Incorrect solvent: The solvent may not be appropriate for dissolving mandelic acid. 3. Low temperature: The solution may have been stored at a temperature that is too low.1. Adjust concentration or solvent: Mandelic acid is water-soluble.[2] If precipitation occurs, consider slightly reducing the concentration or adding a co-solvent like propanediol. 2. Gentle warming and mixing: Gently warm the solution while mixing to help dissolve the mandelic acid. 3. Check storage conditions: Store the solution at a controlled room temperature to prevent precipitation.
Post-Inflammatory Hyperpigmentation (PIH) 1. Inadequate sun protection post-peel: UV exposure can trigger hyperpigmentation on freshly treated skin.[1] 2. Overly aggressive peel: A peel that is too strong or left on for too long can cause inflammation that leads to PIH, especially in individuals with darker skin tones. 3. Picking at peeling skin: This can cause trauma to the skin and lead to hyperpigmentation.1. Strict sun protection: Emphasize the importance of using a broad-spectrum sunscreen with an SPF of 30 or higher for at least a week after the peel.[1] 2. Use appropriate concentrations: Start with a lower concentration of mandelic acid (e.g., 20-30%) and gradually increase if necessary and well-tolerated. 3. Provide clear post-peel instructions: Advise subjects to avoid picking or scratching the treated area and to use gentle, hydrating skincare products.

Frequently Asked Questions (FAQs)

1. What are the most common side effects of this compound chemical peels and at what incidence do they occur?

The most common side effects are typically mild and transient. These include erythema (redness), a burning or itching sensation, dryness, and mild exfoliation.[1][5] In a study comparing 30% mandelic acid and 30% lactic acid peels for periorbital melanosis, irritation was more frequent in the mandelic acid group (28.6%) compared to the lactic acid group (14.3%).[6][7] Conversely, exfoliation was less common with mandelic acid (5.7%) than with lactic acid (14.3%).[6][7] Erythema and swelling occurred at similar rates in both groups.[6]

2. How do concentration and pH of the mandelic acid solution affect the incidence of side effects?

The concentration and pH of the solution are critical factors in determining both the efficacy and the side effect profile of a mandelic acid peel. Higher concentrations and lower pH values generally lead to a more potent peel but also increase the risk of side effects. For example, a study using 40% mandelic acid with a pH of 1.5 showed a statistically significant reduction in erythema over time, suggesting that at this concentration and pH, the peel can have a therapeutic effect on redness.[8] However, it is crucial to start with lower concentrations (e.g., 10-20%) and a pH between 3.5 and 4.5 to minimize the risk of irritation, especially in sensitive skin.[2][9]

3. What is the recommended pre-peel and post-peel care regimen to minimize side effects?

Pre-Peel:

  • Acclimatization: For two weeks prior to the peel, subjects should use a gentle, pH-acidic cleanser.

  • Avoidance of Irritants: Discontinue the use of retinoids, other exfoliants, and waxing in the treatment area for at least 24-48 hours before the peel.

  • Patch Test: A patch test should be performed 24-48 hours before the procedure to rule out any allergies or excessive irritation.

Post-Peel:

  • Neutralization: The peel should be neutralized with a solution of 10-15% sodium bicarbonate or rinsed thoroughly with cool water.

  • Hydration and Moisturization: Apply a gentle, non-occlusive moisturizer to keep the skin hydrated and support the healing process.

  • Sun Protection: Strict adherence to a broad-spectrum sunscreen with an SPF of 30 or higher is mandatory to prevent photosensitivity and post-inflammatory hyperpigmentation.[1]

  • Avoidance of Actives: Instruct subjects to avoid using products containing retinoids, other acids, or physical exfoliants until the skin has fully healed.

4. Are there any contraindications for the use of this compound peels in a research setting?

Yes, subjects with the following conditions should generally be excluded from studies involving mandelic acid peels:

  • Active bacterial, viral (e.g., herpes simplex), or fungal infections in the treatment area.

  • Open wounds, irritated, or sensitive skin.

  • A history of keloid scarring.

  • Use of isotretinoin within the past 6 months.

  • Pregnancy or lactation.

  • Known allergy to almonds.

Quantitative Data on Side Effects

The following tables summarize quantitative data on side effects from clinical studies involving mandelic acid peels.

Table 1: Comparison of Side Effects between 30% Mandelic Acid and 30% Lactic Acid Peels[6][7]

Adverse Event 30% Mandelic Acid Group (%) 30% Lactic Acid Group (%)
Irritation28.614.3
Exfoliation5.714.3
ErythemaSimilar rates in both groupsSimilar rates in both groups
SwellingSimilar rates in both groupsSimilar rates in both groups

Table 2: Side Effects of 5% and 10% Mandelic Acid Formulations in Acne Treatment[5]

Side Effect 5% Mandelic Acid Group 10% Mandelic Acid Group
Skin Irritation 9 patients experienced mild erythema and exfoliation. 1 of these also had conjunctival irritation.9 patients experienced mild erythema and exfoliation. 2 of these also reported itchy skin.
Symptom Nature All symptoms were transient.All symptoms were transient.
Study Dropout NoneNone

Experimental Protocols

Preparation of a 40% this compound Peel Solution (pH 3.5)

Materials:

  • This compound powder

  • Propanediol

  • Distilled water

  • Sodium Lactate (60% solution)

  • pH meter

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Scale

Procedure:

  • In a glass beaker, combine the desired amount of distilled water and propanediol.

  • Slowly add the this compound powder to the solvent while stirring continuously with a magnetic stirrer until fully dissolved.

  • Measure the pH of the solution using a calibrated pH meter. The initial pH will be low.

  • Gradually add the sodium lactate solution dropwise while monitoring the pH. Continue adding until the pH of the solution reaches and stabilizes at 3.5.

  • Store the final solution in a dark, airtight container at room temperature.

Application of a 40% this compound Peel

Pre-Application:

  • Ensure the subject has followed the pre-peel protocol for at least two weeks.

  • Cleanse the treatment area with a gentle, non-acidic cleanser and pat dry.

  • Degrease the skin with an alcohol wipe to ensure even penetration of the peel.

Application:

  • Pour a small amount of the 40% mandelic acid solution into a small dish.

  • Using a gauze pad or a fan brush, apply a thin, even layer of the solution to the treatment area.

  • Start a timer for the desired application time (typically 3-5 minutes for initial treatments).

  • Observe the skin for signs of erythema or frosting. A mild stinging or itching sensation is normal.

Post-Application:

  • Once the application time is complete, neutralize the peel by applying a 10-15% sodium bicarbonate solution or by rinsing the area thoroughly with cool water.

  • Gently pat the skin dry.

  • Apply a soothing, hydrating serum or moisturizer.

  • Apply a broad-spectrum sunscreen with an SPF of 30 or higher.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Skin Irritation and Recovery

Chemical peels induce a controlled injury to the skin, which triggers an inflammatory and healing cascade. Key signaling pathways involved are the NF-κB and MAPK pathways, which lead to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These cytokines initiate the inflammatory response, which is then followed by a healing phase characterized by the release of growth factors like EGF and TGF-β, leading to collagen remodeling and re-epithelialization.

SkinResponse cluster_Initiation Initiation Phase cluster_Inflammation Inflammatory Phase cluster_Healing Healing & Remodeling Phase Mandelic Acid Peel Mandelic Acid Peel Controlled Skin Injury Controlled Skin Injury Mandelic Acid Peel->Controlled Skin Injury NF-kB Pathway NF-kB Pathway Controlled Skin Injury->NF-kB Pathway MAPK Pathway MAPK Pathway Controlled Skin Injury->MAPK Pathway Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) MAPK Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Erythema & Edema Erythema & Edema Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Erythema & Edema Clinical Signs Growth Factors\n(EGF, TGF-β) Growth Factors (EGF, TGF-β) Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Growth Factors\n(EGF, TGF-β) Collagen Remodeling Collagen Remodeling Growth Factors\n(EGF, TGF-β)->Collagen Remodeling Re-epithelialization Re-epithelialization Growth Factors\n(EGF, TGF-β)->Re-epithelialization Improved Skin Texture Improved Skin Texture Collagen Remodeling->Improved Skin Texture Resolution of Side Effects Resolution of Side Effects Re-epithelialization->Resolution of Side Effects

Caption: Signaling cascade following a mandelic acid peel.

Experimental Workflow for a Clinical Study

This diagram outlines a typical workflow for a clinical study investigating the effects of a mandelic acid peel.

ClinicalTrialWorkflow cluster_PreScreening Pre-Screening cluster_Baseline Baseline Assessment (Visit 1) cluster_Treatment Treatment Phase cluster_FollowUp Follow-Up Visits cluster_Analysis Data Analysis Subject Recruitment Subject Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Subject Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Skin Measurements Baseline Skin Measurements Informed Consent->Baseline Skin Measurements Baseline Skin Measurements\n(Erythema, Sebum, etc.) Baseline Skin Measurements (Erythema, Sebum, etc.) Standardized Photography Standardized Photography Pre-Peel Skin Prep Pre-Peel Skin Prep Mandelic Acid Peel Application Mandelic Acid Peel Application Pre-Peel Skin Prep->Mandelic Acid Peel Application Neutralization & Post-Peel Care Neutralization & Post-Peel Care Mandelic Acid Peel Application->Neutralization & Post-Peel Care Follow-Up Assessments Follow-Up Assessments Neutralization & Post-Peel Care->Follow-Up Assessments Follow-Up Assessments\n(e.g., Day 7, Day 14, Day 28) Follow-Up Assessments (e.g., Day 7, Day 14, Day 28) Adverse Event Monitoring Adverse Event Monitoring Data Collection & Compilation Data Collection & Compilation Statistical Analysis Statistical Analysis Data Collection & Compilation->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation Baseline Skin Measurements->Pre-Peel Skin Prep Follow-Up Assessments->Data Collection & Compilation

References

Technical Support Center: Overcoming Low Yields in (-)-Mandelic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction and resolution of (-)-Mandelic acid, with a focus on improving yields.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields of this compound during resolution experiments.

1. Issue: Low Yield in Diastereomeric Crystallization

  • Question: My yield of the desired this compound diastereomeric salt is consistently low after crystallization. What are the potential causes and solutions?

  • Answer: Low yields in diastereomeric crystallization can stem from several factors related to the crystallization conditions. Here’s a systematic approach to troubleshooting:

    • Suboptimal Resolving Agent: The choice of resolving agent is critical for efficient separation. If the interaction between the resolving agent and mandelic acid is weak, or if the resulting diastereomeric salts have similar solubilities, the resolution will be poor.

      • Solution: Experiment with different chiral resolving agents. Common choices for resolving acids like mandelic acid include chiral amines such as (-)-ephedrine, (R)-1-phenylethylamine, and L-phenylalanine.[1][2][3] The effectiveness of a resolving agent can be influenced by the specific substituents on the mandelic acid derivative.[4]

    • Inappropriate Solvent: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.

      • Solution: Screen a variety of solvents. The polarity of the solvent can significantly impact the crystallization process. For some systems, a mixture of solvents may be necessary to achieve optimal separation.

    • Incorrect Molar Ratio: The stoichiometry between the racemic mandelic acid and the resolving agent can affect the purity and yield of the crystallized salt.

      • Solution: Optimize the molar ratio of the resolving agent to the racemic mixture. While a 1:1 molar ratio is a common starting point, slight excesses of one component may improve crystallization.

    • Suboptimal Crystallization Temperature and Time: The temperature profile during crystallization and the total time allowed for crystal formation are critical parameters.

      • Solution: Investigate the effect of different crystallization temperatures. A gradual decrease in temperature can promote the formation of purer crystals. Also, ensure sufficient equilibrium time for the less soluble diastereomer to crystallize out of the solution.[4]

2. Issue: Low Yield and/or Low Enantiomeric Excess in Enzymatic Resolution

  • Question: I am using a lipase for the kinetic resolution of a mandelic acid ester, but the yield of this compound is low, and the enantiomeric excess (e.e.) is not satisfactory. What should I investigate?

  • Answer: Low yield and poor enantioselectivity in enzymatic resolutions are common problems that can be addressed by optimizing the reaction conditions and understanding the enzyme's characteristics.

    • Enzyme Inhibition or Deactivation: Lipases can be inhibited by the substrate (e.g., mandelic acid ester) or the product (mandelic acid and alcohol), or deactivated by reaction conditions.

      • Solution:

        • pH and Temperature: Ensure the reaction pH and temperature are optimal for the specific lipase being used. These parameters can significantly impact enzyme activity and stability.

        • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. Try running the reaction at different substrate concentrations to identify an optimal range.

        • Product Removal: If product inhibition is suspected, consider in-situ product removal techniques.

    • Poor Enantioselectivity: The inherent enantioselectivity of the enzyme for the mandelic acid ester is a key factor.

      • Solution:

        • Enzyme Screening: Screen different lipases, as their enantioselectivity towards a specific substrate can vary significantly.

        • Solvent Choice: The reaction medium can influence the enzyme's conformation and, consequently, its enantioselectivity. Test a range of organic solvents.

    • Suboptimal Reaction Time: The reaction time needs to be optimized to achieve a good balance between conversion and enantiomeric excess.

      • Solution: Monitor the reaction progress over time by measuring both the conversion and the e.e. of the product. For kinetic resolutions, the highest e.e. is often achieved at around 50% conversion. Pushing the conversion higher can lead to a decrease in the e.e. of the product.

    • Dynamic Kinetic Resolution (DKR): For reactions where the theoretical maximum yield is 50%, a dynamic kinetic resolution approach can be employed to potentially achieve yields up to 100%.[5][6] This involves the in-situ racemization of the unreacted enantiomer.

Frequently Asked Questions (FAQs)

  • Q1: What is the theoretical maximum yield for a classical kinetic resolution of racemic mandelic acid?

    • A1: For a classical kinetic resolution, where one enantiomer is selectively transformed, the theoretical maximum yield of the desired enantiomer is 50% of the initial racemic mixture. To achieve higher yields, a dynamic kinetic resolution (DKR) process, which incorporates in-situ racemization of the undesired enantiomer, is required.[5][6]

  • Q2: How can I improve the separation of the diastereomeric salts after crystallization?

    • A2: Effective separation is crucial for obtaining a high yield of enantiomerically pure product. Ensure the crystals are thoroughly washed with a cold solvent in which the desired diastereomeric salt is sparingly soluble to remove any adhering mother liquor containing the more soluble diastereomer. Multiple recrystallization steps may be necessary to improve the purity of the diastereomeric salt, although this may lead to some loss of yield.

  • Q3: Can the choice of the acyl group in the mandelic acid ester affect the enzymatic resolution?

    • A3: Yes, the nature of the acyl group can significantly influence the rate and enantioselectivity of the enzymatic resolution. It is advisable to screen different esters (e.g., methyl, ethyl, butyl mandelate) to find the substrate that gives the best results with the chosen lipase.

  • Q4: What is Crystallization-Induced Diastereomer Transformation (CIDT) and how can it improve yields?

    • A4: Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique that can provide yields greater than the 50% limit of traditional resolution. It involves the epimerization of the more soluble diastereomer in solution to the less soluble one, which then crystallizes.[7] This process requires a base catalyst to facilitate the reversible epimerization.[7]

Data Presentation

Table 1: Comparison of Yields and Enantiomeric Excess (e.e.) for Different this compound Resolution Methods

Resolution MethodResolving Agent / EnzymeSubstrateYield (%)e.e. (%)Reference
Diastereomeric Crystallization(-)-EphedrineRacemic Mandelic Acid32 (of R-enantiomer)85-100Not explicitly stated
Enzymatic DKRNitrilase (engineered)Racemic 2-methoxymandelonitrile70 (of R-enantiomer)97[8]
Chemoenzymatic DKRMandelate Racemase & (1R,2R)-DPENRacemic Mandelic AcidHigh (approaching 100)>95[5]
Crystallization-Induced Diastereomer Transformation (CIDT)1-PhenylethylamineRacemic Mandelic Acid>70>92[7]

Experimental Protocols

Protocol 1: Diastereomeric Crystallization of this compound using (-)-Ephedrine

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve racemic mandelic acid in a suitable solvent (e.g., ethanol).

  • Addition of Resolving Agent: Add an equimolar amount of (-)-ephedrine to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt, which in this case would be the salt of this compound and (-)-ephedrine.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove impurities.

  • Recrystallization (Optional): For higher purity, recrystallize the diastereomeric salt from a suitable solvent.

  • Liberation of this compound: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the this compound.

  • Extraction and Drying: Extract the this compound with an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., MgSO4), and evaporate the solvent to obtain the purified this compound.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Mandelic Acid Ester

This protocol provides a general framework for lipase-catalyzed kinetic resolution.

  • Reaction Setup: In a suitable organic solvent, dissolve the racemic mandelic acid ester.

  • Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, Novozym 435) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at the optimal temperature and pH for the chosen enzyme. Stir the mixture to ensure proper mixing.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and the enantiomeric excess of the produced this compound using chiral HPLC or GC.

  • Reaction Quenching: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the produced this compound from the unreacted (+)-mandelic acid ester. This can be achieved by liquid-liquid extraction. The acidic this compound can be extracted into an aqueous basic solution, while the ester remains in the organic phase.

  • Isolation: Acidify the aqueous layer to precipitate the this compound, which can then be collected by filtration or extraction.

Visualizations

Troubleshooting_Diastereomeric_Crystallization Start Low Yield in Diastereomeric Crystallization CheckAgent Is the resolving agent optimal? Start->CheckAgent CheckSolvent Is the solvent system appropriate? Start->CheckSolvent CheckRatio Is the molar ratio correct? Start->CheckRatio CheckTemp Are crystallization temperature and time optimized? Start->CheckTemp SolutionAgent Screen different chiral resolving agents CheckAgent->SolutionAgent No SolutionSolvent Test various solvents and solvent mixtures CheckSolvent->SolutionSolvent No SolutionRatio Optimize molar ratio of resolving agent to racemate CheckRatio->SolutionRatio No SolutionTemp Investigate different cooling profiles and equilibrium times CheckTemp->SolutionTemp No

Caption: Troubleshooting logic for low yields in diastereomeric crystallization.

Troubleshooting_Enzymatic_Resolution Start Low Yield / e.e. in Enzymatic Resolution CheckEnzyme Is there enzyme inhibition/deactivation? Start->CheckEnzyme CheckSelectivity Is the enzyme's enantioselectivity poor? Start->CheckSelectivity CheckTime Is the reaction time suboptimal? Start->CheckTime CheckMethod Is yield limited to 50%? Start->CheckMethod SolutionEnzyme Optimize pH, temperature, and substrate concentration CheckEnzyme->SolutionEnzyme Yes SolutionSelectivity Screen different enzymes and solvents CheckSelectivity->SolutionSelectivity Yes SolutionTime Monitor reaction to balance conversion and e.e. CheckTime->SolutionTime Yes SolutionMethod Consider Dynamic Kinetic Resolution (DKR) CheckMethod->SolutionMethod Yes

Caption: Troubleshooting logic for low yields and e.e. in enzymatic resolution.

Experimental_Workflow_Diastereomeric_Crystallization Start Start: Racemic Mandelic Acid Dissolve Dissolve in Suitable Solvent Start->Dissolve AddAgent Add Chiral Resolving Agent Dissolve->AddAgent Crystallize Cool to Induce Crystallization AddAgent->Crystallize Filter Filter to Isolate Diastereomeric Salt Crystallize->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Liberate Liberate this compound with Strong Acid Wash->Liberate Extract Extract and Dry This compound Liberate->Extract End End: Purified This compound Extract->End

Caption: Experimental workflow for diastereomeric crystallization.

References

Troubleshooting diastereomeric salt recrystallization in chiral resolution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diastereomeric Salt Recrystallization

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the chiral resolution of racemates via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Crystallization & Yield Issues

Q1: Why is no crystallization occurring after adding the resolving agent and cooling the solution?

A: This common issue typically points to problems with solubility and supersaturation.[1]

  • High Solubility : The diastereomeric salts may be too soluble in the chosen solvent system, which prevents the solution from becoming supersaturated enough to crystallize.[1]

  • Insufficient Supersaturation : The concentration of the salt might be below its solubility limit at the given temperature.[1]

  • Inhibition of Nucleation : Impurities present in the racemic mixture, resolving agent, or solvent can sometimes inhibit the formation of crystal nuclei.[2]

  • Incorrect Stoichiometry : The molar ratio of the racemic mixture to the resolving agent may not be optimal for salt formation and subsequent crystallization.[1]

Troubleshooting Steps:

  • Solvent Screening : Test a range of solvents with varying polarities. The ideal solvent should effectively dissolve the components to form the salt but have differential solubility for the two diastereomers.[1]

  • Increase Concentration : Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts, which can help achieve supersaturation.[1]

  • Anti-Solvent Addition : Slowly introduce an "anti-solvent"—a solvent in which the salts are less soluble—to induce precipitation. This must be done gradually to prevent the product from oiling out.[1]

  • Lower Temperature : Further reduce the crystallization temperature, as the solubility of the salts will typically decrease.[1]

  • Seeding : If a small amount of the desired pure diastereomeric salt is available, add a few seed crystals to the supersaturated solution to induce crystallization.[2]

  • Induce Nucleation : Try scratching the inside surface of the flask with a glass rod at the solution-air interface to create nucleation sites.[3]

Q2: The yield of my desired diastereomeric salt is very low. How can I improve it?

A: A low yield indicates that a significant amount of the target diastereomer is remaining in the mother liquor.[1]

  • Suboptimal Solubility : The desired salt, while being the less soluble of the two, might still be too soluble in the chosen solvent.[1]

  • Equilibrium Limitations : The separation may be limited by the eutectic point in the phase diagram of the diastereomers.[1]

  • Premature Isolation : The crystallization process might have been stopped before it reached equilibrium and its optimal yield.[1]

Troubleshooting Steps:

  • Optimize Solvent and Temperature : Screen for solvents that further decrease the solubility of the target salt. Experimenting with lower final crystallization temperatures can also improve yield.[1]

  • Adjust Resolving Agent Stoichiometry : The amount of resolving agent can significantly impact the system's phase equilibrium.[1] Using 0.5 equivalents of the resolving agent can sometimes be effective, as the selectivity is then based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[1]

  • Recycle the Mother Liquor : The unwanted enantiomer left in the mother liquor can often be racemized and recycled, a process that can dramatically improve the overall yield in a dynamic kinetic resolution.[4]

  • Crystallization-Induced Diastereomeric Transformation (CIDT) : If the unwanted enantiomer can be racemized in the solution, it can be converted into the desired enantiomer, which then crystallizes. This dynamic process can theoretically lead to yields approaching 100%.[1][5]

Purity & Crystal Quality Issues

Q3: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my crystallized salt is low. How can I improve the purity?

A: Low purity is typically caused by the co-precipitation of the more soluble, undesired diastereomer.[6]

  • Insufficient Solubility Difference : The chosen solvent may not provide a large enough difference in solubility between the two diastereomeric salts.[6]

  • Rapid Crystallization : Cooling the solution too quickly or adding an anti-solvent too fast can trap the undesired diastereomer within the crystal lattice of the desired product.[6]

  • Formation of Solid Solutions : In some cases, the two diastereomers can co-crystallize to form a solid solution or a double salt, which makes separation by simple crystallization challenging.[2]

Troubleshooting Steps:

  • Re-evaluate the Solvent System : The choice of solvent is critical for high selectivity.[3] A systematic solvent screen is the most effective method to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[3]

  • Control the Cooling Rate : A slower, controlled cooling rate allows for more selective crystallization of the less soluble diastereomer.[3]

  • Optimize Equilibration Time : Ensure the crystallization process is allowed to reach equilibrium. A longer stirring time at the final temperature can sometimes improve the d.e. of the solid phase.[2]

  • Recrystallization : Performing one or more recrystallization steps on the obtained salt, potentially using a different solvent system, can significantly enhance the diastereomeric excess.[3]

  • Washing : After filtration, ensure the crystals are washed with a small amount of cold, fresh solvent to remove any mother liquor containing the dissolved, undesired diastereomer from the crystal surfaces.[6]

Q4: My product is "oiling out" or forming an amorphous solid instead of crystals. What is happening?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This often happens when the level of supersaturation is too high or the temperature is above the melting point of the solvated solid.[1][3]

Troubleshooting Steps:

  • Reduce Supersaturation : Use a more dilute solution by adding more solvent.[3] If using an anti-solvent, add it much more slowly and potentially at a higher temperature.[1]

  • Employ a Slower Cooling Rate : Rapid cooling can generate supersaturation too quickly, leading to oiling out.[7]

  • Increase Crystallization Temperature : If possible, find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the salt.[1]

  • Ensure Proper Agitation : Good agitation helps maintain a homogenous solution and can prevent localized high supersaturation.[1]

Data Presentation

Effective troubleshooting requires systematic screening and data comparison. The table below illustrates how to organize results from a solvent screening experiment to identify optimal conditions.

Table 1: Illustrative Data from a Solvent Screening Experiment for Chiral Resolution

Solvent SystemTemperature (°C)Yield of Salt (%)Diastereomeric Excess (d.e.) (%)Crystal Quality
Methanol43585Small Needles
Ethanol44292Well-defined Prisms
Isopropanol44895Large Blocks
Ethyl Acetate42570Oiled Out
Toluene201565Amorphous Solid
Isopropanol/Water (9:1)45598Large Blocks

Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific diastereomeric salts.

Experimental Protocols

Protocol: High-Throughput Solvent Screening for Diastereomeric Salt Crystallization

Objective: To rapidly identify promising solvent systems for the selective crystallization of one diastereomer.[3]

Materials:

  • Racemic compound

  • Chiral resolving agent

  • A diverse set of solvents (e.g., alcohols, esters, ketones, hydrocarbons)

  • 96-well microplate or multiple small vials

  • Plate shaker/incubator

  • HPLC with a chiral column for analysis

Procedure:

  • Prepare Stock Solution : Prepare a stock solution of the racemic compound and the resolving agent (typically in a 1:1 or other optimized stoichiometric ratio) in a suitable volatile solvent like methanol.[3]

  • Dispense : Dispense a fixed volume of the stock solution into each well of the 96-well plate or into individual vials.[3]

  • Evaporate : Evaporate the initial solvent completely, leaving a solid residue of the diastereomeric salts in each well.[3]

  • Add Screening Solvents : Add a fixed volume of each unique screening solvent or solvent mixture to the respective wells.

  • Equilibrate : Seal the plate or vials and agitate at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[3]

  • Analyze : After equilibration, analyze the composition of both the solid phase (if any has formed) and the supernatant liquid in each well. This is typically done by separating the solid and liquid phases (e.g., by centrifugation and decanting) and then analyzing the diastereomeric excess (d.e.) of each phase by HPLC.

  • Identify Leads : Promising solvent systems are those that show a high d.e. in the solid phase and a corresponding enrichment of the other diastereomer in the liquid phase.

Visualizations

Workflow & Logic Diagrams

G start Experiment Start: Mix Racemate + Resolving Agent observe Observe Outcome start->observe no_xtal No Crystallization observe->no_xtal Clear Solution oiling Oiling Out / Amorphous observe->oiling Liquid/Amorphous Phase low_purity Low Purity (d.e.) observe->low_purity Crystals Formed, Analyze Purity success Successful Resolution: Good Yield & Purity observe->success Crystals Formed, Analyze Yield & Purity ts_no_xtal Troubleshoot: - Increase Concentration - Add Anti-Solvent - Lower Temperature - Seed Crystals - Screen Solvents no_xtal->ts_no_xtal ts_oiling Troubleshoot: - Reduce Supersaturation - Slower Cooling - Change Solvent - Increase Temperature oiling->ts_oiling low_yield Low Yield low_purity->low_yield ts_low_purity Troubleshoot: - Slower Cooling Rate - Recrystallize - Change Solvent - Optimize Equilibration low_purity->ts_low_purity ts_low_yield Troubleshoot: - Optimize Solvent/Temp - Adjust Stoichiometry - Recycle Mother Liquor - Consider CIDT low_yield->ts_low_yield ts_no_xtal->start Re-run ts_oiling->start Re-run ts_low_purity->start Re-run ts_low_yield->start Re-run

Caption: Troubleshooting decision tree for common crystallization issues.

G cluster_0 1. Salt Formation cluster_1 2. Selective Crystallization cluster_2 3. Isolation & Liberation racemate Racemic Mixture (R-Enantiomer + S-Enantiomer) salt_formation Mix in Solvent racemate->salt_formation agent Chiral Resolving Agent (e.g., S'-Agent) agent->salt_formation diastereomers Diastereomeric Salt Mixture (R,S'-Salt + S,S'-Salt) salt_formation->diastereomers crystallization Cooling / Anti-Solvent diastereomers->crystallization filtration Filtration crystallization->filtration solid Solid Phase (Less Soluble Salt) Enriched in R,S'-Salt liberation Acid/Base Treatment to remove Resolving Agent solid->liberation liquid Mother Liquor (More Soluble Salt) Enriched in S,S'-Salt filtration->solid Isolate Crystals filtration->liquid Separate Liquor final_product Pure R-Enantiomer liberation->final_product

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

References

Preventing irritation when using topical (-)-Mandelic acid products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical (-)-Mandelic acid products. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to skin irritation when using topical this compound formulations?

A1: Skin irritation from topical this compound is multifactorial. Key contributing factors include:

  • Concentration: Higher concentrations of mandelic acid are more likely to induce irritation.[1][2][3] For leave-on products, concentrations are typically in the range of 1-10%, while rinse-off peels can contain 30% or more.[4][5][6][7]

  • pH of the Formulation: The efficacy and irritation potential of alpha-hydroxy acids (AHAs) are pH-dependent.[8][9] A lower pH (more acidic) generally increases the bioavailability and exfoliative action of the acid but also enhances the risk of irritation.[8][9] Formulations are often buffered to a pH between 3 and 4 to balance efficacy and tolerability.[6][10]

  • Frequency of Application and Over-exfoliation: Excessive use of mandelic acid products can lead to over-exfoliation, compromising the skin barrier and causing irritation, redness, and sensitivity.[11][12]

  • Individual Skin Sensitivity: Individuals with sensitive skin or pre-existing skin conditions may be more susceptible to irritation from mandelic acid.[1][3]

  • Photosensitivity: Like other AHAs, mandelic acid can increase the skin's sensitivity to ultraviolet (UV) radiation, potentially leading to irritation and sun damage if proper sun protection is not used.[11]

  • Formulation Composition: The other ingredients in a formulation can either mitigate or exacerbate irritation. The presence of soothing and hydrating ingredients can improve tolerability.[12][13]

Q2: What is the proposed signaling pathway for AHA-induced skin irritation?

A2: While the precise signaling cascade for this compound is not fully elucidated, research on other AHAs, such as glycolic acid, provides a likely mechanism. The irritation is thought to be initiated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in keratinocytes by the acidic environment.[14][15] This activation leads to an influx of calcium ions (Ca2+) into the cells, triggering the release of adenosine triphosphate (ATP).[14] The extracellular ATP can then activate purinergic receptors (P2 receptors) on neighboring cells, propagating the inflammatory response. This cascade can lead to the release of pro-inflammatory mediators, resulting in the classic signs of skin irritation like redness and a burning sensation.[8][14]

AHA-Induced Irritation Signaling Pathway MandelicAcid This compound (AHA) H_ion Increased H+ (Low pH) MandelicAcid->H_ion TRPV1 TRPV1 Channel Activation H_ion->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx ATP_release ATP Release Ca_influx->ATP_release P2_receptor P2 Receptor Activation ATP_release->P2_receptor Inflammation Pro-inflammatory Mediator Release P2_receptor->Inflammation Irritation Skin Irritation (Erythema, Burning) Inflammation->Irritation

AHA-Induced Irritation Signaling Pathway.

Troubleshooting Guides

Problem 1: High incidence of skin irritation (erythema, stinging) observed in in vivo studies.

Potential Cause Troubleshooting Strategy
Concentration of this compound is too high. Reduce the concentration of this compound in the formulation. For leave-on products, consider concentrations in the 1-5% range for sensitive skin.[1]
pH of the formulation is too low. Adjust the pH of the formulation to a higher value, typically between 3.5 and 4.0, using a suitable buffering agent (e.g., sodium citrate, triethanolamine).[6][7][10]
Inadequate soothing or hydrating ingredients. Incorporate anti-irritant and hydrating agents into the formulation, such as bisabolol, allantoin, panthenol, hyaluronic acid, or licorice root extract.[12][13]
Vehicle-induced irritation. Evaluate the irritation potential of the formulation vehicle without the active ingredient. Consider alternative solvents or emulsifiers with a lower irritation profile.
Over-application or compromised skin barrier in test subjects. Ensure subjects are applying the product as directed and that their skin barrier is intact before starting the study. Provide a washout period if necessary.

Problem 2: Inconsistent or unexpected results in in vitro skin irritation assays (e.g., Reconstructed Human Epidermis models).

Potential Cause Troubleshooting Strategy
Incorrect application of the test substance. Ensure the correct volume and application method are used as per the assay protocol (e.g., OECD TG 439). The substance should be applied evenly to the tissue surface.
Incompatibility of the formulation with the assay. Highly colored or viscous formulations can interfere with the MTT assay. Consider using alternative viability assays or histological analysis if interference is suspected.
Incorrect exposure and post-exposure incubation times. Adhere strictly to the recommended exposure and post-incubation times outlined in the protocol to ensure accurate assessment of cytotoxicity.
Variability in tissue batches. Always run positive and negative controls with each experiment to account for any batch-to-batch variability in the reconstructed human epidermis tissues.
Formulation instability under assay conditions. Assess the stability of the formulation at the incubation temperature (typically 37°C). Phase separation or precipitation could lead to inconsistent results.

Quantitative Data on Irritation

The following table summarizes findings from a clinical study on the tolerability of this compound-containing creams.

Concentration of this compound Observed Side Effects Severity Reference
5% CreamMild erythema and epidermal exfoliation.Mild and transient.[1]
10% CreamMild erythema, mild epidermal exfoliation, and itchy skin in some subjects.Mild and transient.[1]

Note: The study concluded that both concentrations were safe and effective for the treatment of acne, with irritation being a normal and transient side effect.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)

This protocol outlines the general steps for assessing the skin irritation potential of a this compound formulation using a commercially available RhE model.

In Vitro Skin Irritation Workflow start Start prepare_tissues Prepare RhE Tissues (Pre-incubation) start->prepare_tissues apply_substance Apply Test Substance, Positive Control (e.g., 5% SDS), and Negative Control (e.g., PBS) prepare_tissues->apply_substance expose Exposure Period (e.g., 60 minutes) apply_substance->expose rinse Rinse Tissues expose->rinse post_incubate Post-exposure Incubation (e.g., 42 hours) rinse->post_incubate viability_assay Perform Cell Viability Assay (e.g., MTT assay) post_incubate->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance calculate_viability Calculate Percent Cell Viability measure_absorbance->calculate_viability classify Classify Irritation Potential calculate_viability->classify end End classify->end

In Vitro Skin Irritation Workflow.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis (RhE) tissues are received and pre-incubated according to the manufacturer's instructions.

  • Application of Test Substance: A defined amount of the this compound formulation is applied topically to the surface of the RhE tissue. A positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., Phosphate Buffered Saline) are run in parallel.

  • Exposure: The tissues are exposed to the test substance for a specified period, typically 60 minutes.

  • Rinsing: After exposure, the test substance is thoroughly rinsed from the tissue surface.

  • Post-incubation: The tissues are incubated for a prolonged period, for instance, 42 hours, to allow for the development of cytotoxic effects.

  • Viability Assay: Cell viability is assessed using a quantitative method, most commonly the MTT assay. This involves incubating the tissues with MTT solution, which is converted to a colored formazan product by metabolically active cells.

  • Data Analysis: The formazan is extracted, and the absorbance is measured. The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control.

  • Classification: Based on the percentage of cell viability, the irritation potential of the formulation is classified according to the criteria outlined in OECD TG 439.

Protocol 2: Formulation of a 10% this compound Serum

This protocol provides a basic framework for formulating a 10% this compound serum. The percentages of ingredients can be adjusted based on desired properties and stability testing.

Phase Ingredient Function % w/w
ADeionized WaterSolventq.s. to 100
APropanediolHumectant, Solvent10.0
AGlycerinHumectant5.0
AHydroxyethylcelluloseThickener1.0
BThis compoundActive Ingredient10.0
CSodium Hydroxide (10% solution)pH Adjusterq.s. to pH 3.5
DPhenoxyethanol (and) EthylhexylglycerinPreservative1.0

Procedure:

  • In the main vessel, combine the ingredients of Phase A and mix until the hydroxyethylcellulose is fully hydrated and the phase is uniform.

  • In a separate vessel, dissolve the this compound in a portion of the water from Phase A.

  • Slowly add Phase B to Phase A with continuous mixing.

  • Adjust the pH of the mixture to approximately 3.5 by adding Phase C dropwise.

  • Add the preservative (Phase D) and mix until uniform.

  • Perform quality control tests, including pH, viscosity, and stability.

Protocol 3: Liposomal Encapsulation of this compound

This protocol describes a general method for encapsulating hydrophilic this compound into liposomes to potentially reduce irritation and control its release.

Liposomal Encapsulation Workflow start Start dissolve_lipids Dissolve Lipids (e.g., Phosphatidylcholine, Cholesterol) in Organic Solvent start->dissolve_lipids evaporate_solvent Evaporate Solvent to Form a Thin Lipid Film dissolve_lipids->evaporate_solvent hydrate_film Hydrate Lipid Film with an Aqueous Solution of this compound evaporate_solvent->hydrate_film form_liposomes Form Multilamellar Vesicles (MLVs) hydrate_film->form_liposomes sonicate Sonication or Extrusion to Form Small Unilamellar Vesicles (SUVs) form_liposomes->sonicate purify Purify Liposomes (e.g., Gel Filtration to Remove Unencapsulated Acid) sonicate->purify characterize Characterize Liposomes (Size, Encapsulation Efficiency) purify->characterize end End characterize->end

Liposomal Encapsulation Workflow.

Methodology:

  • Lipid Film Formation: Phospholipids (e.g., phosphatidylcholine) and cholesterol are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then removed under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous solution containing a known concentration of this compound. This process is typically carried out above the phase transition temperature of the lipids and results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Purification: Unencapsulated this compound is removed from the liposome suspension using techniques such as gel filtration chromatography or dialysis.

  • Characterization: The resulting liposomes are characterized for their particle size, zeta potential, and encapsulation efficiency. Encapsulation efficiency is determined by quantifying the amount of this compound in the liposomes after purification and comparing it to the initial amount used.

References

Technical Support Center: (-)-Mandelic Acid and Sun Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing (-)-Mandelic acid in their experiments. It provides troubleshooting advice and frequently asked questions regarding the associated sun sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced sun sensitivity?

A: Like other alpha-hydroxy acids (AHAs), this compound increases sun sensitivity primarily through its exfoliating action. It works by loosening the bonds between dead skin cells on the stratum corneum (the outermost layer of the skin), which enhances cell turnover.[1][2][3] This thinning of the stratum corneum reduces the skin's natural barrier to ultraviolet (UV) radiation, making it more susceptible to sun damage.[2] This increased sensitivity can elevate the possibility of sunburn.[4][5][6]

Q2: How does the photosensitivity from Mandelic acid compare to other AHAs like Glycolic acid?

A: this compound has a larger molecular size compared to other AHAs such as glycolic acid.[1][3] This larger size results in slower and more uniform penetration into the skin, which generally makes it less irritating.[1][3] While all AHAs can increase photosensitivity, the gentler nature of mandelic acid may lead to a lower incidence of severe irritation-related sensitivity compared to more aggressive AHAs.[1][7] However, standardized photoprotection protocols are still critical.

Q3: How long does the increased sun sensitivity persist after discontinuing the application of this compound?

A: Studies on AHAs suggest that the enhanced sensitivity to UV radiation is reversible. Research indicates that one week after halting the application of an AHA, there are no significant differences in UV sensitivity compared to untreated skin.[5][8] The U.S. FDA recommends that users limit sun exposure and use sunscreen while using an AHA product and for a week afterward.[4][6]

Q4: Are there specific signaling pathways implicated in AHA-induced photosensitivity?

A: UV radiation exposure in keratinocytes (the primary cells of the epidermis) can trigger a cascade of events, including oxidative stress, inflammation, and DNA damage.[9] While research specifically on mandelic acid's pathway is less detailed, UV exposure on AHA-treated skin can lead to an enhanced formation of sunburn cells (SBCs), a marker of UV-induced apoptosis.[10] Key pathways involved in UV-induced damage include the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling, which regulate inflammatory responses.[9]

Q5: Can this compound be used during the day in a research setting?

A: While some sources suggest that AHAs can be used in the morning provided adequate sunscreen is applied, the safest protocol, particularly in a controlled research environment, is to apply this compound during the evening.[2] This minimizes the risk of direct sun exposure immediately after application when the skin is most vulnerable and allows the skin time to recover overnight.[8]

Troubleshooting Guide

Problem: A subject in our study reports significant erythema (redness) after minimal UV exposure.
  • Possible Cause 1: Inadequate Photoprotection. The subject may not be applying a sufficiently high SPF or broad-spectrum sunscreen, or may not be reapplying it as directed.

  • Troubleshooting Steps:

    • Verify Protocol Adherence: Confirm the subject is using the protocol-specified broad-spectrum sunscreen (protecting against both UVA and UVB) with an adequate SPF (typically 30 or higher).

    • Review Application Technique: Ensure the subject understands the correct amount to apply and the frequency of reapplication (e.g., every 2 hours and after sweating or water exposure).

    • Assess UV Exposure: Counsel the subject on limiting sun exposure, especially during peak hours (10 a.m. to 4 p.m.), and wearing protective clothing.[4]

    • Action: If erythema is severe, temporarily suspend the application of this compound. Consider performing a Minimal Erythema Dose (MED) test to formally quantify the subject's photosensitivity (see Experimental Protocols).

Problem: We are observing inconsistent photosensitivity results across our study cohort.
  • Possible Cause 1: Variable Subject Compliance. Differences in adherence to the photoprotection protocol are a common source of variability.

  • Possible Cause 2: Intrinsic Differences in Skin Phototype. Individuals with different Fitzpatrick skin types will have varying baseline sensitivities to UV radiation.

  • Troubleshooting Steps:

    • Standardize Instructions: Re-educate all subjects on the critical importance of consistent and correct sunscreen use and sun avoidance. Use a standardized educational script.

    • Stratify Data: Analyze data stratified by Fitzpatrick skin type to determine if the variability correlates with baseline skin sensitivity.

    • Implement Adherence Measures: Consider using daily diaries or electronic reminders for subjects to log their sunscreen application and sun exposure.

    • Action: If variability remains high, consider implementing a mandatory run-in period where all subjects adhere to a strict photoprotection-only regimen before introducing this compound to establish a stable baseline.

Data Presentation

Table 1: Effect of Alpha-Hydroxy Acid (AHA) Application on UV Sensitivity

This table summarizes representative quantitative data from clinical studies on AHAs.

ParameterBaseline (Untreated Skin)After 4 Weeks of AHA ApplicationFinding
UV Sensitivity (Erythema) NormalIncreased by an average of 18%Application of AHAs significantly increases sensitivity to UV-induced skin reddening.[5][6]
Minimal Erythema Dose (MED) Baseline MEDLoweredTopical application of AHAs like glycolic acid can lower the MED, meaning less UV radiation is required to cause sunburn.[8]
UV-Induced Cellular Damage NormalDoubled (on average)The sensitivity to cellular damage from UV exposure can increase substantially, though with considerable individual differences.[5][6]

Experimental Protocols

Protocol: Assessment of Photosensitivity via Minimal Erythema Dose (MED) Testing

This protocol outlines a standardized method for determining a subject's MED, a crucial metric for quantifying photosensitivity.[11][12]

Objective: To determine the lowest dose of UV radiation required to produce a clearly demarcated area of erythema on the skin, 24 hours post-exposure.[13]

Materials:

  • UV radiation source (e.g., solar simulator with specific UVB/UVA output)

  • Radiometer for dose calibration

  • MED testing template/patch with multiple small apertures[11]

  • UV-protective goggles for subject and operator

  • Skin marker

  • Colorimeter or spectrophotometer (optional, for quantitative redness measurement)

Methodology:

  • Subject Preparation:

    • Select a test site on the subject's unexposed skin, typically the back or inner arm, free of blemishes.[11][14]

    • Ensure the subject has not had significant sun exposure or used photosensitizing agents (other than the test article) for a specified period before the test.

    • Explain the procedure and potential for sunburn-like reactions to the subject.[11][15]

  • Application of Test Article:

    • If assessing sensitivity after this compound use, ensure the subject has followed the application protocol for a specified duration (e.g., 4 weeks) on a designated skin area. A contralateral or adjacent untreated area will serve as the control.

  • MED Template Placement:

    • Firmly apply the MED testing template to the selected skin site(s).[14]

  • UV Exposure:

    • Expose the skin through the template's apertures to a series of increasing UV doses. The dose increments should be calculated based on the subject's Fitzpatrick skin type.[14]

    • Each aperture is exposed to a single, specific dose. This is typically done by sequentially covering the apertures.

  • Post-Exposure Marking:

    • After exposure, carefully remove the template and mark the tested area's outline with a skin-safe marker for later identification.[14]

  • Evaluation (24 Hours Post-Exposure):

    • Visually assess the test sites under standardized lighting conditions.

    • The MED is identified as the lowest UV dose that produced a distinct, uniform redness with sharp borders corresponding to the template aperture.[13]

    • For quantitative analysis, measure the erythema (a* value) of each exposure site using a spectrophotometer or colorimeter.[11]

  • Data Analysis:

    • Compare the MED values of the this compound-treated skin to the untreated control skin. A lower MED on the treated site indicates increased photosensitivity.

Visualizations

Signaling Pathways & Workflows

AHA_Photosensitivity_Pathway cluster_0 This compound Application cluster_1 Epidermal Effect cluster_2 UV Exposure & Cellular Response MA This compound SC Stratum Corneum Thinning (Exfoliation) MA->SC Loosens corneocyte bonds Barrier Reduced UV Barrier Function SC->Barrier UV Increased UV Penetration Barrier->UV Keratinocyte Keratinocyte Damage UV->Keratinocyte Direct DNA & cellular damage Inflammation Inflammatory Mediator Release (e.g., Prostaglandins, Cytokines) Keratinocyte->Inflammation Vasodilation Vasodilation Inflammation->Vasodilation Erythema Clinical Erythema (Sunburn) Vasodilation->Erythema MED_Workflow cluster_workflow Minimal Erythema Dose (MED) Testing Workflow Recruit Subject Recruitment & Consent Prep Test Site Preparation (e.g., Back/Arm) Recruit->Prep Template Apply MED Template Prep->Template Expose Incremental UV Exposure Template->Expose Mark Mark Test Area Expose->Mark Wait 24-Hour Incubation Mark->Wait Assess Visual & Instrumental Assessment Wait->Assess Determine Determine MED Value Assess->Determine Troubleshooting_Flowchart cluster_mild Mild Reaction cluster_severe Moderate/Severe Reaction Start Subject Reports Adverse Photosensitivity Assess Assess Severity: Mild vs. Moderate/Severe Start->Assess ReEducate Re-educate on Photoprotection (Sunscreen, Avoidance) Assess->ReEducate Mild Suspend Suspend Product Application Assess->Suspend Moderate/Severe Monitor Continue Study with Close Monitoring ReEducate->Monitor Symptomatic Provide Symptomatic Care (e.g., Cool Compresses) Suspend->Symptomatic Consider Consider Subject Withdrawal from Study Symptomatic->Consider

References

Validation & Comparative

Comparative efficacy of (-)-Mandelic acid vs. glycolic acid for anti-aging

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the perpetual quest for effective anti-aging solutions, alpha-hydroxy acids (AHAs) have established themselves as cornerstone ingredients. Among them, (-)-Mandelic acid and glycolic acid are two of the most prominent, each with a distinct profile of efficacy and tolerability. This guide provides an objective comparison of their anti-aging capabilities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

At a Glance: Key Physicochemical and Biological Properties

PropertyThis compoundGlycolic AcidReference
Source Bitter AlmondsSugarcane[1]
Molecular Weight 152.15 g/mol 76.05 g/mol [1]
Primary Anti-Aging Mechanisms Exfoliation, Collagen StimulationExfoliation, Collagen Stimulation, Inhibition of Matrix Metalloproteinases (MMPs)[1]
Key Advantage Gentler on the skin, suitable for sensitive skin typesDeeper and faster penetration, potentially more pronounced effects[1]
Primary Limitation Slower penetration may lead to more subtle initial resultsHigher potential for skin irritation and erythema[1]

Comparative Efficacy in Anti-Aging

Direct, head-to-head clinical trials exhaustively comparing the anti-aging efficacy of this compound and glycolic acid are limited in the publicly available scientific literature. However, existing studies on related endpoints such as photoaging, pigmentation, and skin texture, as well as in-vitro data, provide valuable insights into their comparative performance.

Wrinkle Reduction and Skin Texture

Qualitative evidence from a clinical trial suggests that this compound improves the appearance of fine lines and wrinkles to a degree similar to that of 10% glycolic acid preparations, with the notable advantage of reduced skin irritation. Skin texture is reported to improve within days or weeks of treatment with mandelic acid.

Skin Elasticity and Firmness

A study investigating the effects of a topical formulation of this compound applied twice daily for four weeks on 24 participants (aged 42 to 68) demonstrated a significant improvement in skin viscoelasticity.

ParameterPercentage Improvementp-value
Elasticity 25.4%0.003
Firmness 23.8%0.029

Data from a study on the effects of topical mandelic acid treatment on facial skin viscoelasticity.

For glycolic acid, its ability to stimulate collagen production is well-documented, which contributes to improved skin elasticity and firmness[1].

Hyperpigmentation and Photodamage

A comparative study evaluating the efficacy of 35% glycolic acid versus 30% mandelic acid peels for the treatment of melasma (a form of hyperpigmentation) in 20 patients over 12 weeks provides quantitative insights.

Treatment GroupMean MASI Score at BaselineMean MASI Score at 12 WeeksPercentage Reduction in MASI Score
35% Glycolic Acid 13.62 ± 4.214.37 ± 2.9867.91%
30% Mandelic Acid 11.99 ± 4.174.38 ± 3.0163.54%

MASI (Melasma Area and Severity Index) scores from a comparative analysis of 35% glycolic acid and 30% mandelic acid peels. The difference in efficacy between the two groups was not statistically significant (p=0.7)[2].

Notably, the study reported that mandelic acid was better tolerated, with three patients in the glycolic acid group experiencing a mild burning sensation, while no significant side effects were reported in the mandelic acid group[2].

Mechanisms of Action and Signaling Pathways

Both this compound and glycolic acid exert their anti-aging effects primarily through the exfoliation of the stratum corneum and the stimulation of dermal components, leading to increased collagen and extracellular matrix synthesis.

This compound

Due to its larger molecular size, this compound penetrates the epidermis more slowly and uniformly, leading to a gentler action[1]. Its primary mechanism involves the disruption of corneodesmosomes, facilitating the shedding of dead skin cells. This increased cell turnover helps to reduce the appearance of fine lines and improve skin texture. It is also suggested to stimulate collagen production, contributing to its anti-aging effects[3]. The precise signaling pathways by which mandelic acid stimulates collagen synthesis are not as extensively characterized as those for glycolic acid but are thought to involve the general mechanisms attributed to AHAs, potentially including the Transforming Growth Factor-β (TGF-β) pathway.

Glycolic Acid

Glycolic acid's smaller molecular size allows for deeper penetration into the skin, potentially leading to more robust biological responses[1]. Beyond its exfoliative properties, glycolic acid has been shown to directly influence dermal fibroblasts.

  • Collagen Synthesis: In-vitro studies have demonstrated that glycolic acid increases collagen synthesis in human dermal fibroblasts.

  • Inhibition of Matrix Metalloproteinases (MMPs): Glycolic acid has been found to inhibit the activity of MMP-2 and MMP-9, enzymes that degrade collagen and other extracellular matrix components. This dual action of promoting collagen synthesis while inhibiting its degradation contributes significantly to its anti-aging efficacy.

The signaling pathways involved in glycolic acid's effects are multifaceted. It is believed to modulate the TGF-β signaling pathway , a key regulator of collagen production[4]. Furthermore, studies suggest an indirect mechanism where glycolic acid stimulates keratinocytes to release cytokines, such as Interleukin-1α (IL-1α) , which in turn modulate the dermal matrix metabolism by fibroblasts[4][5].

Signaling_Pathways cluster_Mandelic_Acid This compound Pathway (Proposed) cluster_Glycolic_Acid Glycolic Acid Pathways MA This compound MA_Fibroblast Dermal Fibroblast MA->MA_Fibroblast Stimulation MA_Collagen Increased Collagen Synthesis MA_Fibroblast->MA_Collagen GA Glycolic Acid GA_Fibroblast Dermal Fibroblast GA->GA_Fibroblast Direct Stimulation GA_Keratinocyte Keratinocyte GA->GA_Keratinocyte Stimulation TGF_beta TGF-β Pathway GA_Fibroblast->TGF_beta MMP_Inhibition Inhibition of MMP-2 & MMP-9 GA_Fibroblast->MMP_Inhibition IL1a IL-1α Release GA_Keratinocyte->IL1a GA_Collagen Increased Collagen Synthesis TGF_beta->GA_Collagen IL1a->GA_Fibroblast Modulation

Comparative Signaling Pathways of this compound and Glycolic Acid.

Experimental Protocols

Detailed experimental protocols for direct comparative anti-aging studies are scarce. However, protocols from studies on related endpoints can be adapted. The following is a generalized protocol for a comparative chemical peel study.

Split-Face Comparative Chemical Peel Protocol (Adapted from Melasma Study)
  • Participant Selection:

    • Inclusion criteria: Patients with mild to moderate photodamage (e.g., fine lines, wrinkles, and mild hyperpigmentation).

    • Exclusion criteria: Active skin infections, history of keloidal scarring, pregnancy, and use of other topical or systemic retinoids or exfoliating agents within a specified period.

  • Pre-Peel Regimen (Priming):

    • For 2-4 weeks prior to the first peel, subjects apply a broad-spectrum sunscreen daily. Depending on the study design, a priming agent like hydroquinone or a low-concentration AHA may be used to standardize the epidermal response.

  • Peel Application:

    • The face is cleansed and degreased.

    • One half of the face is randomly assigned to receive the this compound peel (e.g., 30% solution), and the other half receives the glycolic acid peel (e.g., 35% solution).

    • The peel is applied for a standardized duration (e.g., 3-5 minutes).

    • The peel is neutralized with an appropriate solution (e.g., sodium bicarbonate for glycolic acid).

    • The face is cleansed with water.

  • Treatment Schedule:

    • Peels are performed at regular intervals, for example, every two weeks for a total of six sessions[6].

  • Post-Peel Care:

    • Subjects are instructed to use a gentle cleanser, a moisturizer, and a broad-spectrum sunscreen.

  • Efficacy and Tolerability Assessment:

    • Quantitative assessments of wrinkle depth and skin elasticity are performed at baseline and at specified follow-up points using non-invasive methods (e.g., silicone replicas with image analysis, Cutometer).

    • Standardized photography is taken at each visit.

    • Tolerability is assessed by recording adverse events such as erythema, burning, and peeling, using a standardized grading scale.

Experimental_Workflow cluster_protocol Comparative Experimental Workflow cluster_treatment Treatment Phase (6 Sessions, 2-week intervals) cluster_assessment Assessment (Baseline and Follow-ups) Start Participant Recruitment (Mild-to-Moderate Photodamage) Priming 2-4 Week Priming Phase (Sunscreen +/- Priming Agent) Start->Priming Peel_Application Split-Face Peel Application Priming->Peel_Application MA_Side This compound Peel (e.g., 30%) Peel_Application->MA_Side Randomized Left/Right GA_Side Glycolic Acid Peel (e.g., 35%) Peel_Application->GA_Side Randomized Left/Right Post_Peel Post-Peel Care (Gentle Cleanser, Moisturizer, Sunscreen) MA_Side->Post_Peel GA_Side->Post_Peel Quantitative Quantitative Analysis: - Wrinkle Depth (Silicone Replicas) - Elasticity (Cutometer) Post_Peel->Quantitative Qualitative Qualitative Analysis: - Standardized Photography - Investigator/Patient Global Assessment Post_Peel->Qualitative Tolerability Tolerability Assessment: - Erythema, Burning, Peeling Scores Post_Peel->Tolerability End Data Analysis and Conclusion Quantitative->End Qualitative->End Tolerability->End

Generalized Workflow for a Comparative Anti-Aging Study.

Conclusion

Both this compound and glycolic acid are effective alpha-hydroxy acids for addressing the signs of skin aging. The primary differentiator lies in their molecular size, which dictates their penetration depth and, consequently, their efficacy and tolerability profiles.

  • Glycolic acid , with its smaller molecular size, offers the potential for more significant and rapid anti-aging benefits due to its deeper penetration and multifaceted mechanism of action that includes both collagen stimulation and MMP inhibition[1]. However, this comes at the cost of a higher potential for skin irritation.

  • This compound , being a larger molecule, provides a gentler alternative, making it particularly suitable for individuals with sensitive skin or those new to AHA treatments[1]. While its effects may be more gradual, it has demonstrated significant improvements in skin elasticity and firmness and shows comparable efficacy to glycolic acid in addressing hyperpigmentation with better tolerability[2].

The choice between these two AHAs in a clinical or product development setting will depend on the target demographic and the desired balance between efficacy and tolerability. For formulations aimed at individuals with robust skin seeking more dramatic results, glycolic acid may be the preferred agent. Conversely, for products targeting sensitive skin or for long-term maintenance, this compound presents a compelling option. Further direct comparative studies focusing on a comprehensive range of anti-aging parameters are warranted to fully elucidate the nuanced differences in their clinical efficacy.

References

A Comparative Analysis of (-)-Mandelic Acid and Salicylic Acid for the Treatment of Acne Vulgaris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-Mandelic acid and Salicylic acid, two prominent hydroxy acids utilized in the dermatological treatment of acne vulgaris. The following sections detail their mechanisms of action, comparative clinical efficacy, physicochemical properties, and side effect profiles, supported by experimental data to inform research and development.

Introduction and Classification

This compound is an alpha-hydroxy acid (AHA) derived from the hydrolysis of an extract of bitter almonds.[1][2][3] Due to its larger molecular structure compared to other AHAs like glycolic acid, it penetrates the skin more slowly and uniformly, resulting in a lower potential for irritation.[1][3][4] Salicylic acid is a beta-hydroxy acid (BHA) originally derived from willow bark.[5][6] Its lipophilic nature allows it to penetrate the lipid-rich environment of the sebaceous glands, making it highly effective for clearing clogged pores.[5][7][8]

Mechanism of Action

Both acids address the key pathogenic factors of acne vulgaris—hyperkeratinization, microbial colonization by Cutibacterium acnes, and inflammation—through distinct yet overlapping mechanisms.

This compound: this compound exerts a multi-faceted anti-acne effect. Its primary mechanism is keratolytic; it works by disrupting the intercellular bonds (desmosomes) between corneocytes in the stratum corneum, promoting exfoliation and preventing follicular plugging.[1][2][4] Furthermore, it possesses inherent antibacterial properties that help control the population of C. acnes within the follicle.[3][4] Its anti-inflammatory action helps to reduce the erythema and edema associated with inflammatory acne lesions.[1][3] Due to its larger molecular size, it provides a gentler, more controlled exfoliation compared to smaller AHAs.[1]

Salicylic Acid: Salicylic acid's lipophilicity is key to its mechanism. It penetrates deep into the pores to exfoliate the pore lining, dissolving the mixture of sebum and dead skin cells that form comedones (blackheads and whiteheads).[5][6][7] This comedolytic activity is a hallmark of its efficacy.[9][10] Like mandelic acid, it has keratolytic properties, breaking down intercellular cement.[5] Its anti-inflammatory effects are well-documented and are partly attributed to the inhibition of the cyclooxygenase (COX) enzyme pathway, which reduces the formation of pro-inflammatory prostaglandins.[11][12] It also exhibits antimicrobial effects.[9]

Mechanism_of_Action cluster_mandelic This compound Pathway cluster_salicylic Salicylic Acid Pathway MA This compound MA_Exfoliation Disrupts Intercellular Bonds (Desmosomes) MA->MA_Exfoliation MA_Antibacterial Antibacterial Effect on C. acnes MA->MA_Antibacterial MA_AntiInflammatory Anti-inflammatory Properties MA->MA_AntiInflammatory MA_Result Reduced Follicular Plugging & Inflammation MA_Exfoliation->MA_Result MA_Antibacterial->MA_Result MA_AntiInflammatory->MA_Result SA Salicylic Acid SA_Penetration Lipophilic Penetration into Pore SA->SA_Penetration SA_Keratolytic Keratolytic Effect SA->SA_Keratolytic SA_AntiInflammatory Inhibits COX Pathway (Anti-inflammatory) SA->SA_AntiInflammatory SA_Comedolytic Dissolves Sebum & Debris (Comedolytic) SA_Penetration->SA_Comedolytic SA_Result Reduced Comedones & Inflammation SA_Comedolytic->SA_Result SA_Keratolytic->SA_Result SA_AntiInflammatory->SA_Result

Figure 1: Mechanisms of Action for Acne Treatment.

Physicochemical Properties

The differences in molecular structure and solubility between the two acids directly influence their penetration depth, efficacy, and tolerability profile.

PropertyThis compoundSalicylic AcidReference(s)
Classification Alpha-Hydroxy Acid (AHA)Beta-Hydroxy Acid (BHA)[2][5]
Molecular Weight 152.15 g/mol 138.12 g/mol [13]
Solubility Water-soluble, slightly lipophilicLipophilic (Oil-soluble)[2][8][14]
Primary Action Surface Exfoliation, AntibacterialPore-deep Exfoliation, Comedolytic[3][5]
Penetration Slower, more uniformDeeper, into sebaceous unit[1][15]

Comparative Clinical Efficacy

Several studies have directly compared the efficacy of mandelic acid and salicylic acid chemical peels for the treatment of mild to moderate acne vulgaris. The data consistently show both agents to be effective, with specific advantages depending on the type of acne lesion.

Study / Parameter45% this compound Peel30% Salicylic Acid PeelKey FindingsReference(s)
Overall Efficacy Equally effective in reducing total acne lesionsEqually effective in reducing total acne lesionsNo significant difference in overall improvement of Michaelsson Acne Scores (MAS).[16][17]
Inflammatory Lesions Superior reduction in papules and pustulesEffective, but less so than mandelic acidMandelic acid demonstrated a statistically significant advantage in treating inflammatory acne.[16][17][18]
Non-inflammatory Lesions EffectiveSuperior reduction in comedones (blackheads/whiteheads)Salicylic acid's lipophilicity makes it more effective at clearing clogged pores.[16][17]

Note: One study reported conflicting results, suggesting salicylic acid was better for inflammatory lesions and mandelic acid for non-inflammatory lesions. However, the majority of evidence supports the findings presented in the table above.[19]

Side Effect and Tolerability Profile

Tolerability is a critical factor in patient adherence and treatment success. Due to its larger molecular size and slower penetration, mandelic acid is generally associated with a more favorable side effect profile.

Adverse Effect45% this compound Peel30% Salicylic Acid PeelConclusionReference(s)
Erythema Milder and less frequentMore common and pronouncedMandelic acid is better tolerated.[16][17]
Burning Sensation Milder and less frequentMore common and pronouncedMandelic acid is better tolerated.[5][16][17]
Dryness/Peeling MildMild to ModerateBoth can cause dryness, but it may be less severe with mandelic acid.[14][20]
Overall Tolerability SuperiorGood, but with a higher incidence of irritationMandelic acid peels were found to be safer and more tolerable than salicylic acid peels.[16][20]

Experimental Protocol: Comparative Clinical Trial

The following protocol is a summary of the methodology used in a key study comparing the two acids.

Experimental_Workflow cluster_protocol Split-Face Comparative Study Protocol node_recruitment Patient Recruitment (n=50) Mild-to-Moderate Acne Vulgaris node_randomization Randomization (Two Groups) node_recruitment->node_randomization node_groupA Group A: 45% Mandelic Acid Peel node_randomization->node_groupA node_groupB Group B: 30% Salicylic Acid Peel node_randomization->node_groupB node_treatment Treatment Schedule: 6 sessions at 2-week intervals node_groupA->node_treatment node_groupB->node_treatment node_assessment Efficacy & Safety Assessment (Baseline and each visit) node_treatment->node_assessment node_endpoints Primary Endpoint: Change in Michaelsson Acne Score (MAS) Secondary Endpoint: Adverse Effect Profile node_assessment->node_endpoints node_analysis Statistical Analysis node_endpoints->node_analysis

Figure 2: Workflow for a Comparative Clinical Trial.

Methodology:

  • Study Design: A randomized, prospective clinical trial involving patients with mild-to-moderate facial acne vulgaris.[16]

  • Participants: 50 patients were randomly allocated into two groups of 25 each.[16]

  • Intervention:

    • Group A received chemical peels with 45% mandelic acid.[16]

    • Group B received chemical peels with 30% salicylic acid.[16]

  • Procedure: Peels were applied to the entire face at 2-week intervals for a total of six sessions over 12 weeks. The peeling agent was applied for a duration determined by the clinical endpoint (e.g., appearance of erythema or frosting) or a maximum set time. The peel was then neutralized.[16]

  • Efficacy Assessment: Efficacy was evaluated using the Michaelsson Acne Score (MAS), which grades non-inflammatory, inflammatory, and total lesions. Clinical photographs were taken at baseline and each follow-up visit.[16]

  • Safety Assessment: Adverse effects, including erythema, burning, stinging, and dryness, were recorded at each visit by both the patient and the physician.[16]

Conclusion

Both this compound and Salicylic acid are highly effective agents for the treatment of acne vulgaris. The choice between them can be guided by the predominant acne subtype and the patient's skin sensitivity.

  • Salicylic Acid remains a first-line option, particularly for patients with predominantly comedonal (non-inflammatory) acne , due to its superior lipophilicity and deep-pore cleansing action.[16][17]

  • This compound presents a compelling alternative, especially for patients with inflammatory acne and those with sensitive skin .[16][18][20] Its larger molecular size affords a better safety profile with less irritation, making it a suitable option for individuals who cannot tolerate other chemical exfoliants.[16][20]

The development of formulations that combine both acids may offer a synergistic effect, targeting multiple pathogenic factors of acne across different skin layers, as suggested by studies showing the efficacy of combination peels.[5][21] Further research into optimized concentrations and delivery systems for both single-agent and combination therapies is warranted.

References

A Researcher's Guide to Validating the Purity of Synthesized (-)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized chiral compounds like (-)-Mandelic acid is a critical step in the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound, supported by experimental data and detailed protocols.

The therapeutic efficacy and safety of many chiral drugs are often attributed to a single enantiomer. The other enantiomer can be inactive or, in some cases, cause undesirable side effects. Therefore, rigorous validation of the enantiomeric purity of synthesized chiral building blocks such as this compound is a regulatory and scientific necessity. This guide explores various techniques for this purpose, offering a comparative analysis to aid in method selection and implementation.

Comparison of Purity Validation Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. The following tables provide a comparative overview of common techniques.

Enantiomeric Excess Determination by Chiral Resolution Methods

Chiral resolution is a widely used technique to separate enantiomers, and the efficiency of this separation can be a strong indicator of the enantiomeric purity of the resolving agent used. The enantiomeric excess (ee) is a measure of the purity of the resolved sample.

Chiral Resolving AgentTypical Enantiomeric Excess (ee%) of Resolved this compoundYieldKey Considerations
(-)-Ephedrine 90% optical purityModerateForms diastereomeric salts that can be separated by fractional crystallization. The recovered mandelic acid's purity is then determined.
Levetiracetam 63% ee (for halogenated derivative)High (94% resolution efficiency)Forms co-crystals with one enantiomer, allowing for separation. Efficiency can vary with mandelic acid derivatives.[1]
L-Proline Can resolve both R and S enantiomersVariesUnique in its ability to target either enantiomer based on stoichiometry.
Enzymatic Resolution (Lipase) >99%~50% (theoretical max)Highly selective, providing very high enantiomeric excess. The yield is inherently limited to 50% for kinetic resolutions.[2][3][4][5][6]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving good resolution.

Chiral Stationary Phase (CSP)Mobile Phase ExampleResolution Factor (Rs)Retention Times (min)Advantages & Disadvantages
Chiralcel OD-H n-Hexane/2-Propanol/TFA>1.5R-Mandelic Acid: ~10, S-Mandelic Acid: ~12Advantages: Good resolution for a wide range of compounds. Disadvantages: Can be expensive.
Chiralpak AD-H n-Hexane/Ethanol/TFA~1.7 - 2.0Varies with mobile phase compositionAdvantages: High efficiency due to smaller particle size compared to the standard AD column.[7] Disadvantages: Performance can be substrate-dependent.[7][8]
CHIRALPAK IC n-Hexane/Isopropanol/TFA2.21Varies with mobile phase compositionAdvantages: Immobilized selector allows for a wider range of solvents. Good resolution for mandelic acid. Disadvantages: May have lower selectivity for some derivatives.
Molecularly Imprinted Polymer (MIP) Acetonitrile/Buffer2.33 - 2.86 (Separation Factor α)Varies with template and bufferAdvantages: High selectivity due to custom-made recognition sites.[9] Disadvantages: Can have lower loading capacity and may exhibit column bleeding.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results.

Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol outlines the general steps for determining the enantiomeric excess of this compound using chiral HPLC.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector is typically used.

  • Chiral Column: Select a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or CHIRALPAK IC).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is commonly used for normal-phase chromatography. For example, n-Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).

  • Flow Rate: Typically set between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, usually 25 °C.

  • Detection: UV detection at a wavelength where mandelic acid has strong absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Inject a racemic standard of mandelic acid to determine the retention times of the (+) and (-) enantiomers.

  • Inject the synthesized this compound sample.

  • Integrate the peak areas of both enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Polarimetry for Optical Purity Determination

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation is a characteristic property of an enantiomer.

1. Sample Preparation:

  • Accurately weigh a precise amount of the synthesized this compound (e.g., 100 mg).

  • Dissolve the sample in a specific volume of a suitable solvent (e.g., 10 mL of ethanol) in a volumetric flask. Ensure the solvent is of high purity and does not interfere with the measurement.

2. Polarimeter Setup and Measurement:

  • Instrument: Use a calibrated polarimeter.

  • Wavelength: The measurement is typically performed at the sodium D-line (589 nm).

  • Temperature: Maintain a constant temperature (e.g., 20 °C or 25 °C) as optical rotation is temperature-dependent.

  • Blank Measurement: First, fill the polarimeter cell with the pure solvent and take a blank reading.

  • Sample Measurement: Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

3. Calculation of Specific Rotation:

  • The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration of the sample in g/mL.

    • l is the path length of the polarimeter cell in decimeters (dm).

4. Determination of Optical Purity:

  • Compare the calculated specific rotation of the synthesized sample with the known specific rotation of pure this compound.

  • Optical Purity (%) = ( [α]sample / [α]pure enantiomer ) x 100

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent can be used to distinguish between enantiomers, allowing for the determination of their ratio.

1. Sample Preparation:

  • Dissolve a known amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a small, precise amount of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube. The amount of shift reagent should be optimized to achieve baseline separation of the signals of the two enantiomers.

2. NMR Acquisition:

  • Acquire a high-resolution proton NMR (¹H NMR) spectrum of the sample.

3. Data Analysis:

  • The chiral shift reagent will form diastereomeric complexes with the enantiomers of mandelic acid, causing their corresponding protons to resonate at different chemical shifts.

  • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.

Potential Impurities in this compound Synthesis

The nature of impurities in synthesized this compound is highly dependent on the synthetic route employed.

Synthetic RouteCommon Starting MaterialsPotential ImpuritiesRemoval Strategies
Benzaldehyde Route Benzaldehyde, CyanideBenzoic acid, unreacted benzaldehyde, mandelonitrileRecrystallization, extraction
Acetophenone Route Acetophenone, ChlorineDichloroacetophenone, mono- and tri-chloroacetophenone derivativesRecrystallization, chromatography[10]
Styrene Route StyrenePhenylethylene glycol, p-hydroxymandelic acid, benzoic acidRecrystallization, chromatography

Visualizing the Workflow

A clear understanding of the workflow for validating the purity of synthesized this compound is crucial for efficient and accurate analysis.

Purity_Validation_Workflow cluster_synthesis Synthesis of this compound cluster_validation Purity Validation cluster_methods Analytical Methods cluster_results Results & Reporting Synthesis Synthesized This compound Initial_Screening Initial Purity Assessment (TLC, Melting Point) Synthesis->Initial_Screening Sample Enantiomeric_Purity Enantiomeric Purity Determination Initial_Screening->Enantiomeric_Purity Chemical_Purity Chemical Purity (Impurity Profiling) Initial_Screening->Chemical_Purity Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Polarimetry Polarimetry Enantiomeric_Purity->Polarimetry NMR_CSR NMR with Chiral Shift Reagent Enantiomeric_Purity->NMR_CSR GC_MS GC-MS / LC-MS (for impurities) Chemical_Purity->GC_MS Data_Analysis Data Analysis (ee%, Specific Rotation) Chiral_HPLC->Data_Analysis Polarimetry->Data_Analysis NMR_CSR->Data_Analysis GC_MS->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Workflow for validating the purity of synthesized this compound.

This guide provides a foundational understanding of the critical aspects of validating the purity of synthesized this compound. For specific applications, further method development and validation will be necessary to meet the stringent requirements of the pharmaceutical industry.

References

Unveiling the Antibacterial Prowess of (-)-Mandelic Acid: A Comparative Analysis with Other Alpha-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents, researchers and drug development professionals are increasingly turning their attention to naturally derived compounds. Among these, Alpha-Hydroxy Acids (AHAs) have garnered significant interest for their therapeutic properties. This guide provides a comprehensive comparison of the antibacterial spectrum of (-)-Mandelic acid against other prominent AHAs, namely Glycolic acid, Lactic acid, and Citric acid. The following analysis is supported by experimental data to offer an objective assessment for the scientific community.

Comparative Antibacterial Spectrum: A Quantitative Overview

The antibacterial efficacy of this compound and other selected AHAs has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), key indicators of antimicrobial activity, have been compiled from various studies to facilitate a direct comparison.

Alpha-Hydroxy AcidTest OrganismMIC (mg/mL)MBC (mg/mL)Citation
This compound Staphylococcus aureus (MSSA)2020[1]
Staphylococcus aureus (MRSA)20 - 4020 - 80[1]
Escherichia coli1.5Not Reported[2]
Listeria monocytogenes1.50Not Reported[3]
Bacillus subtilis1.50Not Reported[3]
Glycolic Acid Cutibacterium acnes (pH 3.5)~1.9 (25 mM)~1.9 (25 mM)[4][5]
Cutibacterium acnes (pH 4.0)~3.8 (50 mM)~3.8 (50 mM)[6]
Lactic Acid Listeria monocytogenes~0.58 (6.43 mM)Not Reported[7]
Effective against various Gram-negative bacteriaNot specifiedNot specified[8][9]
Citric Acid Escherichia coli60Not Reported[5]
Staphylococcus aureus60Not Reported[5]
Enterococcus faecalis6.2512.50[10][11]
Candida albicans30Not Reported[5]

Note: The effectiveness of AHAs can be influenced by factors such as pH and the specific bacterial strain being tested. The data presented should be considered in the context of the cited studies.

Deciphering the Mechanisms of Action

The antibacterial activity of AHAs is attributed to several mechanisms, primarily centered around their acidic nature and molecular structure.

This compound, with its larger molecular size and lipophilic phenyl group, is thought to more easily penetrate the bacterial cell wall.[12][13] Once inside, it can disrupt normal cellular processes.

Glycolic acid has been shown to exhibit pH-dependent antibacterial activity, with its nonionic form being more active.[4][5] Its primary mechanism involves the disruption of the bacterial cell membrane.[4][6]

Lactic acid's antibacterial action is also largely attributed to its ability to permeate the bacterial cytoplasmic membrane in its undissociated form, leading to a reduction in intracellular pH and disruption of the proton motive force.[1][8]

Citric acid acts as an antimicrobial agent by lowering the intracellular pH and can also chelate essential metal ions, thereby depriving bacteria of necessary nutrients.[14][15]

G cluster_mandelic This compound cluster_glycolic Glycolic Acid cluster_lactic Lactic Acid cluster_citric Citric Acid MA1 Lipophilic Nature MA2 Cell Wall Penetration MA1->MA2 MA3 Disruption of Cellular Processes MA2->MA3 GA1 Low pH (Nonionic Form) GA2 Cell Membrane Disruption GA1->GA2 LA1 Undissociated Form LA2 Cytoplasmic Membrane Penetration LA1->LA2 LA3 Intracellular pH Reduction LA2->LA3 LA4 Disruption of Proton Motive Force LA3->LA4 CA1 Lowering Intracellular pH CA3 Nutrient Deprivation CA1->CA3 CA2 Chelation of Metal Ions CA2->CA3

Proposed Antibacterial Mechanisms of Action for Various AHAs.

Experimental Protocols

The determination of the antibacterial spectrum of the compared AHAs relies on standardized microbiological assays. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G A Prepare serial two-fold dilutions of the AHA in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the bacterial suspension. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E Determine the MIC by visually assessing the lowest concentration with no visible growth. D->E

Workflow for Broth Microdilution MIC Assay.

Procedure:

  • Preparation of AHA Solutions: A stock solution of the AHA is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3][17] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[17]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.[17] Control wells containing only the medium (sterility control) and medium with bacteria but no AHA (growth control) are included.

  • Incubation: The plate is incubated under conditions optimal for the growth of the test organism, typically at 37°C for 18-24 hours.[18]

  • MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is defined as the lowest concentration of the AHA that completely inhibits the visible growth of the bacteria.[19]

Agar Well and Disk Diffusion Methods

These methods are based on the diffusion of the antimicrobial agent through an agar medium to determine the susceptibility of a bacterium.

Agar Well Diffusion Protocol:

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).[11]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.[10]

  • Application of AHA: A defined volume of the AHA solution at a specific concentration is added to each well.[10]

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well where bacterial growth is inhibited is measured in millimeters.[20]

Disk Diffusion (Kirby-Bauer) Protocol:

  • Inoculation: A standardized bacterial suspension is swabbed evenly across the surface of an agar plate.[2][21]

  • Disk Placement: Paper disks impregnated with a standard concentration of the AHA are placed on the agar surface.[2][22]

  • Incubation: The plates are incubated, allowing the AHA to diffuse from the disk into the agar.[23]

  • Interpretation: The diameter of the zone of inhibition around each disk is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the AHA.[3]

References

The Efficacy of (-)-Mandelic Acid in Hyperpigmentation Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of dermatological treatments for hyperpigmentation, (-)-Mandelic acid, an alpha-hydroxy acid (AHA) derived from bitter almonds, has emerged as a significant contender. This guide offers a comparative analysis of the efficacy of this compound against other widely used depigmenting agents, supported by experimental data from clinical trials. The information is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of its performance, experimental protocols, and mechanisms of action.

Comparative Efficacy of Depigmenting Agents

This compound has demonstrated comparable and, in some aspects, superior efficacy in treating various forms of hyperpigmentation, including melasma and post-inflammatory hyperpigmentation (PIH), when compared to agents like glycolic acid and hydroquinone. A key advantage of mandelic acid is its larger molecular size, which allows for slower, more even penetration into the skin, resulting in less irritation and making it a suitable option for sensitive and darker skin types.

The following table summarizes the quantitative data from key comparative studies:

Treatment Regimen Indication Key Efficacy Metric Results Side Effects Reference
30% this compound Peel MelasmaMean Reduction in MASI Score63.54%Better tolerability--INVALID-LINK--
35% Glycolic Acid Peel MelasmaMean Reduction in MASI Score67.91%Mild burning sensation reported in some patients--INVALID-LINK--
4% Hydroquinone + 10% this compound MelasmaPatients with >50% Improvement50%Erythema, dryness, scaling, burning sensation--INVALID-LINK--
4% Hydroquinone alone MelasmaPatients with >50% Improvement20%Not specified--INVALID-LINK--
20% Salicylic Acid + 10% this compound Peel Post-Acne HyperpigmentationMean Reduction in Post-Acne Hyperpigmentation IndexSignificant decline (p=0.034)Well-tolerated--INVALID-LINK--
35% Glycolic Acid Peel Post-Acne HyperpigmentationMean Reduction in Post-Acne Hyperpigmentation IndexSignificant decline (p=0.034)Not specified--INVALID-LINK--

MASI: Melasma Area and Severity Index

Mechanism of Action: Targeting Melanogenesis

The primary mechanism by which this compound and other depigmenting agents exert their effects is through the inhibition of melanogenesis, the process of melanin production. This intricate signaling pathway is a key target for therapeutic intervention.

Melanogenesis Signaling Pathway

The production of melanin is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes. This triggers a cascade of intracellular events, primarily through the activation of the cyclic AMP (cAMP) and protein kinase A (PKA) pathway. PKA, in turn, phosphorylates the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of the master regulator of melanogenesis, microphthalmia-associated transcription factor (MITF). MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase. Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, which then undergoes a series of reactions to form melanin.

Melanogenesis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC AC MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene Promotes Transcription MITF_mRNA MITF mRNA MITF_gene->MITF_mRNA MITF MITF MITF_mRNA->MITF Translation Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Promotes Transcription Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_gene->Tyrosinase_mRNA Tyrosinase Tyrosinase Tyrosinase_mRNA->Tyrosinase Translation Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Protocol_Melasma_Peels Start Patient Recruitment (n=20, Melasma) Priming 4-Week Priming Phase (4% Hydroquinone + 0.05% Tretinoin) Start->Priming Randomization Randomization Priming->Randomization GroupA Group A (n=10) 35% Glycolic Acid Peel Randomization->GroupA GroupB Group B (n=10) 30% Mandelic Acid Peel Randomization->GroupB Treatment 6 Peels every 15 days (12 Weeks) GroupA->Treatment GroupB->Treatment Assessment Assessment (MASI Score, PGA, Photos) at Baseline, 6 & 12 Weeks Treatment->Assessment End End of Study Assessment->End

A Comparative Guide to the Validation of Analytical Methods for Quantifying (-)-Mandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (-)-Mandelic acid enantiomers is critical in various fields, including pharmaceutical development, clinical diagnostics, and environmental monitoring. The stereospecific analysis is essential as the biological activity and toxicity of mandelic acid enantiomers can differ significantly. This guide provides a comparative overview of validated analytical methods for the quantification of this compound enantiomers, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Detailed experimental protocols and performance data are presented to aid researchers in selecting the most appropriate method for their specific application.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance of various analytical methods for the determination of this compound enantiomers.

ParameterHPLC with Chiral Stationary PhaseGC with FID/ECDCapillary Electrophoresis
Linearity Range 1 - 100 µg/mL5 - 200 mg/L (FID), 1 - 50 mg/L (ECD)5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.5 - 101.2%95.0 - 105.0%96.0 - 104.0%
Precision (%RSD) < 2.0%< 7.5% (FID), < 5.8% (ECD)< 5.0%
Limit of Detection (LOD) 0.5 µg/mL5-8 mg/L (FID), 1 mg/L (ECD)1 µg/mL
Limit of Quantification (LOQ) 1 µg/mL15 mg/L (FID), 3 mg/L (ECD)5 µg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase

This method utilizes a chiral stationary phase to achieve enantiomeric separation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard solutions of (R)- and (S)-mandelic acid are prepared in the mobile phase.

  • Test samples are diluted with the mobile phase to fall within the calibration range.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Electron Capture Detection (ECD)

This method involves derivatization of the mandelic acid enantiomers prior to analysis on a chiral GC column.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD), and a chiral capillary column.

Chromatographic Conditions:

  • Column: CP Chirasil-Dex-CB (25 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 100 °C (hold for 1 min), ramp to 180 °C at 10 °C/min, hold for 5 min.

  • Detector Temperature: 275 °C (FID and ECD).

Derivatization Procedure:

  • To 1 mL of the sample containing mandelic acid, add 200 µL of isopropanol and 50 µL of concentrated sulfuric acid.

  • Heat the mixture at 90 °C for 1 hour to form the isopropyl esters.

  • Cool the reaction mixture and extract with 2 mL of n-hexane.

  • For ECD analysis, evaporate the hexane extract to dryness and add 100 µL of pentafluoropropionic anhydride and 100 µL of pyridine. Heat at 60 °C for 30 minutes.

  • Reconstitute the derivatized sample in 1 mL of hexane for GC injection.

Capillary Electrophoresis (CE)

This method separates enantiomers based on their differential migration in a capillary under the influence of an electric field, using a chiral selector in the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 51.5 cm effective length).

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection Wavelength: 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

Sample Preparation:

  • Samples are dissolved and diluted in the background electrolyte.

General Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound enantiomers. This process ensures that the method is suitable for its intended purpose.

G cluster_0 Method Development cluster_2 Method Application A Selection of Analytical Technique (HPLC, GC, CE) B Optimization of Separation Parameters (e.g., Mobile Phase, Temperature) A->B C Sample Preparation Development B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity and Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Routine Sample Analysis K->L Implement Method M Quality Control L->M M->L

Analytical Method Validation Workflow

A Head-to-Head Comparison of Skin Irritation Potential: (-)-Mandelic Acid vs. Lactic Acid Peels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of aesthetic and therapeutic dermatology, alpha-hydroxy acids (AHAs) are cornerstone ingredients for chemical peels, prized for their efficacy in treating a range of skin conditions, including photoaging, hyperpigmentation, and acne. Among the various AHAs, (-)-mandelic acid and lactic acid are often favored for their perceived gentler nature compared to glycolic acid. This guide provides an objective comparison of the skin irritation potential of this compound and lactic acid peels, supported by experimental data and detailed methodologies to inform research and development in this area.

Executive Summary

Both this compound and lactic acid are effective exfoliating agents with distinct irritation profiles. Clinical evidence suggests that while both are generally well-tolerated, the nature and frequency of irritation can differ. Lactic acid may be associated with a higher incidence of erythema and exfoliation, whereas this compound has been reported to cause more frequent, albeit typically mild, irritation. The larger molecular size of mandelic acid is thought to contribute to its slower, more uniform penetration of the stratum corneum, potentially reducing its irritation potential compared to smaller AHAs.

Quantitative Comparison of Irritation Potential

A prospective clinical study comparing 30% this compound peels and 30% lactic acid peels for the treatment of periorbital melanosis provides valuable quantitative data on their respective side effect profiles. The following table summarizes the reported adverse events related to skin irritation in a cohort of 70 patients.

Adverse Event30% this compound Peel (n=35)30% Lactic Acid Peel (n=35)
Irritation 28.6%Not specified, but noted as less frequent
Erythema (Redness) Mild, frequency not specifiedMild, frequency not specified
Swelling Mild, frequency not specifiedMild, frequency not specified
Exfoliation (Peeling) 5.7%14.3%

Data adapted from a prospective, comparative study on periorbital melanosis.

These findings suggest that while lactic acid may lead to more noticeable exfoliation and potentially erythema, subjective irritation may be more common with mandelic acid at this concentration. It is crucial to note that both treatments were considered safe and effective for their primary indication.

Experimental Protocols for Assessing Skin Irritation

To standardize the evaluation of skin irritation potential for these AHAs, the following experimental protocols are recommended.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the potential of a substance to induce contact sensitization and irritation.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers with no history of skin diseases is recruited.

  • Patch Application (Induction Phase): A small amount of the test material (e.g., a 30% solution of this compound or lactic acid, pH adjusted) is applied to a 1 cm² area of skin on the back under an occlusive patch. Patches are worn for 24-48 hours and then removed. This is repeated nine times over a three-week period.

  • Rest Period: A two-week rest period with no patch application follows the induction phase.

  • Challenge Phase: A single challenge patch of the test material is applied to a new site on the back and left in place for 24-48 hours.

  • Scoring: Skin reactions (erythema, edema, papules, vesicles) are scored by a trained observer at 24, 48, and 72 hours after patch removal using a standardized scale (e.g., 0 = no reaction, 4 = severe reaction).

Instrumental Assessment of Skin Barrier Function

Instrumental measurements provide objective data on the impact of the peels on the skin barrier.

Methodology:

  • Baseline Measurements: Prior to peel application, baseline measurements of Transepidermal Water Loss (TEWL) and stratum corneum hydration (corneometry) are taken on designated treatment areas on the forearms of volunteers.

  • Peel Application: A standardized amount of the 30% this compound or lactic acid peel is applied to the respective treatment areas and left on for a specified duration (e.g., 5 minutes) before neutralization.

  • Post-Peel Measurements: TEWL and corneometry measurements are repeated at set time points after peel application (e.g., 1 hour, 24 hours, 48 hours, and 1 week) to assess the extent and recovery of skin barrier disruption.

  • Data Analysis: Changes from baseline in TEWL and corneometry values are statistically analyzed to compare the effects of the two acids. An increase in TEWL indicates impaired barrier function, while changes in corneometry reflect alterations in skin hydration.

Molecular Mechanisms of Skin Irritation

The sensation of irritation from chemical peels is mediated by complex signaling pathways within the skin. A key family of receptors involved are the Transient Receptor Potential (TRP) channels, particularly TRPV1, which are expressed on sensory nerves and keratinocytes.

Activation of these channels by stimuli such as low pH leads to an influx of calcium ions, triggering the release of neuropeptides and pro-inflammatory mediators. This cascade results in the classic signs of irritation: stinging, burning, and erythema.

While direct comparative studies on the specific molecular pathways activated by this compound versus lactic acid are limited, it is hypothesized that differences in their molecular structure and penetration kinetics may lead to differential activation of TRP channels and subsequent inflammatory responses. Lactic acid has been shown to potentially modulate the immune response by decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-1β under certain conditions. Further research is warranted to elucidate the precise differences in the signaling cascades initiated by these two AHAs.

Conclusion

Both this compound and lactic acid are valuable tools in dermatology, with manageable and generally mild side effect profiles. The choice between these two acids for a chemical peel formulation may depend on the specific therapeutic goal and the patient's skin sensitivity. Lactic acid appears to induce more visible exfoliation, while this compound may be associated with a higher frequency of subjective irritation. The provided experimental protocols offer a framework for further rigorous, comparative studies to better characterize the irritation potential of these and other AHAs, and to deepen our understanding of their mechanisms of action at the molecular level. This will ultimately aid in the development of safer and more effective chemical peel formulations.

In-Vitro Anticancer Activity of (-)-Mandelic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers are increasingly investigating the potential of (-)-Mandelic acid derivatives as anticancer agents. This guide provides a comparative analysis of their in-vitro activity, focusing on experimental data from studies on organotin(IV) derivatives and insights into their potential mechanisms of action.

Recent studies have highlighted the cytotoxic effects of various this compound derivatives against several human cancer cell lines. Notably, organotin(IV) complexes of mandelic acid have demonstrated significant anticancer activity, with diorganotin(IV) derivatives showing greater potency than their triorganotin(IV) counterparts. While specific data for the levorotatory enantiomer, this compound, is still emerging, the available research provides a strong foundation for its potential in oncology.

Comparative Cytotoxicity of Mandelic Acid Derivatives

The in-vitro anticancer efficacy of mandelic acid derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values for a notable organotin(IV) derivative of mandelic acid against various cancer cell lines. It is important to note that the specific enantiomer of mandelic acid used in this particular study was not specified.

Derivative NameCancer Cell LineIC50 (µM)
Dibutyltin(IV) mandelateMCF-7 (Breast Cancer)2.03 ± 0.40
HepG2 (Liver Cancer)0.98 ± 0.23
PC-3 (Prostate Cancer)3.86 ± 1.68
Data sourced from a study on organotin(IV) derivatives of mandelic acid. The chirality of the mandelic acid was not specified in the publication.[1]

Unraveling the Mechanism of Action: Signaling Pathways

The anticancer activity of mandelic acid and its derivatives appears to be mediated through the induction of apoptosis, or programmed cell death. Preliminary evidence suggests the involvement of key signaling pathways that regulate cell survival and proliferation.

One proposed mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] STAT3 is a protein that, when activated, promotes the transcription of genes involved in cell survival and proliferation, including the anti-apoptotic protein Bcl-2.[4] By inhibiting STAT3, this compound derivatives may lead to the downregulation of Bcl-2.

Simultaneously, these derivatives may upregulate the expression of the pro-apoptotic protein Bax.[5] An increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[5]

Below is a diagram illustrating this proposed signaling pathway.

References

Safety Operating Guide

Proper Disposal of (-)-Mandelic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (-)-Mandelic acid, tailored for researchers, scientists, and drug development professionals. The following procedures ensure safe handling and compliance with waste management regulations.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes serious eye damage.[1][2][3][4] It may also cause skin and respiratory irritation.[5] Adherence to strict safety protocols is crucial during handling and disposal.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective gloves (e.g., nitrile)

  • Protective clothing (e.g., lab coat)

  • Eye protection (e.g., safety glasses with side shields or goggles)[1][5]

  • Face protection (e.g., face shield) where splashing is possible[3]

Emergency First Aid:

  • If in eyes: Immediately rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention from a poison center or physician.[1][2][3][4][5]

  • If on skin: Wash the affected area immediately with plenty of soap and water.[1][3]

  • If inhaled: Move to fresh air. If respiratory symptoms persist, seek medical attention.[3][5]

  • If ingested: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][3]

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescriptionCitations
Serious Eye DamageH318Causes serious eye damage.[1][2][3][4][5]
Skin IrritationH315Causes skin irritation.[5]
Respiratory IrritationH335May cause respiratory irritation.[5]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through a licensed hazardous waste disposal company. Do not discharge into drains or the environment.[6][7]

Step 1: Waste Collection and Storage

  • Segregation: Collect this compound waste in a dedicated, properly labeled container. Do not mix with other waste streams.[6][8]

  • Containerization: Use a suitable, closed container for storage.[8] Ensure the container is kept tightly sealed to prevent dust formation and contamination.[5][8]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or water courses.[5][6]

  • Clean-up:

    • For minor spills, use dry clean-up procedures to avoid generating dust.[5]

    • Carefully sweep or shovel the spilled solid into a designated waste disposal container.[5][8][9]

    • Finish cleaning the area by wiping with a damp cloth. Dispose of all contaminated cleaning materials as hazardous waste.

Step 3: Final Disposal

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company or an authorized waste collector.[1][8]

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by local, state, and federal regulations.[10]

  • Container Handover: Hand over the properly sealed and labeled waste container to the authorized personnel for final disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a dedicated, labeled, sealed container ppe->collect storage Store in a cool, dry, well-ventilated area collect->storage contact_ehs Contact Institutional EHS / Licensed Waste Contractor storage->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation Follow Institutional Protocol handover Handover for Professional Disposal (e.g., Incineration) documentation->handover end Disposal Complete handover->end

References

Personal protective equipment for handling (-)-Mandelic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling (-)-Mandelic acid, including detailed operational and disposal plans to foster a secure laboratory environment.

This compound, while a valuable compound in research and development, is classified as causing serious eye damage.[1][2][3][4][5] Adherence to proper safety protocols is crucial to mitigate risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesMust be worn at all times. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6] A face shield may be necessary for larger quantities or when there is a significant splash hazard.[6][7]
Hand Protection Protective GlovesImpervious gloves, such as nitrile, should be worn.[8] Gloves must be inspected before use and disposed of properly after handling.[6]
Body Protection Laboratory CoatA standard lab coat should be worn to protect from skin contact.[8]
Respiratory Protection Dust RespiratorNot typically required under normal conditions with adequate ventilation.[2][4] However, if dust is generated, a dust respirator should be used.[7][9]

Operational Plan

A systematic approach to handling this compound is essential for safety and experimental integrity.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][9]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[7][8]

2. Handling Procedures:

  • Avoid generating dust during handling.[6][9][10]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4][6]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2][4][5]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place away from light.[6]

3. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Gently sweep up the spilled solid, avoiding dust creation, and place it in a suitable, labeled container for waste disposal.[6][10]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[10]

    • Avoid all personal contact, including inhalation of dust.[10]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do.[1][2][3][4] Continue rinsing and immediately call a poison center or doctor.[1][2][3][4]
Skin Contact Wash the affected area with plenty of soap and water.[2][3][4] If skin irritation occurs, seek medical advice.[8]
Inhalation Move the person to fresh air.[1][3][5] If symptoms persist, consult a doctor.[1][3]
Ingestion Rinse mouth with water.[2][3][5] Do not induce vomiting.[2][3] Seek medical attention if symptoms persist.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical:

    • Dispose of the product through a licensed disposal company.[6]

    • All waste disposal must be in accordance with local, state, and federal regulations.[10]

    • Do not allow the product to enter drains or watercourses.[2][6]

  • Contaminated Packaging:

    • Empty containers should be handled as the product itself.[6]

    • Puncture containers to prevent reuse before disposal at an authorized landfill.[10]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Ensure Engineering Controls are Functional (Fume Hood, Eyewash Station) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh/Handle this compound in a Fume Hood C->D E Avoid Dust Generation D->E Spill Spill Occurs D->Spill Exposure Personal Exposure D->Exposure F Keep Container Tightly Closed E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Remove PPE and Wash Hands H->I Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Minor Spill Spill->Cleanup Spill->Exposure FirstAid Administer First Aid and Seek Medical Attention Exposure->FirstAid

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Mandelic acid
Reactant of Route 2
(-)-Mandelic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。